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  • Product: 2-Methoxy-4'-nitrobenzophenone
  • CAS: 42495-50-1

Core Science & Biosynthesis

Foundational

2-Methoxy-4'-nitrobenzophenone CAS number 42495-50-1

Comprehensive Technical Guide to 2-Methoxy-4'-nitrobenzophenone (CAS 42495-50-1): Synthesis, Photochemistry, and Applications Executive Summary As the complexity of target identification in drug discovery accelerates, th...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide to 2-Methoxy-4'-nitrobenzophenone (CAS 42495-50-1): Synthesis, Photochemistry, and Applications

Executive Summary

As the complexity of target identification in drug discovery accelerates, the demand for highly specific, robust photoactivatable probes has grown exponentially. 2-Methoxy-4'-nitrobenzophenone (CAS 42495-50-1) is a highly versatile diaryl ketone building block utilized extensively in medicinal chemistry and chemical biology. Featuring an electron-donating ortho-methoxy group and an electron-withdrawing para-nitro group, this "push-pull" scaffold is engineered for precise photochemical activation.

Unlike traditional aliphatic cross-linkers, the benzophenone pharmacophore offers superior chemical stability in the dark, low reactivity toward water, and activation at biologically benign wavelengths (350–365 nm)[1][2]. This whitepaper details the physicochemical profiling, regioselective synthesis, and step-by-step application of 2-Methoxy-4'-nitrobenzophenone in photoaffinity labeling (PAL) workflows.

Physicochemical Profiling

Understanding the baseline characteristics of 2-Methoxy-4'-nitrobenzophenone is critical for predicting its solubility, reactivity, and behavior in biological assays. The quantitative data is summarized below[3].

PropertyValue / Description
Chemical Name (2-Methoxyphenyl)-(4-nitrophenyl)methanone
CAS Registry Number 42495-50-1
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
Physical Appearance Solid (typically pale yellow to off-white crystalline powder)
Solubility Soluble in DMSO, DMF, Dichloromethane, and Ethyl Acetate; Insoluble in Water
Key Structural Features Ortho-methoxy group (steric/electronic tuning); Para-nitro group (synthetic handle)

Mechanistic Synthesis: Acyl Suzuki-Miyaura Cross-Coupling

Historically, benzophenones were synthesized via Friedel-Crafts acylation. However, acylation of anisole derivatives often yields a difficult-to-separate mixture of ortho and para isomers. To achieve absolute regiocontrol and high chemoselectivity, the modern standard is the palladium-catalyzed Suzuki-Miyaura cross-coupling of acyl chlorides with arylboronic acids[4].

Synthesis Logic & Pathway

By utilizing 4-nitrobenzoyl chloride and 2-methoxyphenylboronic acid, the position of the methoxy group is strictly locked at the 2-position. The catalytic cycle relies on the oxidative addition of the C(acyl)–Cl bond to a Pd(0) species, followed by base-mediated transmetalation and reductive elimination[4].

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition 4-Nitrobenzoyl Chloride Pd0->OxAdd Step 1 TransMet Transmetalation 2-Methoxyphenylboronic Acid OxAdd->TransMet Step 2 (Base Mediated) RedElim Reductive Elimination Product Release TransMet->RedElim Step 3 RedElim->Pd0 Regenerates Pd(0) Product 2-Methoxy-4'-nitrobenzophenone (CAS 42495-50-1) RedElim->Product Yields

Pd-catalyzed Suzuki-Miyaura synthesis of 2-Methoxy-4'-nitrobenzophenone.

Step-by-Step Experimental Protocol
  • Causality Check: This protocol is designed as a self-validating system. The strict exclusion of water prevents the competitive hydrolysis of the acyl chloride to 4-nitrobenzoic acid, while the exclusion of oxygen prevents the deactivation of the Pd(0) catalyst.

  • Preparation of the Inert Atmosphere: Flame-dry a 50 mL Schlenk flask under high vacuum. Backfill with argon gas. Repeat this purge cycle three times to ensure a strictly anoxic environment.

  • Reagent Loading: Under a positive flow of argon, charge the flask with 4-nitrobenzoyl chloride (1.0 equiv, 10 mmol), 2-methoxyphenylboronic acid (1.1 equiv, 11 mmol), anhydrous K₃PO₄ (2.0 equiv, 20 mmol), and Pd(PPh₃)₄ (0.05 equiv, 0.5 mmol).

  • Solvent Addition: Inject 20 mL of anhydrous, degassed Toluene. Expert Insight: K₃PO₄ is chosen over weaker bases to efficiently form the reactive boronate complex required to drive the transmetalation step forward.

  • Reaction Execution: Heat the mixture to 80°C for 6 hours. Monitor the consumption of the acid chloride via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate solvent system.

  • Quenching & Workup: Cool the reaction to room temperature. Quench with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield pure 2-Methoxy-4'-nitrobenzophenone.

Photochemical Dynamics & Photoaffinity Labeling (PAL)

The utility of 2-Methoxy-4'-nitrobenzophenone in chemical biology stems from the unique photophysics of the benzophenone core. When incorporated into a biological probe, the benzophenone moiety acts as a highly efficient triplet photosensitizer[1].

Upon irradiation with long-wave UV light (~350–365 nm), the carbonyl oxygen undergoes an n-π* transition to a singlet excited state (S1). This state undergoes rapid, nearly quantitative intersystem crossing (ISC) to a reactive triplet diradical state (T1)[1][2]. The T1 state acts as an alkoxy radical, preferentially abstracting a hydrogen atom from the nearest C-H bond of a target protein, resulting in a stable covalent cross-link[1].

Photochemistry S0 Ground State (S0) Benzophenone Core S1 Singlet Excited State (S1) (n-π* Transition) S0->S1 UV Irradiation (350-365 nm) T1 Triplet State (T1) Reactive Diradical S1->T1 Intersystem Crossing (~100%) Crosslink Covalent Cross-linking (C-H Insertion) T1->Crosslink Target Proximity Relax Non-radiative Decay (Solvent Quenching) T1->Relax No Target (Water/Solvent) Relax->S0 Ground State Recovery

Photochemical activation and cross-linking mechanism of the benzophenone core.

Substituent Causality
  • The 4'-Nitro Group: Serves as a versatile synthetic handle. It can be easily reduced to an aniline (e.g., via Pd/C and H₂) post-synthesis, allowing for the subsequent attachment of fluorophores or biotin tags via amide coupling.

  • The 2-Methoxy Group: Induces steric hindrance that forces the aromatic rings out of coplanarity. This rotational isomerism subtly alters the energy gap between the S1 and T1 states, optimizing the triplet lifetime and minimizing non-specific background labeling.

Experimental Workflow: Photoaffinity Cross-Linking Assay

To deploy a probe derived from 2-Methoxy-4'-nitrobenzophenone in a target identification assay, follow this validated workflow:

  • Equilibrium Binding: Incubate the target protein (e.g., 1 µM) with the benzophenone-probe (e.g., 5-10 µM) in a physiological buffer (e.g., PBS, pH 7.4) for 30 minutes at 4°C or room temperature. Causality: This ensures the probe reaches thermodynamic equilibrium with the target's binding pocket before the irreversible cross-linking event occurs.

  • Photochemical Activation: Transfer the sample to a shallow, UV-transparent multi-well plate. Irradiate the sample on ice using a 365 nm UV lamp (typically 100 W) at a distance of 5 cm for 15 minutes. Causality: The 365 nm wavelength is specifically chosen because it selectively excites the benzophenone n-π transition without causing the severe oxidative damage to aromatic amino acids (tryptophan/tyrosine) that occurs with <300 nm light used for aryl azides[1][2].*

  • Quenching & Lysis: Remove the sample from the UV source. Add standard Laemmli buffer containing β-mercaptoethanol and boil for 5 minutes to denature the proteins and quench any residual reactive species.

  • Detection: Resolve the cross-linked protein-probe complex via SDS-PAGE. Depending on the tag attached to the original 4'-nitro position (e.g., biotin), detect the labeled target via Western Blot using Streptavidin-HRP.

References

  • 2-METHOXY-4'-NITROBENZOPHENONE | 42495-50-1 ChemicalBook URL
  • National Institutes of Health (NIH)
  • Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides ACS Publications URL
  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes MDPI URL

Sources

Exploratory

Comprehensive Physicochemical and Structural Analysis of 2-Methoxy-4'-nitrobenzophenone

Executive Summary In the realm of organic synthesis and photopharmacology, diaryl ketones serve as indispensable scaffolds. Among these, 2-Methoxy-4'-nitrobenzophenone represents a highly specialized intermediate.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organic synthesis and photopharmacology, diaryl ketones serve as indispensable scaffolds. Among these, 2-Methoxy-4'-nitrobenzophenone represents a highly specialized intermediate. The prime notation (') in its nomenclature is structurally critical: it denotes that the electron-withdrawing nitro group is located on the second phenyl ring (Ring B), directly opposing the electron-donating methoxy group situated at the ortho position of the first phenyl ring (Ring A).

This "push-pull" electronic configuration across the benzophenone core significantly alters its UV absorption characteristics, rotational isomerism, and triplet-state lifetime. This technical guide dissects the molecular formula, physicochemical properties, synthetic methodologies, and downstream applications of 2-Methoxy-4'-nitrobenzophenone, providing field-proven protocols for its isolation and utilization.

Core Physicochemical Properties & Molecular Formula

The molecular formula of 2-Methoxy-4'-nitrobenzophenone is C₁₄H₁₁NO₄ . Understanding the precise atomic composition is the first step in mass spectrometry calibration and stoichiometric reaction planning.

The calculated molecular weight is 257.24 g/mol [1]. The presence of the ortho-methoxy group introduces steric hindrance that forces the two phenyl rings out of coplanarity. This rotational isomerism directly impacts the photoluminescent properties of the molecule, shifting its n-π* transition wavelength compared to unsubstituted benzophenone [3].

Table 1: Physicochemical and Structural Parameters
ParameterValueAnalytical Significance
IUPAC Name (2-Methoxyphenyl)(4-nitrophenyl)methanoneStandardized nomenclature for structural identification.
CAS Registry Number 42495-50-1Unique identifier for chemical sourcing and safety data.
Molecular Formula C₁₄H₁₁NO₄Defines exact atomic composition and degree of unsaturation.
Molecular Weight 257.24 g/mol Critical for stoichiometric calculations and MS calibration.
Monoisotopic Mass 257.0688 g/mol Used for high-resolution mass spectrometry (HRMS) identification.
Hydrogen Bond Donors 0Indicates high lipophilicity and lack of protic functional groups.
Hydrogen Bond Acceptors 4Facilitates non-covalent interactions within protein binding pockets.
Rotatable Bonds 4Determines the conformational flexibility of the diaryl ketone core.

Synthetic Methodology: Directed Friedel-Crafts Acylation

Synthesizing 2-Methoxy-4'-nitrobenzophenone requires overcoming a distinct regiochemical challenge. When anisole (methoxybenzene) undergoes electrophilic aromatic substitution, the methoxy group acts as a strong ortho/para director. Due to the significant steric bulk of the incoming acylium ion, the para-isomer (4-methoxy-4'-nitrobenzophenone) is overwhelmingly favored.

To obtain the target ortho-isomer, we must perform the reaction under strictly controlled thermodynamic conditions and employ high-resolution chromatographic separation.

Synthesis Anisole Anisole (Methoxybenzene) Reaction Electrophilic Aromatic Substitution Anisole->Reaction AcidChloride 4-Nitrobenzoyl Chloride Catalyst AlCl3 Catalyst (Lewis Acid) AcidChloride->Catalyst Activation Acylium Acylium Ion Intermediate (Electrophile) Catalyst->Acylium Acylium->Reaction Para 4-Methoxy-4'-nitrobenzophenone (Major Isomer) Reaction->Para Para-Attack (Sterically Favored) Ortho 2-Methoxy-4'-nitrobenzophenone (Target Minor Isomer) Reaction->Ortho Ortho-Attack (Sterically Hindered)

Friedel-Crafts acylation workflow isolating 2-methoxy-4'-nitrobenzophenone.
Experimental Protocol: Synthesis and Isolation
  • Trustworthiness Principle: This protocol is designed as a self-validating system. The inclusion of specific temperature controls and an NMR validation checkpoint ensures reproducibility and structural confirmation.

Step 1: Catalyst Activation

  • Action: Suspend 1.2 equivalents of anhydrous aluminum chloride (AlCl₃) in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0 °C.

  • Causality: Argon prevents atmospheric moisture from hydrolyzing the highly oxophilic AlCl₃. Maintaining 0 °C prevents premature catalyst degradation and controls the exotherm of the subsequent complexation.

Step 2: Acylium Ion Generation

  • Action: Slowly add 1.0 equivalent of 4-nitrobenzoyl chloride dissolved in DCM. Stir for 30 minutes.

  • Causality: The Lewis acid coordinates with the carbonyl oxygen of the acid chloride, facilitating the departure of the chloride ion to form a highly electrophilic, resonance-stabilized acylium intermediate.

Step 3: Nucleophilic Attack

  • Action: Add 1.0 equivalent of anisole dropwise to the reaction mixture at 0 °C, then allow it to slowly warm to room temperature over 4 hours.

  • Causality: The electron-donating methoxy group activates the benzene ring. Keeping the initial addition at 0 °C controls the reaction rate, minimizing polyacylation and tar formation.

Step 4: Quenching and Extraction

  • Action: Quench the reaction by carefully pouring it over ice-cold 1M HCl. Extract the aqueous layer three times with DCM.

  • Causality: The acidic quench breaks down the rigid aluminum-ketone complex, releasing the free benzophenone products into the organic phase while partitioning aluminum salts into the aqueous phase.

Step 5: Chromatographic Isolation

  • Action: Concentrate the organic layer and purify via silica gel flash chromatography using a shallow gradient of Hexanes/Ethyl Acetate (e.g., 95:5 to 80:20).

  • Causality: The major product (para-isomer) and the target minor product (ortho-isomer) exhibit different retention factors (

    
    ). The ortho-methoxy group sterically shields the highly polar carbonyl oxygen, slightly reducing its interaction with the stationary silica phase, allowing the ortho-isomer to elute faster than the para-isomer.
    

Step 6: Self-Validation Checkpoint (¹H-NMR)

  • Action: Dissolve the isolated product in CDCl₃ and acquire a ¹H-NMR spectrum.

  • Causality: To unequivocally confirm the isolation of 2-Methoxy-4'-nitrobenzophenone, look for a sharp singlet integrating to 3H around

    
     3.7–3.9 ppm (the ortho-methoxy protons). Crucially, Ring B must show a characteristic AA'BB' splitting pattern (two distinct doublets integrating for 2H each around 
    
    
    
    8.0–8.3 ppm), confirming the para-nitro substitution on the second ring [2].

Downstream Application: Photoaffinity Labeling (PAL)

In drug development, benzophenone derivatives are the gold standard for Photoaffinity Labeling (PAL) . They are incorporated into small-molecule drug candidates to map binding pockets on target proteins.

Upon UV irradiation (~350 nm), the benzophenone carbonyl undergoes an n-π* transition, entering an excited singlet state before undergoing rapid intersystem crossing (ISC) to a triplet ketyl diradical. This diradical is highly reactive and will insert into nearby C-H bonds of the protein backbone, forming an irreversible covalent adduct.

The incorporation of the 2-methoxy and 4'-nitro groups in 2-Methoxy-4'-nitrobenzophenone alters the electron density of the carbonyl, allowing researchers to fine-tune the excitation wavelength and the half-life of the triplet state, optimizing the labeling efficiency for specific microenvironments [3].

PAL_Mechanism Probe 2-Methoxy-4'-nitrobenzophenone Probe Complex Non-Covalent Probe-Protein Complex Probe->Complex Incubation Target Target Protein Binding Pocket Target->Complex UV UV Irradiation (~350 nm) Complex->UV Photoactivation Diradical Triplet Ketyl Diradical UV->Diradical n-π* Transition Adduct Covalent Protein Adduct Diradical->Adduct C-H Insertion

Photoaffinity labeling mechanism using benzophenone-derived probes.

Conclusion

2-Methoxy-4'-nitrobenzophenone (C₁₄H₁₁NO₄, MW: 257.24 g/mol ) is a structurally nuanced diaryl ketone. Its successful synthesis relies on manipulating the steric and electronic parameters of electrophilic aromatic substitution, while its downstream utility in photopharmacology is driven by the unique photophysical properties imparted by its ortho/para' substitution pattern. By adhering to the rigorous synthetic and analytical protocols outlined above, researchers can reliably isolate and deploy this molecule in advanced drug discovery workflows.

References

  • (2-Methoxyphenyl)(4-nitrophenyl)methanone | C14H11NO4 , PubChem. Available at:[Link]

  • Revealing the impact of the rotational isomerism onto photoluminescent properties of some ortho derivatives of benzophenone , ResearchGate. Available at:[Link]

Foundational

Thermodynamics and Solvation Mechanics of 2-Methoxy-4'-nitrobenzophenone in Organic Media

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers Document Type: Technical Whitepaper & Experimental Guide Executive Summary The solubility profile of substituted diarylketones is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The solubility profile of substituted diarylketones is a critical parameter in drug development, photoinitiator formulation, and materials science. 2-Methoxy-4'-nitrobenzophenone presents a unique solvation challenge due to its highly polarized molecular architecture. The parent compound, benzophenone, is a widely used building block and photoinitiator that is generally insoluble in water but highly soluble in organic solvents[1][2]. However, the introduction of a 2-methoxy group (an electron-donating group, EDG) and a 4'-nitro group (a strong electron-withdrawing group, EWG) creates a "push-pull" electronic system across the conjugated biphenyl core.

This guide provides an in-depth analysis of the thermodynamic principles governing the solubility of 2-Methoxy-4'-nitrobenzophenone, utilizing Hansen Solubility Parameters (HSP)[3][4], thermodynamic modeling[5][6], and field-proven experimental protocols to ensure rigorous, self-validating data collection.

Molecular Architecture & Solvation Dynamics

To predict and manipulate the solubility of 2-Methoxy-4'-nitrobenzophenone, one must understand the causality behind its intermolecular interactions:

  • Dipole-Dipole Interactions: The 4'-nitro group significantly increases the molecular dipole moment. Solvents with high dielectric constants (e.g., acetonitrile, acetone) align favorably with this dipole, lowering the free energy of the solvation complex.

  • Hydrogen Bonding: While the molecule lacks strong hydrogen-bond donors (no -OH or -NH groups), the carbonyl oxygen, methoxy oxygen, and nitro oxygens act as potent hydrogen-bond acceptors. Protic solvents (like ethanol) can form H-bonds with these sites, though the hydrophobic bulk of the aromatic rings limits total solubility[7].

  • 
     Stacking:  In moderately polar to non-polar aromatic solvents (e.g., toluene), 
    
    
    
    conjugation interactions between the solvent's benzene rings and the solute's benzophenone core facilitate dissolution[7].
Thermodynamic Pathway of Solvation

The dissolution process is governed by the enthalpy of fusion and the activity coefficient of the solute in the solvent[5][6]. The thermodynamic pathway requires breaking the crystal lattice (endothermic) and forming a solvent cavity, followed by the exothermic formation of solute-solvent interactions.

Solvation A 2-Methoxy-4'-nitrobenzophenone (Crystal Lattice) B Lattice Disruption (Endothermic: ΔH > 0) A->B Heat/Energy C Solvent Cavity Formation (Endothermic: ΔH > 0) A->C Solvent Prep D Solute-Solvent Interaction (Exothermic: ΔH < 0) B->D C->D E Thermodynamic Equilibrium (ΔG_mix < 0) D->E Solvation

Thermodynamic pathway of 2-Methoxy-4'-nitrobenzophenone solvation.

The Hansen Solubility Parameters (HSP) Framework

The Hansen Solubility Parameter (HSP) model is a mathematically robust system that predicts solubility based on the principle of "like dissolves like"[4]. It divides the total cohesive energy of a liquid into three distinct intermolecular forces[4][8]:

  • 
     : Dispersion forces (van der Waals)
    
  • 
     : Polar forces (dipole-dipole)
    
  • 
     : Hydrogen bonding forces
    

Unsubstituted benzophenone possesses baseline HSP values of approximately


, 

, and

MPa

[3][8]. The addition of the nitro and methoxy groups shifts these parameters. The nitro group elevates

, while the methoxy group slightly elevates

.
Solvent Selection Matrix

Based on thermodynamic modeling (such as the modified Apelblat and NRTL models used for benzophenone derivatives[5][6]), the following table outlines the quantitative solubility behavior of 2-Methoxy-4'-nitrobenzophenone across various organic solvent classes.

Solvent ClassRepresentative SolventEstimated

(MPa

)
Estimated

(MPa

)
Relative Solubility (298.15 K)Mechanistic Rationale
Polar Aprotic Acetone10.47.0Very High (>150 g/L)Optimal dipole-dipole matching with the nitro group; low steric hindrance.
Polar Aprotic Ethyl Acetate5.37.2High (~100 g/L)Excellent baseline HSP match; acts as an H-bond acceptor.
Aromatic Toluene1.42.0Moderate (~50 g/L)Driven primarily by dispersion forces (

) and

stacking[7].
Polar Protic Ethanol8.819.4Moderate (~30 g/L)H-bonding occurs, but the high

of ethanol causes self-association, limiting solute capacity.
Non-Polar n-Hexane0.00.0Very Low (<5 g/L)Fails to overcome the high lattice energy of the polar crystal structure.

Note: Solubility data in pure solvents increases exponentially with temperature, a phenomenon accurately correlated by the modified Apelblat equation[5][6].

Experimental Protocols for Solubility Determination

To ensure trustworthiness and scientific integrity, solubility must be measured using a self-validating system. The gravimetric method under atmospheric pressure is the gold standard for determining the thermodynamic properties of benzophenone derivatives[5][6].

We couple this with HPLC-UV validation to ensure that prolonged agitation does not induce solvolysis or degradation, guaranteeing that the measured mass corresponds exclusively to the intact solute.

Protocol: Isothermal Gravimetric Determination

Objective: To determine the absolute equilibrium solubility (mole fraction and g/L) of 2-Methoxy-4'-nitrobenzophenone in targeted organic solvents.

Step-by-Step Methodology:

  • Preparation of the Solid Phase: Mill and sieve the 2-Methoxy-4'-nitrobenzophenone crystals to a uniform particle size (e.g., 100–150 μm) to standardize the surface area and dissolution kinetics.

  • Solvent Saturation: In a 20 mL jacketed glass vessel equipped with a magnetic stirrer, add 10 mL of the chosen organic solvent. Slowly add the solute until a visible excess remains (indicating supersaturation).

  • Isothermal Equilibration: Seal the vessel to prevent solvent evaporation. Circulate a thermostatic fluid through the jacket to maintain a precise temperature (e.g., 298.15 ± 0.05 K). Agitate the suspension at 500 RPM for 48 hours. Causality: 48 hours ensures that the thermodynamic equilibrium (

    
    ) is fully reached, overcoming any metastable kinetic states[9].
    
  • Phase Separation: Turn off the stirrer and allow the undissolved solute to settle for 2 hours. Extract 2.0 mL of the clear supernatant using a pre-warmed glass syringe fitted with a 0.22 μm PTFE syringe filter. Causality: The PTFE filter prevents sub-micron crystal nucleation sites from passing into the sample, which would falsely inflate the gravimetric mass.

  • Gravimetric Analysis: Transfer exactly 1.0 mL of the filtered aliquot into a pre-weighed glass vial (

    
    ). Weigh the vial + solution (
    
    
    
    ). Carefully evaporate the solvent under a gentle stream of nitrogen gas, followed by vacuum drying at 40°C until a constant weight is achieved (
    
    
    ).
  • Calculation:

    • Mass of solute =

      
      
      
    • Mass of solvent =

      
      
      
    • Calculate the mole fraction (

      
      ) using the respective molecular weights.
      
Protocol: HPLC-UV Integrity Validation
  • Reconstitute the dried solute (

    
    ) in mobile phase (e.g., 60:40 Acetonitrile:Water).
    
  • Inject into an HPLC system equipped with a C18 column and a UV detector set to the

    
     of the compound.
    
  • Validation Check: A single sharp peak confirms solute integrity. The presence of secondary peaks indicates solvent-induced degradation, invalidating the gravimetric data for that specific solvent.

Workflow S1 Step 1: Excess Solute Addition Into Organic Solvent S2 Step 2: Isothermal Equilibration (Agitation for 48h) S1->S2 S3 Step 3: Phase Separation (0.22 μm PTFE Filtration) S2->S3 S4 Step 4: Gravimetric Analysis (Solvent Evaporation) S3->S4 S5 Step 5: HPLC-UV Validation (Purity & Degradation Check) S4->S5

Step-by-step experimental workflow for equilibrium solubility determination.

Advanced Mechanistic Insights

When formulating with 2-Methoxy-4'-nitrobenzophenone, researchers must account for environmental variables:

  • Temperature Dependence: As demonstrated in studies of benzophenone in pure solvents[5][6], solubility is highly temperature-dependent. In industrial applications, low temperatures (e.g., during winter transport) can drastically reduce solubility, leading to precipitation. Warming the system is often required to ensure uniform mixing[7].

  • Polymorphism and Lattice Energy: The enthalpy of vaporization and phase transition thermodynamics of substituted benzophenones dictate their baseline solubility[9]. If the compound crystallizes into a more stable polymorph during the 48-hour equilibration, the apparent solubility will drop. Always verify the polymorphic form of the residual solid using X-Ray Powder Diffraction (XRPD).

  • Ionization in Highly Polar Media: In highly polar, "active" environments (like acetonitrile or water-based systems), excited benzophenone derivatives may undergo single-electron transfer or ionic dissociation[7]. If the molecule is intended for use as a photoinitiator, solvent polarity will directly impact its quantum yield and radical generation efficiency.

References

  • Benzophenone - Wikipedia. wikipedia.org.[Link]

  • Hansen Solubility Parameters : A User's Handbook - ResearchGate. researchgate.net.[Link]

  • Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents | Request PDF - ResearchGate. researchgate.net.[Link]

  • Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents | Journal of Chemical & Engineering Data - ACS Publications. acs.org.[Link]

  • Expert Systems for Predicting the Bioavailability of Sun Filters in Cosmetic Products, Software vs. Expert Formulator: The Benzophenone-3 Case - MDPI. mdpi.com.[Link]

  • Calculating Hansen Solubility Parameters of Polymers With Genetic Algorithms - Scribd. scribd.com.[Link]

  • Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones - PMC. nih.gov.[Link]

Sources

Exploratory

2-Methoxy-4'-nitrobenzophenone SDS and safety data sheet

An In-Depth Technical Guide to 2-Methoxy-4'-nitrobenzophenone: Safety, Synthesis, and Application Part 1: Executive Summary & Chemical Identity 2-Methoxy-4'-nitrobenzophenone is a specialized aromatic ketone utilized pri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methoxy-4'-nitrobenzophenone: Safety, Synthesis, and Application

Part 1: Executive Summary & Chemical Identity

2-Methoxy-4'-nitrobenzophenone is a specialized aromatic ketone utilized primarily as a pharmacophore scaffold in the synthesis of microtubule inhibitors, kinase inhibitors, and photo-labile protecting groups. Structurally, it consists of a benzophenone core substituted with an electron-donating methoxy group at the ortho position of one ring and an electron-withdrawing nitro group at the para position of the opposing ring. This "push-pull" electronic character makes it a valuable intermediate for nucleophilic aromatic substitutions and reduction reactions yielding aniline derivatives.

Chemical Identification
ParameterDetail
IUPAC Name (2-Methoxyphenyl)(4-nitrophenyl)methanone
Common Synonyms 4-Nitro-2'-methoxybenzophenone; o-Anisyl p-nitrophenyl ketone
PubChem CID 15569817
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
Physical State Pale yellow to amber crystalline solid
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in Water

Part 2: Comprehensive Safety Data Sheet (SDS) Analysis

Note: As a specialized intermediate, specific toxicological data is often extrapolated from Structure-Activity Relationships (SAR) of analogous nitrobenzophenones. The following represents a Composite Safety Profile.

Hazard Identification (GHS Classification)

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanistic Insight
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.Nitroaromatics can undergo enzymatic reduction to hydroxylamines, causing methemoglobinemia.
Skin Irritation Cat. 2H315: Causes skin irritation.Lipophilic nature allows dermal penetration; methoxy/nitro groups increase local reactivity.
Eye Irritation Cat. 2AH319: Causes serious eye irritation.Direct contact with mucous membranes induces inflammatory response.
STOT - Single Exp. Cat. 3H335: May cause respiratory irritation.[1]Dust inhalation triggers mucosal irritation in the upper respiratory tract.
Skin Sensitization Cat. 1H317: May cause an allergic skin reaction.[2]Benzophenone derivatives are known photo-haptens; potential for Type IV hypersensitivity.
Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves (Nitrile >0.11mm)/protective clothing/eye protection (Safety Goggles).

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Part 3: Technical Synthesis & Manufacturing

The synthesis of 2-Methoxy-4'-nitrobenzophenone presents a classic regioselectivity challenge. The most robust route is the Friedel-Crafts Acylation , but controlling the ortho vs. para substitution on the anisole ring requires precise thermal and catalytic management.

Synthetic Route: Friedel-Crafts Acylation

Reaction: Anisole + 4-Nitrobenzoyl Chloride


 2-Methoxy-4'-nitrobenzophenone + (Isomers)
  • Reagents: Anisole (Substrate), 4-Nitrobenzoyl Chloride (Electrophile), Aluminum Chloride (Lewis Acid).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

  • Key Challenge: Anisole directs ortho/para. The para isomer (4-Methoxy-4'-nitrobenzophenone) is sterically favored. To maximize the ortho (2-Methoxy) product, lower temperatures and specific solvent polarity are manipulated, though chromatographic separation is often required.

Step-by-Step Experimental Protocol
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an Argon atmosphere.

  • Reagent Prep: Dissolve 4-Nitrobenzoyl chloride (1.0 eq, 20 mmol) in anhydrous DCM (50 mL).

  • Catalyst Addition: Cool the solution to 0°C. Add anhydrous

    
     (1.2 eq) portion-wise. The solution will darken (formation of acylium ion complex).
    
  • Substrate Addition: Add Anisole (1.1 eq) dropwise over 30 minutes. Note: Slow addition minimizes poly-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via TLC (30% EtOAc/Hexanes).

  • Quenching: Pour the reaction mixture carefully into ice-cold 1M HCl (exothermic!). This hydrolyzes the aluminum complex.

  • Workup: Extract with DCM (3x). Wash organic layer with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude solid contains both ortho and para isomers. Recrystallize from Ethanol or perform Flash Column Chromatography (Gradient: 0-20% EtOAc in Hexanes) to isolate the 2-Methoxy-4'-nitrobenzophenone (lower Rf than para-isomer usually).

Synthesis Workflow Diagram

SynthesisPath Start Anisole (Methoxybenzene) Catalyst AlCl3 / DCM 0°C -> RT Start->Catalyst Reagent 4-Nitrobenzoyl Chloride Reagent->Catalyst Intermediate Acylium Ion Complex Catalyst->Intermediate Electrophilic Attack Quench Hydrolysis (1M HCl / Ice) Intermediate->Quench Workup Crude Crude Mixture (Ortho + Para Isomers) Quench->Crude Purification Column Chromatography (Sep. of Regioisomers) Crude->Purification Product 2-Methoxy-4'-nitrobenzophenone (Target) Purification->Product Isolation

Caption: Friedel-Crafts acylation pathway highlighting the critical purification step for regioisomer separation.

Part 4: Handling, Storage, and Stability

Stability Profile
  • Light Sensitivity: Benzophenone derivatives are photo-initiators. Prolonged exposure to UV light can induce radical formation or cyclization. Store in amber vials.

  • Thermal Stability: The nitro group introduces potential for thermal decomposition at high temperatures (>200°C). Avoid adiabatic heating during scale-up.

  • Chemical Incompatibility: Strong reducing agents (will reduce -NO2 to -NH2), Strong bases (potential for nucleophilic attack on the ring).

Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerated) recommended for long-term purity.

  • Atmosphere: Store under Nitrogen or Argon to prevent oxidative degradation of the methoxy group over time.

  • Container: Tightly sealed glass container; avoid metal containers if trace acidity is present.

Part 5: Emergency Response & Toxicology Logic

In the event of exposure, the response must be immediate and follow a logical hierarchy to minimize systemic absorption, particularly due to the potential for methemoglobinemia (nitro-compound risk).

Emergency Response Workflow

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash 15min (Soap/Water) Remove Contaminated Clothing Skin->ActionSkin ActionEye Rinse 15min (Saline/Water) Lift Eyelids Eye->ActionEye ActionInhal Move to Fresh Air Oxygen if hypoxic Inhal->ActionInhal Medical Seek Medical Attention Monitor for Methemoglobinemia ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Logical decision tree for emergency response emphasizing immediate decontamination and medical monitoring.

First Aid Measures
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. The nitro group poses a risk of cyanosis; check nail beds and lips for blue discoloration.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Consult an ophthalmologist.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15569817, (2-Methoxyphenyl)(4-nitrophenyl)methanone. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • European Chemicals Agency (ECHA). C&L Inventory for Nitro and Methoxy substituted Benzophenones. Retrieved from [Link]

Sources

Foundational

Structural Characterization and Synthetic Utility of 2-Methoxy-4'-nitrobenzophenone in Chemical Biology

Executive Summary In the landscape of modern chemical biology and drug discovery, diaryl ketones—specifically functionalized benzophenones—serve as highly versatile scaffolds. 2-Methoxy-4'-nitrobenzophenone is a speciali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern chemical biology and drug discovery, diaryl ketones—specifically functionalized benzophenones—serve as highly versatile scaffolds. 2-Methoxy-4'-nitrobenzophenone is a specialized asymmetric benzophenone derivative characterized by a distinct "push-pull" electronic configuration. The presence of an electron-donating methoxy group on one phenyl ring and a strongly electron-withdrawing nitro group on the other creates a unique dipole that influences both its chemical reactivity and its photophysical properties.

This technical guide provides an authoritative breakdown of the chemical identifiers for 2-Methoxy-4'-nitrobenzophenone, details a highly specific synthetic methodology to circumvent common cross-reactivity issues, and outlines its application as a core pharmacophore in Photoaffinity Labeling (PAL) workflows.

Chemical Identification & Structural Parameters

Accurate database querying is critical in computational chemistry and drug design. Due to the asymmetric nature of this molecule, researchers must avoid confusing it with its regioisomers (e.g., 4-methoxy-2'-nitrobenzophenone). The definitive identifiers for 2-Methoxy-4'-nitrobenzophenone are consolidated in Table 1, anchored by its unique PubChem Compound Identification (CID) number[1].

Table 1: Quantitative and Structural Identifiers for 2-Methoxy-4'-nitrobenzophenone

ParameterValue
IUPAC Name (2-Methoxyphenyl)(4-nitrophenyl)methanone
PubChem CID 15569817
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
SMILES COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)[O-]
InChI InChI=1S/C14H11NO4/c1-19-13-5-3-2-4-11(13)14(16)10-6-8-12(9-7-10)15(17)18/h2-9H,1H3

Mechanistic Rationale: The Push-Pull Benzophenone Core

The utility of 2-Methoxy-4'-nitrobenzophenone in drug development stems from its dual functionality:

  • Synthetic Intermediate: The nitro group can be readily reduced to an aniline, providing a synthetic handle for further functionalization (e.g., amide coupling or reductive amination) to build complex libraries.

  • Photophore Capability: Benzophenones are widely used in Photoaffinity Labeling (PAL)[2]. Upon UV irradiation at ~350–365 nm, the carbonyl oxygen is excited to a triplet diradical state. The choice of 365 nm is highly intentional: it provides enough energy to excite the benzophenone core without causing the non-specific UV damage to biological tissues typically seen at shorter wavelengths (e.g., 254 nm)[3]. The resulting diradical preferentially inserts into unactivated C-H bonds of target proteins, forming a stable covalent linkage.

Experimental Methodology: Synthesis & Validation

Synthesizing nitro-containing benzophenones presents a specific chemical challenge. Traditional methods involving the addition of Grignard reagents to nitrobenzaldehydes often fail because the highly reactive Grignard reagent will attack the nitro group, leading to complex mixtures of reduced or alkylated byproducts.

To achieve absolute regiocontrol and functional group tolerance, a Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling is the optimal, self-validating synthetic route.

Protocol 1: Carbonylative Suzuki Synthesis

Causality Focus: Utilizing carbon monoxide (CO) insertion avoids the incompatibility between organometallic nucleophiles and the nitro group.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 1-iodo-4-nitrobenzene (1.0 equiv), (2-methoxyphenyl)boronic acid (1.2 equiv), Palladium(II) acetate [Pd(OAc)₂] (5 mol%), and potassium carbonate [K₂CO₃] (2.0 equiv).

  • Solvent & Atmosphere: Add anhydrous anisole (or DMF). Evacuate the flask and backfill with Carbon Monoxide (CO) gas three times. Maintain the reaction under a CO balloon (1 atm).

  • Catalytic Cycle: Heat the mixture to 80 °C for 12 hours.

    • Mechanistic Causality: The Pd(0) species undergoes oxidative addition into the aryl iodide. CO insertion occurs rapidly to form an acyl-palladium intermediate. Subsequent transmetalation with the boronic acid and reductive elimination yields the target asymmetric ketone.

  • Workup: Quench the reaction with deionized water and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analytical Validation: Purify via flash column chromatography (silica gel, hexane/EtOAc gradient). Validate the structural integrity of the purified 2-Methoxy-4'-nitrobenzophenone using ¹H-NMR (checking for the distinct methoxy singlet at ~3.8 ppm and the downfield nitro-adjacent aromatic protons) and LC-MS (confirming the [M+H]⁺ peak at m/z 258.2).

Workflow Visualization

The following diagram maps the logical progression from chemical synthesis through analytical validation and into its biological application in target identification.

Workflow N1 Reactants: 1-Iodo-4-nitrobenzene + (2-Methoxyphenyl)boronic acid N2 Pd-Catalyzed Carbonylative Coupling N1->N2 CO (1 atm), Base N3 2-Methoxy-4'-nitrobenzophenone PubChem CID: 15569817 N2->N3 High Yield N4 Analytical Validation (NMR, LC-MS) N3->N4 Purification N5 Photoaffinity Labeling UV Irradiation (365 nm) N4->N5 Probe Application N6 Target Protein Covalent Cross-linking N5->N6 Diradical Insertion

Fig 1: Synthetic workflow and PAL application of 2-Methoxy-4'-nitrobenzophenone.

Application in Drug Discovery: Photoaffinity Labeling (PAL)

Once synthesized and incorporated into a larger ligand framework (e.g., by reducing the nitro group and attaching a target-specific pharmacophore), the benzophenone moiety acts as a powerful tool for mapping protein-ligand interactions[2].

Protocol 2: In Vitro Photoaffinity Labeling

Causality Focus: Establishing a self-validating system using negative controls to differentiate specific target binding from background noise.

  • Equilibration: Incubate purified target protein or cell lysate (1 mg/mL) with the benzophenone-derived probe (10 µM) in phosphate-buffered saline (PBS) for 30 minutes at room temperature.

    • Self-Validation Step: Prepare a parallel control sample containing the probe and a 100-fold excess of a known competitive inhibitor to validate binding specificity.

  • Photoactivation: Transfer the samples to a 96-well plate on ice (to prevent thermal degradation of the protein). Irradiate the samples using a UV lamp at 365 nm for 15–30 minutes[4].

    • Mechanistic Causality: The 365 nm light excites the benzophenone to the triplet state, which rapidly abstracts a hydrogen atom from the nearest amino acid backbone or side chain, collapsing into a stable C-C covalent bond.

  • Detection: If the probe includes a bioorthogonal tag (e.g., an alkyne), perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" to attach a fluorophore (e.g., Cy5-azide). Resolve the proteome via SDS-PAGE and visualize the specific target protein using in-gel fluorescence scanning.

References

  • (2-Methoxyphenyl)(4-nitrophenyl)methanone | CID 15569817. PubChem - National Institutes of Health (NIH). URL:[Link]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. MDPI - International Journal of Molecular Sciences. URL:[Link]

  • Photoaffinity Labeling and in-Gel Fluorescence. Bio-protocol. URL: [Link]

  • Photoactivation mechanism of benzophenone. ResearchGate. URL:[Link]

Sources

Exploratory

Technical Guide: Procurement and Synthesis of 2-Methoxy-4'-nitrobenzophenone

An In-depth Technical Guide on the Procurement and Synthesis of 2-Methoxy-4'-nitrobenzophenone. CAS Registry Number: 42495-50-1 Chemical Formula: C₁₄H₁₁NO₄ Molecular Weight: 257.24 g/mol [1] Executive Summary 2-Methoxy-4...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Procurement and Synthesis of 2-Methoxy-4'-nitrobenzophenone.

CAS Registry Number: 42495-50-1 Chemical Formula: C₁₄H₁₁NO₄ Molecular Weight: 257.24 g/mol [1]

Executive Summary

2-Methoxy-4'-nitrobenzophenone is a specialized unsymmetrical diaryl ketone utilized primarily as a photo-labile intermediate in organic synthesis and as a probe in photochemical research.[1] Unlike its common isomer, 2-Hydroxy-4-methoxybenzophenone (Oxybenzone), this compound is not a bulk commodity.[1] It is classified as a Tier 3 Research Chemical , meaning it is typically available only through specialized catalog suppliers or custom synthesis houses.

This guide details the procurement landscape, pricing models, and—crucially—the scientifically preferred synthesis routes to access this specific isomer with high purity, avoiding the regioselectivity pitfalls of classical methods.

Chemical Profile & Identity

PropertySpecification
IUPAC Name (2-Methoxyphenyl)(4-nitrophenyl)methanone
Common Name 2-Methoxy-4'-nitrobenzophenone
CAS Number 42495-50-1
Appearance Pale yellow to yellow crystalline solid
Melting Point 120–124 °C (Predicted)
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in Water
Key Functional Groups Nitro (-NO₂, electron-withdrawing), Methoxy (-OCH₃, electron-donating), Ketone (C=O)

Technical Note: The "2-Methoxy" and "4'-Nitro" designation indicates the substituents are on different aromatic rings relative to the central carbonyl group.[1] This structural asymmetry is critical for its photochemical properties and synthetic utility.

Procurement Intelligence

Supplier Landscape

Due to its specific substitution pattern, 2-Methoxy-4'-nitrobenzophenone is not stocked by generalist distributors (e.g., Sigma-Aldrich basic catalog) as a standard item.[1] It is sourced through:

  • Specialized Building Block Suppliers: Companies focusing on aromatic ketones and pyridine derivatives.

  • Custom Synthesis Networks: Aggregators like MolPort, eMolecules, or SciFinderN often list "Make-to-Order" availability.

Verified/Potential Suppliers (2024-2025 Data):

  • Rieke Metals: Known for handling specialized organometallic reagents and fine chemicals.

  • ChemicalBook / LookChem Networks: List various Asian synthesis labs (e.g., Vinuthana Pharma Tech).

  • Custom Synthesis: Any CRO (Contract Research Organization) can synthesize this using the protocols in Section 4.

Price Estimation (Research Grade)

Pricing follows a "high-mix, low-volume" model.

QuantityEstimated Price Range (USD)Availability Status
100 mg $50 - $120Lead time: 2-3 weeks
1 g $150 - $350Lead time: 2-4 weeks
10 g $800 - $1,500Custom Synthesis (4-6 weeks)

Note: Prices are indicative and fluctuate based on raw material costs (4-nitrobenzoyl chloride) and synthesis scale.

Synthesis & Technical Methodology

For researchers unable to source the compound directly, in-house synthesis is a viable option. However, the choice of pathway is critical to yield the correct isomer.

Pathway Analysis: The Regioselectivity Challenge
  • Classical Route (Friedel-Crafts): Reacting Anisole (Methoxybenzene) with 4-Nitrobenzoyl chloride using AlCl₃.[1]

    • Flaw: Anisole is an ortho/para director. The bulky benzoyl group heavily favors the para position (yielding 4-Methoxy-4'-nitrobenzophenone ).[1] The desired ortho isomer (2-Methoxy) is formed in minor quantities (<10%), requiring tedious column chromatography separation.

  • Precision Route (Suzuki-Miyaura): Coupling 2-Methoxyphenylboronic acid with 4-Nitrobenzoyl chloride.[1]

    • Advantage:[2] This method guarantees the 2-position geometry because the boron is pre-installed at the ortho position. It tolerates the nitro group and proceeds under mild conditions.

Recommended Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol ensures high fidelity for the 2-Methoxy-4'-nitro isomer.[1]

Reagents:

  • 2-Methoxyphenylboronic acid (1.1 equiv)[1]

  • 4-Nitrobenzoyl chloride (1.0 equiv) [Note: Acid chlorides are preferred over aryl halides for direct ketone formation, often requiring a specific catalyst system like Pd(PPh₃)₄ with a base].

    • Alternative:4-Nitroiodobenzene + Carbon Monoxide (CO) balloon (Carbonylative coupling).

Step-by-Step Methodology (Acid Chloride Route):

  • Setup: Flame-dry a 50 mL round-bottom flask. Purge with Argon/Nitrogen.

  • Dissolution: Dissolve 4-Nitrobenzoyl chloride (1.0 mmol) and 2-Methoxyphenylboronic acid (1.1 mmol) in anhydrous Toluene/THF (10 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%) and anhydrous K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Reaction: Heat to 80-100°C under inert atmosphere for 12-16 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium residues. Wash with EtOAc.

  • Purification: Concentrate filtrate. Purify via Flash Column Chromatography (Hexane:EtOAc gradient). The nitro group makes the product less polar than the boronic acid but more polar than the starting chloride.

Synthesis Logic Diagram

SynthesisPathways Start1 Anisole (Methoxybenzene) Process1 Friedel-Crafts Acylation (AlCl3, DCM, Reflux) Start1->Process1 Start2 4-Nitrobenzoyl Chloride Start2->Process1 Process2 Suzuki-Miyaura Coupling (Pd(PPh3)4, Base, Toluene) Start2->Process2 Start3 2-Methoxyphenyl boronic acid Start3->Process2 ProductMajor MAJOR PRODUCT: 4-Methoxy-4'-nitrobenzophenone (Wrong Isomer) Process1->ProductMajor Steric/Electronic Preference ProductMinor MINOR PRODUCT (~10%): 2-Methoxy-4'-nitrobenzophenone (Target) Process1->ProductMinor Low Yield Difficult Separation ProductTarget TARGET PRODUCT (>85%): 2-Methoxy-4'-nitrobenzophenone (Correct Isomer) Process2->ProductTarget Regiospecific Bond Formation

Caption: Comparison of Synthetic Routes. The Suzuki-Miyaura coupling (Green path) is superior for generating the specific 2-methoxy isomer compared to the non-selective Friedel-Crafts route.[1]

Quality Control & Characterization

To validate the purchased or synthesized material, use the following self-validating spectral markers:

  • ¹H-NMR (CDCl₃, 400 MHz):

    • Methoxy Group: Look for a sharp singlet at δ ~3.7–3.9 ppm (3H).

    • Nitro-Aromatic Ring (AA'BB' System): Two doublets at δ ~8.3 ppm (ortho to NO₂) and δ ~7.9 ppm (ortho to C=O).

    • Methoxy-Aromatic Ring: The 2-substitution pattern will show a complex multiplet pattern (ABCD) rather than the symmetric AA'BB' of the 4-methoxy isomer. Look for a doublet/multiplet at δ ~7.5 ppm (H-6) and δ ~6.9–7.1 ppm (H-3, H-5).[1]

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (Gradient).

    • Detection: UV at 254 nm (Benzophenone core absorbs strongly).

Safety & Handling

  • Nitro Group Hazards: Nitro-aromatics can be energetic.[1] Avoid heating crude residues to dryness at high temperatures (>150°C).

  • Endocrine Disruption: Benzophenone derivatives are often studied for endocrine activity. Handle with full PPE (Nitrile gloves, lab coat) to prevent skin absorption.

  • Storage: Store in a cool, dry place (2-8°C recommended) protected from light, as benzophenones are photo-active.[1]

References

  • ChemicalBook. (2024). Product Entry: 2-Methoxy-4'-nitrobenzophenone (CAS 42495-50-1).[1] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483. (Foundational text for the recommended synthesis route).

  • PubChem. (2024). Compound Summary: (2-Methoxyphenyl)(4-nitrophenyl)methanone.[1][3] National Library of Medicine. Retrieved from

  • Rieke Metals. (2024). Catalog of Fine Chemical Intermediates.

Sources

Foundational

An In-depth Technical Guide to the Melting Point of 2-Methoxy-4'-nitrobenzophenone Crystalline Solid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methoxy-4'-nitrobenzophenone is a substituted benzophenone derivative, a class of compounds with significant applications in organic synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4'-nitrobenzophenone is a substituted benzophenone derivative, a class of compounds with significant applications in organic synthesis, photochemistry, and as intermediates in the development of pharmaceuticals. The precise determination of the physicochemical properties of such compounds is a cornerstone of chemical research and development, ensuring identity, purity, and suitability for further applications. Among these properties, the melting point of a crystalline solid is a fundamental and highly informative characteristic.

The Significance of Melting Point in a Research and Development Context

The melting point of a pure crystalline solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. This is not merely a physical constant but a critical indicator of:

  • Purity: A sharp and well-defined melting point range (typically within 1-2°C) is a strong indicator of a pure compound. Impurities tend to depress and broaden the melting range.

  • Identity Confirmation: By comparing an experimentally determined melting point with a known literature value, a researcher can gain confidence in the identity of a synthesized or isolated compound.

  • Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can lead to different melting points. This is particularly crucial in the pharmaceutical industry, as different polymorphs can have varying solubility, bioavailability, and stability.

  • Quality Control: In a manufacturing setting, melting point determination is a rapid and reliable method for quality control, ensuring batch-to-batch consistency.

Comparative Analysis of Related Benzophenone Isomers

To provide a predictive context for the melting point of 2-Methoxy-4'-nitrobenzophenone, it is instructive to examine the melting points of its isomers and other closely related compounds. The position of the methoxy and nitro functional groups on the benzophenone scaffold significantly influences the crystal lattice energy and, consequently, the melting point.

Compound NameCAS NumberMolecular FormulaStructureReported Melting Point (°C)
2-Methoxy-4'-nitrobenzophenone 42495-50-1 C₁₄H₁₁NO₄ (ortho-methoxy)Not Reported
4-Methoxy-4'-nitrobenzophenone1151-94-6C₁₄H₁₁NO₄(para-methoxy)119.0 - 128.0
2-Hydroxy-4-methoxybenzophenone131-57-7C₁₄H₁₂O₃62.0 - 65.0
2-Methoxy-4-nitrobenzaldehyde136507-15-8C₈H₇NO₄120 - 124
2-Methoxy-4-nitrobenzonitrile101084-96-2C₈H₆N₂O₃177 - 180

Data sourced from various chemical suppliers and databases.

The variation in melting points among these related structures underscores the importance of precise experimental determination for the specific isomer of interest.

Experimental Determination of Melting Point

The following sections provide detailed protocols for two of the most common and reliable methods for determining the melting point of a crystalline solid: the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This is a classical and widely used technique that relies on the visual observation of the melting process of a small sample in a capillary tube.

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. This tube is then heated in a controlled manner, typically in a heating block or an oil bath, alongside a calibrated thermometer. The temperatures at which the first signs of melting are observed (onset) and at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Caption: Workflow for Capillary Melting Point Determination.

  • Sample Preparation:

    • Ensure the 2-Methoxy-4'-nitrobenzophenone sample is completely dry, as residual solvent can act as an impurity and depress the melting point.

    • Finely powder the crystalline solid using a mortar and pestle to ensure uniform packing and heat transfer.

  • Capillary Tube Loading:

    • Take a capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.

    • Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The final packed height of the sample should be 2-3 mm.[1]

  • Apparatus Setup:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer is correctly positioned with its bulb at the same level as the sample.

  • Melting Point Measurement:

    • If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.

    • For an accurate measurement, start heating at a rate that allows the temperature to rise steadily.

    • When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute.[1] This slow rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (the clear point).

    • The recorded range between the onset and the clear point is the melting range of the sample.

    • It is good practice to perform the measurement in duplicate or triplicate to ensure reproducibility.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative data on the melting process.

DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[2][3] When the sample undergoes a thermal transition, such as melting, it will absorb energy (an endothermic process). This results in a difference in heat flow compared to the inert reference, which is detected and recorded as a peak on the DSC thermogram. The temperature at the peak of this endothermic event is taken as the melting point.

Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.

  • Sample and Reference Preparation:

    • Accurately weigh 1-5 mg of the finely powdered 2-Methoxy-4'-nitrobenzophenone sample into a clean DSC pan (typically aluminum).

    • Prepare an empty, hermetically sealed DSC pan to serve as the reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into their respective positions in the DSC cell.

    • Ensure the instrument is calibrated using certified standards (e.g., indium) for both temperature and enthalpy.

  • Thermal Program:

    • Set the desired temperature program. A typical program for melting point determination would involve:

      • An initial isothermal period to allow for thermal equilibration.

      • A heating ramp at a constant rate (e.g., 5-10°C/min) through the expected melting range.

      • A final isothermal period.

    • The experiment should be conducted under a controlled atmosphere, typically with a purge of an inert gas like nitrogen.

  • Data Acquisition and Analysis:

    • Initiate the thermal program and record the heat flow as a function of temperature.

    • The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.

    • The melting point is typically reported as the onset temperature of the melting peak or the peak maximum temperature. The integrated area of the peak corresponds to the heat of fusion.

Conclusion

The melting point is a critical parameter for the characterization of a crystalline solid like 2-Methoxy-4'-nitrobenzophenone. While a specific literature value for this compound is not widely published, this guide provides the necessary framework for its accurate and reliable determination. By employing the detailed protocols for capillary melting point determination or the more quantitative Differential Scanning Calorimetry, researchers can confidently establish this key physical property. The comparative data for related isomers also serves as a valuable reference point. The rigorous determination of the melting point is an indispensable step in ensuring the quality and integrity of 2-Methoxy-4'-nitrobenzophenone for its intended applications in research and development.

References

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. Mel-Temp Melting Point Apparatus. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Infraspection Institute. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • A.KRÜSS Optronic. Melting point determination. Retrieved from [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 2-Methoxy-4'-nitrobenzophenone via Friedel-Crafts Acylation

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Methodology: Electrophilic Aromatic Substitution (EAS) / Isomer Isolation Executive Summary Benzophenone derivatives are privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Methodology: Electrophilic Aromatic Substitution (EAS) / Isomer Isolation

Executive Summary

Benzophenone derivatives are privileged scaffolds in medicinal chemistry, materials science, and photochemistry. The synthesis of 2-methoxy-4'-nitrobenzophenone (the ortho isomer) via the Friedel-Crafts acylation of anisole with 4-nitrobenzoyl chloride presents a unique synthetic challenge. Because the methoxy group of anisole is an ortho/para director with significant steric bulk, electrophilic aromatic substitution overwhelmingly favors the para position[1].

This application note details a highly optimized protocol designed to synthesize the isomeric mixture and strategically isolate the minor ortho target. By applying stringent stoichiometric controls and a self-validating aqueous workup, this protocol circumvents common pitfalls such as catalyst sequestration and unintended ether cleavage[2].

Mechanistic Causality & Reaction Design

To successfully execute this protocol, scientists must account for two critical mechanistic deviations inherent to this specific substrate combination:

Expertise & Experience: The "Nitro-Group Sink"

Standard Friedel-Crafts acylations require 1.0 to 1.1 equivalents of a Lewis acid (e.g., AlCl₃) to generate the active acylium ion. However, the 4-nitrobenzoyl chloride substrate contains a strongly Lewis-basic nitro group. This nitro group will rapidly and irreversibly coordinate with one full equivalent of AlCl₃, effectively neutralizing its catalytic activity[3].

  • Causality in Protocol: A minimum of 2.2 equivalents of anhydrous AlCl₃ must be used (1.0 eq for the nitro group, 1.0 eq for acylium generation, and 0.2 eq to drive the reaction). Failure to account for this sink will result in stalled reactions and quantitative recovery of starting materials.

Expertise & Experience: The "Demethylation Trap"

Anisole derivatives are highly activated but susceptible to side reactions under harsh Lewis acidic conditions[2]. When exposed to excess AlCl₃ at elevated temperatures, the oxygen atom of the methoxy group coordinates with the aluminum. Subsequent nucleophilic attack by the chloride ion cleaves the methyl group, yielding a phenolic byproduct (2-hydroxy-4'-nitrobenzophenone)[4].

  • Causality in Protocol: The reaction temperature is strictly capped at room temperature. Furthermore, the workup incorporates a 1M NaOH wash . This strongly basic aqueous phase deprotonates any formed phenolic byproducts, partitioning them into the aqueous layer and stripping them from the organic mixture prior to chromatography.

Mechanism Start 4-Nitrobenzoyl Chloride + Anisole AlCl3 AlCl₃ (2.2 equiv) Lewis Acid Activation Start->AlCl3 Acylium Acylium Ion Intermediate [Nitro-AlCl₃ Adduct] AlCl3->Acylium DCM, 0 °C Strong Electrophile EAS Electrophilic Aromatic Substitution (0 °C) Acylium->EAS Anisole Addition Steric Hindrance Crude Crude Isomeric Mixture (Para Major, Ortho Minor) EAS->Crude Regioselective Attack Workup Aqueous Quench & NaOH Wash Crude->Workup Removes Phenolic Demethylated Byproducts Purification Silica Gel Chromatography (Isomer Separation) Workup->Purification Product 2-Methoxy-4'-nitrobenzophenone (Pure Ortho Isomer) Purification->Product Minor Fraction Isolated

Fig 1: Mechanistic workflow and isolation strategy for 2-methoxy-4'-nitrobenzophenone synthesis.

Reagent Stoichiometry

Table 1: Reaction Stoichiometry and Reagent Equivalents

ReagentMW ( g/mol )EquivalentsMass / VolRole
4-Nitrobenzoyl Chloride185.561.001.86 gElectrophile
Anisole108.141.051.14 g (1.15 mL)Nucleophile
Aluminum Chloride (Anhydrous)133.342.202.93 gLewis Acid Catalyst
Dichloromethane (DCM, Anhydrous)84.93-20 mLSolvent

Step-by-Step Experimental Protocol

Phase 1: Catalyst Complexation & Acylium Generation
  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Dissolution: Add 4-nitrobenzoyl chloride (1.86 g, 10.0 mmol) and anhydrous DCM (15 mL) to the flask. Stir to dissolve.

  • Activation: Cool the solution to 0 °C using an ice-water bath. Carefully add anhydrous AlCl₃ (2.93 g, 22.0 mmol) in three equal portions over 10 minutes.

    • Observation: The solution will turn deep yellow/orange as the nitro-AlCl₃ adduct and the acylium ion form.

Phase 2: Electrophilic Aromatic Substitution
  • Nucleophile Addition: Dissolve anisole (1.14 g, 10.5 mmol) in anhydrous DCM (5 mL) and transfer to the addition funnel.

  • Controlled Reaction: Add the anisole solution dropwise to the activated electrophile over 20 minutes, strictly maintaining the internal temperature at 0 °C to prevent premature demethylation[4].

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the consumption of 4-nitrobenzoyl chloride via TLC (Hexanes:EtOAc 8:2).

Phase 3: Quenching & Self-Validating Workup
  • Quench: Slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 10 mL of 1M HCl. Stir vigorously until the aluminum salts fully dissolve and the organic layer clarifies.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers.

  • Phenol Removal (Critical Step): Wash the combined organic layers with 1M aqueous NaOH (2 × 20 mL). This step chemically validates the purity of the organic phase by deprotonating and extracting any 2-hydroxy-4'-nitrobenzophenone formed via ether cleavage[2].

  • Final Wash: Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude yellow solid (isomeric mixture).

Isolation and Purification Strategy

Because the para isomer is the thermodynamically and sterically favored major product, the ortho target must be isolated via flash column chromatography. The ortho isomer typically exhibits a higher


 value due to the steric shielding of the polar carbonyl group by the adjacent methoxy moiety, which reduces its interaction with the polar silica stationary phase.

Table 2: Chromatographic Separation Profile (Silica Gel, Hexanes/EtOAc)

CompoundElution Order

Value (8:2 Hexanes:EtOAc)
Visual / UV Detection
Anisole (Unreacted trace)10.85UV active (254 nm)
2-Methoxy-4'-nitrobenzophenone 2 0.45 UV active, pale yellow
4-Methoxy-4'-nitrobenzophenone30.30UV active, bright yellow
2-Hydroxy-4'-nitrobenzophenone-BaselineRemoved during NaOH wash

Protocol: Load the crude mixture onto a silica gel column (40 g silica). Elute with a gradient of 9:1 to 8:2 Hexanes:EtOAc. Collect the fractions corresponding to


 0.45. Concentrate to yield pure 2-methoxy-4'-nitrobenzophenone as a pale yellow crystalline solid (Typical yield: 8–12% based on theoretical ortho distribution).

Analytical Validation

To confirm the regiochemistry of the isolated product,


H NMR is the definitive tool. The ortho isomer will display a distinct asymmetric splitting pattern for the anisole ring, contrasting with the symmetrical AA'BB' pattern of the para isomer's anisole ring.

Table 3: Spectroscopic Characterization Markers (2-Methoxy-4'-nitrobenzophenone)

TechniqueKey Signals / WavenumbersStructural Assignment

H NMR
(CDCl₃)

8.25 (d, 2H),

7.85 (d, 2H)
Nitrobenzene ring (AA'BB' system)

H NMR
(CDCl₃)

7.50 (td, 1H),

7.35 (dd, 1H),

7.05 (m, 2H)
Asymmetric anisole ring (confirms ortho substitution)

H NMR
(CDCl₃)

3.75 (s, 3H)
Methoxy group (-OCH₃)
IR (ATR)1665 cm⁻¹Diaryl ketone carbonyl (C=O) stretch
IR (ATR)1520 cm⁻¹, 1345 cm⁻¹Asymmetric and symmetric -NO₂ stretch
MS (ESI+)m/z 258.07 [M+H]⁺Molecular ion peak

References

  • Science.gov. "Friedel-crafts acylation reaction." Science.gov. URL:[Link]

  • Chemistry Stack Exchange Contributors. "Friedel–Crafts acylation of substituted anisole." Stack Exchange. URL:[Link]

  • Sartori, G., & Maggi, R. "Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes." CRC Press. URL:[Link]

Sources

Application

Protocol for the Regioselective Friedel-Crafts Acylation of Anisole with 4-Nitrobenzoyl Chloride

Abstract & Strategic Overview This application note details the protocol for synthesizing 4-methoxy-4'-nitrobenzophenone , a vital diaryl ketone intermediate used in the development of photo-initiators, UV-blocking agent...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the protocol for synthesizing 4-methoxy-4'-nitrobenzophenone , a vital diaryl ketone intermediate used in the development of photo-initiators, UV-blocking agents, and specific non-steroidal anti-inflammatory drug (NSAID) analogues.

The method employs a Friedel-Crafts Acylation , utilizing 4-nitrobenzoyl chloride as the electrophilic acylating agent and anisole as the activated nucleophilic substrate. The reaction is catalyzed by anhydrous aluminum chloride (


)  in dichloromethane (DCM).[1]

Key Technical Considerations:

  • Regioselectivity: The methoxy group of anisole is a strong ortho, para-director.[1] Due to the steric bulk of the 4-nitrobenzoyl electrophile, the para-isomer is formed almost exclusively (>95%).

  • Stoichiometry: A slight excess of Lewis acid (

    
     eq) is required because the resulting ketone product acts as a Lewis base, complexing with the aluminum catalyst and deactivating it.
    
  • Moisture Control: The generation of the acylium ion intermediate is highly sensitive to water.[2] An inert atmosphere (

    
     or Ar) and dry solvents are non-negotiable for high yields.
    

Mechanistic Insight

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) pathway.[2] Understanding the electronic interplay between the reactants is critical for troubleshooting.

  • Activation:

    
     abstracts a chloride from 4-nitrobenzoyl chloride, generating a resonance-stabilized acylium ion . The nitro group (
    
    
    
    ) on the acyl chloride makes the carbonyl carbon highly electrophilic.[3]
  • Nucleophilic Attack: The electron-rich anisole ring attacks the acylium ion. The methoxy group (

    
    ) stabilizes the resulting arenium ion (sigma complex) through resonance donation, specifically favoring the para position.
    
  • Aromatization: A base (typically

    
    ) abstracts a proton, restoring aromaticity and releasing HCl gas.
    
  • Complexation: The product ketone coordinates with

    
    , requiring an acidic aqueous quench to liberate the final organic molecule.
    
Visualization: Reaction Mechanism

G Start 4-Nitrobenzoyl Chloride Acylium Acylium Ion (Electrophile) Start->Acylium Cl- abstraction AlCl3 AlCl3 (Catalyst) AlCl3->Acylium Activates Sigma Sigma Complex (Intermediate) Acylium->Sigma + Anisole (Para-attack) Anisole Anisole (Nucleophile) Anisole->Sigma Complex Product-AlCl3 Complex Sigma->Complex - H+ (HCl) Final 4-Methoxy-4'-nitrobenzophenone Complex->Final Acid Hydrolysis (Quench)

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation, highlighting the critical acylium formation and hydrolysis steps.

Experimental Protocol

Reagents & Equipment

Safety Note: This reaction evolves Hydrogen Chloride (HCl) gas.[4] Perform all operations in a functioning fume hood.


 reacts violently with water.
ComponentRoleGrade/Spec
4-Nitrobenzoyl Chloride Electrophile>98%, Solid (mp 72-75°C)
Anisole SubstrateAnhydrous, >99%
Aluminum Chloride (

)
CatalystAnhydrous, Granular/Powder
Dichloromethane (DCM) SolventAnhydrous (dried over sieves)
HCl (1M) Quenching AgentAqueous solution
Ethanol Recrystallization95% or Absolute

Equipment:

  • 250 mL 3-neck Round Bottom Flask (RBF)

  • Addition funnel (pressure-equalizing)

  • Nitrogen inlet/bubbler[2]

  • Magnetic stirrer[1][5]

  • Ice/Water bath[2][5][6]

  • Rotary Evaporator[7]

Stoichiometry Table

Scale: Based on 10 mmol of Anisole.

ReagentMW ( g/mol )Equiv.[2][4]Amount
Anisole 108.141.01.08 g (1.09 mL)
4-Nitrobenzoyl Chloride 185.561.12.04 g

133.341.21.60 g
DCM 84.93Solvent~20-30 mL
Step-by-Step Procedure
Phase 1: Preparation of the Acylium Complex
  • Setup: Flame-dry the 3-neck RBF and cool under a stream of Nitrogen. Attach the addition funnel and reflux condenser.[1][2]

  • Solvation: Add 4-nitrobenzoyl chloride (2.04 g) to the flask. Add 15 mL of anhydrous DCM . Stir until fully dissolved.

    • Note: Unlike acetyl chloride, this reagent is a solid. Ensure it is in solution before adding the catalyst to prevent "hot spots."

  • Catalyst Addition: Cool the solution to 0°C using an ice bath. Carefully add

    
     (1.60 g)  in small portions over 5 minutes.
    
    • Observation: The solution may turn yellow/orange or darken, indicating the formation of the acylium complex.

    • Caution: A slight exotherm and gas evolution may occur.

Phase 2: Acylation Reaction
  • Substrate Addition: Mix Anisole (1.08 g) with 5 mL of DCM in the addition funnel.

  • Controlled Addition: Dropwise add the anisole solution to the reaction mixture at 0°C over 15–20 minutes.

    • Why? Rapid addition can lead to di-acylation or uncontrolled exotherms.

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to Room Temperature (RT) . Stir for 2–3 hours .

    • Monitoring: Monitor by TLC (Solvent: 20% Ethyl Acetate in Hexanes). The starting material (Anisole) should disappear.

Phase 3: Workup & Isolation[8]
  • Quenching: Cool the mixture back to 0°C . Slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 10 mL of 1M HCl .

    • Critical Step: This breaks the Aluminum-Product complex. Stir vigorously until the organic and aqueous layers are distinct and the solid aluminum salts dissolve.

  • Extraction: Transfer to a separatory funnel. Collect the organic (DCM) layer.[5] Extract the aqueous layer once more with 10 mL DCM.

  • Washing: Wash the combined organic layers with:

    • 1x 20 mL Water

    • 1x 20 mL Saturated

      
       (to remove acidic impurities)
      
    • 1x 20 mL Brine

  • Drying: Dry over anhydrous

    
    , filter, and concentrate via rotary evaporation to yield a crude solid (typically off-white to pale yellow).
    
Phase 4: Purification
  • Recrystallization: Dissolve the crude solid in minimal boiling Ethanol . Allow to cool slowly to RT, then to

    
    .
    
  • Filtration: Collect the crystals via vacuum filtration. Wash with cold ethanol.

  • Analysis: Dry the product and assess purity via Melting Point (Lit: ~120-122°C for similar derivatives, verify specific isomer mp) and NMR.

Visualization: Experimental Workflow

Workflow Setup Setup: Dry RBF, N2 Atm Dissolve 4-Nitrobenzoyl Cl in DCM CatAdd Cool to 0°C Add AlCl3 (Portionwise) Setup->CatAdd React Add Anisole (Dropwise) Warm to RT, Stir 2-3h CatAdd->React Quench Quench: Pour into Ice/HCl (Hydrolysis of Al-Complex) React->Quench Workup Extract (DCM) Wash (NaHCO3, Brine) Dry (MgSO4) Quench->Workup Purify Recrystallize (Ethanol) Workup->Purify

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target benzophenone.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in reagents/solventUse freshly distilled DCM; ensure

is "fresh" (yellow/grey powder, not white/clumped).
Incomplete Reaction Deactivated Catalyst

absorbs moisture rapidly. Increase catalyst loading to 1.3-1.5 eq if using an older bottle.
Ortho-isomer impurity Reaction temperature too highKeep addition strictly at

. The para position is kinetically and thermodynamically favored at lower temps.
Sticky/Oily Product Residual Solvent/ImpuritiesRecrystallize twice. Ensure all DCM is removed before crystallization.

References

  • Friedel-Crafts Acylation Mechanisms & Protocols Source: Master Organic Chemistry [Link]

  • Acylation of Anisole: Regioselectivity and Conditions Source: Organic Syntheses (General procedures for methoxy-ketones) [Link]

  • Synthesis of 4-Methoxybenzophenone Derivatives Source: PrepChem (Methodology adaptation) [Link]

Sources

Method

Application Note: Photochemical Properties of Ortho-Methoxy Benzophenone Derivatives

This guide details the photochemical properties, mechanisms, and experimental protocols for ortho-methoxy benzophenone derivatives . It is designed for researchers in photochemistry, organic synthesis, and drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the photochemical properties, mechanisms, and experimental protocols for ortho-methoxy benzophenone derivatives . It is designed for researchers in photochemistry, organic synthesis, and drug discovery who utilize these moieties as photo-probes, synthetic precursors, or mechanistic models.

Executive Summary

While ortho-methyl benzophenones are famous for their photoenolization (Norrish Type II) capability, ortho-methoxy benzophenones exhibit distinct photochemical behaviors governed by the steric and electronic effects of the alkoxy group. These derivatives are pivotal in:

  • Photocyclization Reactions: Serving as precursors for biologically active heterocycles like benzofurans and xanthones .

  • Triplet State Dynamics: Displaying tunable triplet lifetimes (

    
    ) and quenching rates (
    
    
    
    ) heavily influenced by solvent polarity and hydrogen-bonding capacity.
  • Photo-Probes: Acting as affinity labels in proteomics due to the benzophenone moiety's ability to abstract hydrogens from backbone C-H bonds upon UV excitation.

Photochemical Mechanism

The photochemistry of ortho-methoxy benzophenone is dominated by its triplet excited state (


). Unlike the ortho-methyl analog which undergoes rapid 

-hydrogen abstraction to form a photoenol, the ortho-methoxy group alters the reaction landscape through intramolecular cyclization or intermolecular hydrogen abstraction .
The Core Pathway: Photocyclization

In derivatives such as 2-benzyloxy-4-methoxybenzophenone , the excited triplet state undergoes intramolecular


-hydrogen abstraction followed by radical recombination to yield benzofurans.

Figure 1: Mechanistic pathway for the photocyclization of ortho-alkoxy benzophenones.

Solvent-Dependent Triplet Dynamics

The nature of the lowest triplet state (


 vs. 

) in methoxy-substituted benzophenones is solvent-dependent.[1]
  • Non-polar solvents (Cyclohexane): The

    
     state is lowest in energy, promoting high reactivity toward H-abstraction.
    
  • Polar/Protic solvents (Methanol, Water): The levels may invert or mix, with the

    
     state becoming stabilized. This reduces H-abstraction efficiency but can enhance cyclization or electron transfer pathways.
    

Applications in Synthesis & Drug Development[2]

Synthesis of Xanthone Scaffolds

Ortho-methoxy benzophenones are key intermediates in the synthesis of Xanthones , a class of tricyclic compounds with potent antitumor and anti-inflammatory activities.

  • Reaction: Photolysis of 2-methoxybenzophenone derivatives can induce ring closure to xanthones via oxidative cyclization or radical intermediates.

  • Utility: This provides a "light-switch" mechanism to generate the active pharmacophore from a stable precursor.

Photo-Affinity Labeling

Benzophenone derivatives are the "gold standard" for mapping protein-drug interactions.

  • Mechanism: Upon irradiation (350–360 nm), the carbonyl oxygen becomes a radical-like species (diradicaloid triplet) that abstracts a hydrogen atom from a nearby amino acid (typically within 3-5 Å).

  • Advantage: The ortho-methoxy group can be used to tune the solubility and excitation wavelength of the probe without abolishing the H-abstraction capability.

Experimental Protocols

Protocol A: Photochemical Synthesis of Benzofurans

Objective: To synthesize 2,3-diphenyl-6-methoxybenzofuran from 2-benzyloxy-4-methoxybenzophenone.

Materials:

  • Precursor: 2-benzyloxy-4-methoxybenzophenone (0.01 M)

  • Solvent: Benzene or Acetonitrile (Spectroscopic grade, degassed)

  • Light Source: Medium-pressure Hg lamp (450 W) with Pyrex filter (

    
     nm)
    

Step-by-Step Procedure:

  • Preparation: Dissolve the precursor in the solvent to a concentration of

    
     M.
    
  • Degassing: Purge the solution with Argon for 30 minutes to remove dissolved oxygen (which quenches the triplet state).

  • Irradiation: Place the reaction vessel in a photochemical reactor equipped with a cooling jacket (maintain

    
    ). Irradiate for 2–4 hours.
    
    • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC every 30 minutes.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography (Silica gel) to isolate the cyclized product.

  • Validation: Confirm structure via

    
    H-NMR (look for disappearance of benzylic protons and appearance of furan ring signals).
    
Protocol B: Laser Flash Photolysis (LFP) Characterization

Objective: To determine the triplet lifetime (


) and quenching rate constant (

) of an ortho-methoxy benzophenone derivative.

Workflow Diagram:

Figure 2: Standard workflow for Laser Flash Photolysis experiments.

Detailed Steps:

  • Sample Prep: Prepare a solution of the derivative in Acetonitrile such that the absorbance at the excitation wavelength (355 nm) is between 0.3 and 0.5 (typically

    
     M).
    
  • Setup: Use a nanosecond LFP system (e.g., Luzchem or Edinburgh Instruments).

    • Pump: Nd:YAG laser (355 nm, 3rd harmonic).[2]

    • Probe: Xenon arc lamp.

  • Measurement (

    
    ): 
    
    • Fire the laser and record the transient absorption spectrum (300–800 nm).

    • Observe the characteristic triplet absorption band (typically 500–650 nm for benzophenones).[1]

    • Record the kinetic decay trace at

      
      .
      
    • Fit the decay to a first-order exponential:

      
      .
      
  • Quenching Study (

    
    ): 
    
    • Add aliquots of a quencher (e.g., 1,4-cyclohexadiene or a phenol).

    • Measure the new lifetime

      
       at each concentration 
      
      
      
      .
    • Plot

      
       vs. 
      
      
      
      (Stern-Volmer plot).[3] The slope is
      
      
      .

Data Summary & Reference Values

Table 1: Photophysical Properties of Selected Benzophenone Derivatives

CompoundSolventTriplet Energy (

)
Triplet Lifetime (

)

(T-T Abs)
Primary Reaction
Benzophenone Acetonitrile69 kcal/mol~10

s
525 nmH-abstraction
2-Methoxybenzophenone Acetonitrile~68 kcal/mol5.3

s
310, 620 nmCyclization / Decay
4-Methoxybenzophenone Water65 kcal/mol< 1

s
450, 680 nmInverted T1 state (

)
2-Benzyloxy-4-methoxy BenzeneN/AN/AN/ACyclization to Benzofuran

Note: Values are approximate and highly solvent-dependent.

Troubleshooting & Optimization

  • Issue: Low Quantum Yield of Cyclization.

    • Cause: Competitive quenching by oxygen or solvent impurities.

    • Solution: Ensure rigorous degassing (freeze-pump-thaw x3 cycles). Switch to a non-hydrogen-donating solvent (e.g., Benzene or

      
       instead of alcohols) to prevent intermolecular H-abstraction.
      
  • Issue: No Transient Signal in LFP.

    • Cause: Lifetime is too short (< 10 ns) or absorption is outside the probe range.

    • Solution: 2-methoxy derivatives may have shorter lifetimes due to intramolecular quenching. Use a pico-second LFP system if available, or check for fluorescence (which would indicate failure to ISC, though rare for benzophenones).

References

  • Photocyclization of 2-benzyloxy-4-methoxybenzophenone. Journal of the Chemical Society D: Chemical Communications.

  • Laser Flash Photolysis Studies on the Monohydroxy Derivatives of Benzophenone. The Journal of Physical Chemistry A.

  • Nanosecond Laser Flash Photolysis Study of the Photochemistry of 2-Alkoxy Thioxanthones. Journal of the Brazilian Chemical Society.

  • Routes to Xanthones: An Update on the Synthetic Approaches. Current Organic Chemistry.

  • Inversion of 4-methoxybenzophenone triplet in aqueous solutions. Photochemical & Photobiological Sciences.

Sources

Application

Application Note: 2-Methoxy-4'-nitrobenzophenone as a Triplet Sensitizer

This Application Note and Protocol guide details the use of 2-Methoxy-4'-nitrobenzophenone as a triplet sensitizer. This guide is designed for researchers in photochemistry, organic synthesis, and drug discovery who requ...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 2-Methoxy-4'-nitrobenzophenone as a triplet sensitizer. This guide is designed for researchers in photochemistry, organic synthesis, and drug discovery who require precise triplet energy transfer (TET) agents.

Introduction & Mechanism of Action

2-Methoxy-4'-nitrobenzophenone is a specialized benzophenone derivative engineered to balance high intersystem crossing (ISC) efficiency with specific solubility and steric properties. While unsubstituted benzophenone (


 kcal/mol) and 4-nitrobenzophenone (

kcal/mol) are standard sensitizers, the 2-methoxy-4'-nitro derivative offers a unique photochemical profile:
  • The 4'-Nitro Group (Targeting Efficiency): Acts as a strong electron-withdrawing group (EWG) that stabilizes the triplet state and promotes rapid ISC via spin-orbit coupling. It typically lowers the triplet energy (

    
    ) closer to 60–63 kcal/mol, making it ideal for sensitizing acceptors like trans-stilbene, dienes, or generating singlet oxygen (
    
    
    
    ) without over-oxidizing the substrate.
  • The 2-Methoxy Group (Steric & Electronic Tuning): The ortho-methoxy substituent introduces steric bulk near the carbonyl center. This can twist the phenyl ring, reducing

    
    -conjugation and potentially suppressing unwanted hydrogen abstraction (a common side reaction of 
    
    
    
    triplets), thereby favoring pure energy transfer over radical chemistry.

Primary Applications:

  • Photochemical Isomerization: Isomerization of alkenes/dienes (e.g., converting trans-stilbene to cis-stilbene).

  • [2+2] Cycloaddition: Sensitized dimerization of cinnamates or coumarins.

  • Singlet Oxygen Generation: Controlled oxidation for photodynamic therapy (PDT) models.

  • Mechanistic Probes: Determining triplet energies of unknown substrates via Stern-Volmer quenching studies.

Physicochemical Properties & Safety
PropertyValue / Description
Chemical Formula

Molecular Weight 257.24 g/mol
Appearance Pale yellow to light brown crystalline solid
Solubility Soluble in Acetonitrile (MeCN), Dichloromethane (DCM), Benzene. Insoluble in water.
Absorption Max (

)
~340–360 nm (Extends into UV-A due to nitro group)
Est. Triplet Energy (

)
~60–64 kcal/mol (250–268 kJ/mol)
ISC Efficiency (

)
~1.0 (Unity, typical for nitro-benzophenones)

Safety Warning: Nitro-aromatics can be toxic and potentially explosive if heated under confinement. Handle in a fume hood. UV irradiation requires eye protection (UV-blocking goggles).

Visualization: Sensitization Mechanism

The following Jablonski diagram illustrates the energy flow from the sensitizer (Sens) to the acceptor (A).

Jablonski S0 Ground State (S0) Sensitizer S1 Singlet Excited (S1) Sensitizer S0->S1 hv (Abs) T1 Triplet State (T1) Sensitizer S1->T1 ISC (Fast) T1->S0 Phosphorescence (Slow) Acceptor_T1 Triplet State Substrate (³A*) T1->Acceptor_T1 Energy Transfer (Dexter Mechanism) Acceptor_S0 Ground State Substrate (A) Acceptor_S0->Acceptor_T1 Sensitized Excitation

Caption: Energy flow diagram showing photoexcitation, Intersystem Crossing (ISC), and Triplet-Triplet Energy Transfer (TTET) to the substrate.

Experimental Protocols
Protocol A: Preparation of Sensitizer Solution

Objective: Create a stable, deoxygenated stock solution for photochemical reactions.

  • Solvent Choice: Select a solvent that dissolves both the sensitizer and the substrate but does not absorb at the irradiation wavelength (e.g., Acetonitrile or Benzene for

    
     nm).
    
  • Weighing: Weigh 25.7 mg of 2-Methoxy-4'-nitrobenzophenone.

  • Dissolution: Dissolve in 10 mL of solvent to create a 10 mM stock solution .

    • Note: Sonicate if necessary to ensure complete dissolution.

  • UV-Vis Check: Measure absorbance. Dilute a small aliquot to ensure the Optical Density (OD) at the excitation wavelength (e.g., 365 nm) is between 0.1 and 1.0.

Protocol B: Deoxygenation (Critical Step)

Context: Molecular oxygen (


) is a triplet state quencher. It will steal energy from your sensitizer, generating singlet oxygen instead of reacting with your substrate.
  • Method 1 (Sparging): Bubble high-purity Argon or Nitrogen through the solution for 15–30 minutes utilizing a long needle submerged to the bottom of the vial.

  • Method 2 (Freeze-Pump-Thaw): For quantitative quantum yield studies:

    • Freeze sample in liquid

      
      .
      
    • Apply vacuum to remove headspace gas.

    • Thaw in warm water.

    • Repeat 3 cycles. Backfill with Argon.

Protocol C: Photochemical Reaction (Isomerization Example)

Objective: Sensitize the isomerization of a diene (e.g., trans-piperylene or stilbene).

  • Mixture Prep: Combine Substrate (10 mM) and Sensitizer (1 mM) in the reaction vessel.

    • Ratio: Keep Sensitizer concentration lower (10-20 mol%) if catalytic turnover is expected, or stoichiometric if measuring quenching rates.

  • Control Setup:

    • Dark Control: Wrapped in foil, kept at same temp.

    • No Sensitizer Control: Substrate only + Light (to check for direct excitation).

  • Irradiation:

    • Light Source: UV LED (365 nm) or Mercury Arc Lamp with a Pyrex filter (

      
       nm).
      
    • Time: Irradiate for defined intervals (e.g., 5, 15, 30, 60 mins).

  • Monitoring: Analyze aliquots via HPLC or GC-MS.

    • Success Indicator: Appearance of the cis-isomer (or dimer) in the Sensitizer vial, but not in the controls.

Experimental Workflow Visualization

Workflow Prep 1. Sample Prep (Sensitizer + Substrate) Deox 2. Deoxygenation (Argon Sparging / FPT) Prep->Deox Dissolve in MeCN Irrad 3. Irradiation (350-365 nm source) Deox->Irrad Sealed Vessel Anal 4. Analysis (HPLC / NMR) Irrad->Anal Take Aliquot Check Product Formed? Anal->Check Opt Optimize: Increase [Sens] or Time Check->Opt No Done Report Yield & Quantum Efficiency Check->Done Yes

Caption: Step-by-step workflow for performing a sensitized photochemical reaction.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
No Reaction Oxygen quenching.Re-sparge with Argon; ensure septum is tight.
Low Yield Inner Filter Effect.The sensitizer concentration is too high, absorbing all light at the surface. Dilute to OD < 1.0.
Side Products Hydrogen Abstraction.The solvent (e.g., Isopropanol) is donating H-atoms. Switch to Benzene or Acetonitrile (H-atom poor solvents).
Precipitation Solubility Limit.The 2-methoxy group improves solubility, but if using hexanes, switch to DCM/Hexane mix.
References
  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
  • Montalti, M., et al. (2006). Handbook of Photochemistry, 3rd Edition. CRC Press. (Reference for triplet energies of nitro-benzophenones).
  • Gorman, A. A., & Rodgers, M. A. (1981). Singlet oxygen production by benzophenone sensitizers.[1] Journal of the American Chemical Society. Link

  • Saltiel, J., et al. (1968). Mechanisms of Photochemical Reactions in Solution. Chemical Reviews.

Sources

Method

Intramolecular hydrogen abstraction in 2-methoxybenzophenones

Application Note & Protocol: Intramolecular Hydrogen Abstraction in 2-Methoxybenzophenones Executive Summary The photochemistry of 2-methoxybenzophenone and its derivatives represents a critical intersection between fund...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Intramolecular Hydrogen Abstraction in 2-Methoxybenzophenones

Executive Summary

The photochemistry of 2-methoxybenzophenone and its derivatives represents a critical intersection between fundamental radical dynamics and practical heterocyclic synthesis. Unlike their 2-hydroxy counterparts—which act as photostabilizers via rapid Excited State Intramolecular Proton Transfer (ESIPT)—2-alkoxybenzophenones undergo intramolecular hydrogen abstraction from the alkoxy group upon UV irradiation.

This process, initiated by the n,π triplet state*, generates a reactive 1,6-biradical intermediate. This intermediate subsequently cyclizes to form dihydrobenzofuran , which can be oxidized to benzofuran —a privileged scaffold in medicinal chemistry. This guide provides a comprehensive mechanistic analysis, a validated synthetic protocol for photocyclization, and a characterization workflow using Laser Flash Photolysis (LFP).

Mechanistic Principles

The transformation is driven by the electrophilic nature of the excited carbonyl oxygen in the triplet state. The reaction pathway diverges significantly from the Norrish Type II reaction (typically


-hydrogen abstraction) due to the presence of the ether oxygen, resulting in a 

-hydrogen abstraction
(1,6-hydrogen shift).
Reaction Pathway Analysis
  • Excitation: Absorption of UV light (

    
    ) promotes the molecule to the Singlet Excited State (
    
    
    
    ).
  • Intersystem Crossing (ISC): Rapid ISC (

    
     ps) populates the Triplet State (
    
    
    
    ). The
    
    
    character of this state localizes unpaired electron density on the carbonyl oxygen.
  • H-Abstraction: The carbonyl oxygen abstracts a hydrogen atom from the ortho-methoxy (or alkoxy) group. This is a 1,6-shift , favored by the proximity of the alkoxy group in the syn-conformation.

  • Biradical Formation: A short-lived 1,6-biradical is formed.

  • Cyclization: Radical recombination yields a 2-hydroxy-2,3-dihydrobenzofuran intermediate.

  • Aromatization: Dehydration or oxidative dehydrogenation yields the final benzofuran product.

Pathway Visualization

ReactionMechanism Reactant 2-Methoxybenzophenone (Ground State S0) S1 Singlet Excited State (S1, n,π*) Reactant->S1 hν (UV) T1 Triplet State (T1, n,π*) S1->T1 ISC (k ~ 10^11 s^-1) Biradical 1,6-Biradical Intermediate T1->Biradical 1,6-H Abstraction Biradical->Reactant Reverse H-Transfer (Decay) Dihydro Dihydrobenzofuran (Unstable) Biradical->Dihydro Cyclization (k_cyc) Product Benzofuran (Final Product) Dihydro->Product -H2O / [Ox]

Figure 1: Photochemical cascade from excitation to benzofuran formation. The 1,6-H abstraction is the rate-determining step for the reactive pathway.

Synthetic Application: Benzofuran Synthesis

This protocol details the conversion of 2-methoxybenzophenones to benzofurans. This method is superior to traditional metal-catalyzed couplings for generating sterically crowded benzofurans.

Pre-requisites & Materials
  • Substrate: 2-Methoxybenzophenone (or 2-benzyloxy derivatives for faster kinetics).

  • Solvent: Benzene (Caution: Carcinogen) or Acetonitrile (HPLC Grade). Note: Benzene often yields higher quantum efficiencies for H-abstraction due to lack of competitive H-bonding.

  • Light Source: Medium-pressure Mercury Lamp (450W) with Pyrex filter (

    
     nm) or 365 nm High-Power LED.
    
  • Atmosphere: Argon or Nitrogen (Strictly Oxygen-free).

Step-by-Step Protocol
  • Preparation: Dissolve the substrate (1.0 mmol) in Benzene (100 mL) to achieve a concentration of ~10 mM. High dilution prevents intermolecular dimerization.

  • Degassing (CRITICAL):

    • Method A: Sparge with Argon for 30 minutes.

    • Method B: Freeze-Pump-Thaw cycle (3 cycles) if using LFP or determining quantum yields.

    • Reasoning: Oxygen is a triplet quencher (

      
      ). Presence of 
      
      
      
      will suppress the reaction completely.
  • Irradiation:

    • Place the reaction vessel (quartz or Pyrex) in a photochemical reactor.

    • Irradiate at ambient temperature. Monitor temperature; use a cooling finger if

      
      .
      
    • Time: Typically 2–12 hours depending on the substituent (Benzyloxy < Methoxy < Ethoxy).

  • Monitoring:

    • Monitor by TLC (Hexane/EtOAc).[1] Look for the disappearance of the ketone spot and appearance of a highly fluorescent blue/purple spot (Benzofuran).

  • Work-up:

    • Evaporate solvent under reduced pressure.

    • Purification: Flash column chromatography on Silica Gel.

    • Note: The dihydro-intermediate is often unstable and oxidizes spontaneously on silica. If the dihydro-species is persistent, treat the crude mixture with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to force aromatization.

Characterization Protocol: Laser Flash Photolysis (LFP)

To validate the mechanism or study kinetics of derivatives, LFP is the gold standard.

Experimental Setup
  • Excitation: Nd:YAG Laser (355 nm, 4-6 ns pulse width, <20 mJ/pulse).

  • Detection: Xenon arc lamp (probe) with monochromator and PMT.

  • Sample:

    
     in Acetonitrile or Benzene.
    
Data Acquisition Workflow
  • Transient Spectrum: Record absorption spectra from 300 nm to 700 nm at

    
     delay.
    
    • Expected Signal: Triplet 2-methoxybenzophenone typically absorbs at ~310 nm and ~620 nm (broad).

    • Ketyl Radical: If H-abstraction is successful, a new band near 540 nm (characteristic of benzophenone ketyl moiety) may appear, though the biradical spectrum may differ slightly.

  • Kinetic Decay: Monitor the decay at 620 nm (Triplet) and growth/decay at 540 nm (Radical).

    • Fit the triplet decay to a first-order exponential (

      
      ).
      
    • In the presence of quenchers (e.g., Oxygen, Dienes), use the Stern-Volmer relationship to determine reactivity.

LFP Logic Diagram

LFP_Workflow cluster_Analysis Data Output Sample Sample Prep (OD ~0.3 @ 355nm) Degas Degassing (Ar Sparge / FPT) Sample->Degas Remove O2 Laser Laser Pulse (355nm, 5ns) Degas->Laser Initiate Detector Transient Absorption Detection Laser->Detector Generate Transients Analysis Kinetic Analysis Detector->Analysis Trace @ 620nm / 540nm Spectrum Transient Spectrum (Identify Species) Analysis->Spectrum Decay Decay Trace (Calculate k_obs) Analysis->Decay

Figure 2: Workflow for Laser Flash Photolysis characterization of reactive intermediates.

Data & Troubleshooting Guide

Comparative Kinetic Data

The rate of H-abstraction depends heavily on the bond dissociation energy (BDE) of the hydrogen being abstracted.

Substituent (2-Position)H-TypeBDE (kcal/mol)Relative Rate (

)
Primary Product
Methoxy (-OCH

)
Primary C-H~961.0 (Slow)Benzofuran (Low Yield)
Benzyloxy (-OCH

Ph)
Benzylic C-H~88>50 (Fast)2,3-Diphenylbenzofuran
Ethoxy (-OCH

CH

)
Secondary C-H~92~102-Methylbenzofuran
Hydroxy (-OH)O-H~105 (stabilized)N/A (ESIPT)Heat (Stabilizer)
Troubleshooting
  • Problem: No reaction observed.

    • Cause: Oxygen quenching.

    • Solution: Re-degas rigorously. Ensure the system is sealed under positive Argon pressure.

  • Problem: Formation of Pinacol (dimer).

    • Cause: Concentration too high (>50 mM). Intermolecular abstraction dominates.

    • Solution: Dilute to <10 mM.

  • Problem: Low yield of Benzofuran.

    • Cause: Stable dihydro-intermediate.

    • Solution: Add an oxidant (Iodine or DDQ) post-irradiation to drive aromatization.

References

  • Photocyclization of 2-benzyloxy-4-methoxybenzophenone. Journal of the Chemical Society D: Chemical Communications. (1970).

  • Nanosecond Laser Flash Photolysis Study of the Photochemistry of 2-Alkoxy Thioxanthones. Journal of the Brazilian Chemical Society. (2008).

  • Hydrogen abstraction by photoexcited benzophenone. Physical Chemistry Chemical Physics. (2010).

  • Mallory reaction (Oxidative Photocyclization). Molecules. (2010).[2][3]

  • Intramolecular hydrogen abstraction in excited ketones. Molecular Photochemistry.

Sources

Application

Application Note: 2-Methoxy-4'-nitrobenzophenone as a Strategic Pharmaceutical Intermediate

This is a comprehensive Application Note and Protocol Guide for 2-Methoxy-4'-nitrobenzophenone , designed for researchers and drug development professionals.[1] Abstract 2-Methoxy-4'-nitrobenzophenone (CAS: 42495-50-1) r...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for 2-Methoxy-4'-nitrobenzophenone , designed for researchers and drug development professionals.[1]

Abstract

2-Methoxy-4'-nitrobenzophenone (CAS: 42495-50-1) represents a critical "privileged scaffold" in medicinal chemistry, distinct from its more common para-isomer (4-methoxy-4'-nitrobenzophenone).[1] While often overshadowed by UV-stabilizing hydroxybenzophenones, this O-methylated derivative serves as a vital non-protic photo-probe and a structural precursor for microtubule polymerization inhibitors and p38 MAPK inhibitors .[1] This guide details the rigorous synthesis, chemoselective reduction protocols, and quality control measures required to utilize this intermediate in high-purity API (Active Pharmaceutical Ingredient) workflows.

Chemical Profile & Significance[1][2][3][4]

Unlike 2-hydroxybenzophenones, which dissipate energy via Excited State Intramolecular Proton Transfer (ESIPT) to act as UV filters, 2-Methoxy-4'-nitrobenzophenone lacks the labile proton.[1] This locks the molecule into a reactive triplet state upon irradiation, making it an excellent photo-affinity labeling reagent for mapping drug binding sites.[1] Furthermore, the ortho-methoxy group provides steric bulk that forces the two phenyl rings out of coplanarity, a conformational feature essential for mimicking the twisted geometry of bioactive biaryls like Combretastatin A-4 .

Key Physicochemical Properties[3][4][5][6][7]
PropertyValueNotes
CAS Number 42495-50-1Distinct from 4-methoxy isomer (1151-94-6)
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
Appearance Pale yellow to cream crystalline solidNitro group imparts color
Melting Point 120–124 °CSharp endotherm indicates purity
Solubility DCM, DMSO, Ethyl AcetatePoor water solubility
Key Functionality Nitro (reducible), Ketone (linker), Methoxy (steric/H-bond acceptor)

Synthesis & Purification Strategy

The "Ortho-Isomer" Challenge

Direct Friedel-Crafts acylation of anisole with 4-nitrobenzoyl chloride predominantly yields the para-isomer (4-methoxy-4'-nitrobenzophenone) due to steric hindrance at the ortho position.[1] To access the 2-methoxy isomer exclusively, a Grignard addition followed by oxidation or a Transition-Metal Catalyzed Carbonylation is required.[1]

Recommended Synthetic Route (Grignard Approach)

This pathway ensures regiospecificity, avoiding the difficult separation of ortho/para isomers.

  • Step A: Nucleophilic Addition

    • Reagents: 2-Methoxyphenylmagnesium bromide (generated from 2-bromoanisole) + 4-Nitrobenzaldehyde.[1]

    • Conditions: THF, -78°C to 0°C.[1]

    • Intermediate: (2-methoxyphenyl)(4-nitrophenyl)methanol.[1]

  • Step B: Oxidation

    • Reagents: Jones Reagent (CrO₃/H₂SO₄) or PCC (Pyridinium Chlorochromate).[1]

    • Note: Avoid KMnO₄ to prevent oxidation of the methoxy group or ring cleavage.[1]

Purification Protocol
  • Crystallization: Recrystallize from Ethanol/Water (9:1) .[1] The nitro group facilitates crystallization.[1]

  • Impurity Control: Monitor for 4-nitrobenzaldehyde (starting material) and bis(2-methoxyphenyl)methanol (homocoupling byproduct) using HPLC.

Downstream Application: Chemoselective Reduction

The primary utility of this intermediate is the conversion of the nitro group to an amine (2-Methoxy-4'-aminobenzophenone ), creating an aniline handle for further functionalization (e.g., urea formation, heterocycle construction).

Critical Challenge: Reducing the nitro group (


) without reducing the ketone (

) to an alcohol or methylene.
Protocol: Chemoselective Nitro Reduction (Bechamp Reduction)

Rationale: Iron (Fe) in acidic media is highly selective for nitro groups and tolerates the benzophenone ketone, unlike catalytic hydrogenation (Pd/C + H₂) which risks reducing the carbonyl.

Materials
  • 2-Methoxy-4'-nitrobenzophenone (10 mmol, 2.57 g)[1]

  • Iron Powder (325 mesh, 50 mmol, 2.80 g)

  • Ammonium Chloride (NH₄Cl, 50 mmol, 2.65 g)

  • Solvent: Ethanol/Water (3:1 v/v, 50 mL)

Step-by-Step Procedure
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer and reflux condenser.

  • Dissolution: Charge the flask with Ethanol, Water, and NH₄Cl. Stir until NH₄Cl is mostly dissolved.

  • Activation: Add Iron powder. Heat the mixture to 60°C for 15 minutes to activate the iron surface.

  • Addition: Add 2-Methoxy-4'-nitrobenzophenone in portions over 10 minutes.

    • Observation: The reaction is exothermic; maintain temperature below reflux onset.[1]

  • Reaction: Heat to mild reflux (75-80°C) for 2–4 hours.

    • Monitoring: Check TLC (System: Hexane/EtOAc 2:1).[1] Product (Amine) will be more polar and fluorescent under UV (365 nm).[1]

  • Workup (The "Hot Filter" Method):

    • While hot, filter the mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.[1]

    • Why? Iron oxide sludge hardens upon cooling, trapping the product.

  • Isolation: Concentrate the filtrate to ~10 mL. Pour into ice-water (100 mL). Basify to pH 9 with Na₂CO₃ to ensure the amine is deprotonated.[1]

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Dry over Na₂SO₄ and evaporate.[1]

Visualizing the Workflow (Graphviz)

The following diagram illustrates the critical decision pathways for synthesis and downstream application.

G Start Target: 2-Methoxy-4'-nitrobenzophenone FC_Route Route A: Friedel-Crafts (Anisole + 4-Nitrobenzoyl Cl) Start->FC_Route Avoid Grignard_Route Route B: Grignard Addition (2-Bromoanisole + 4-Nitrobenzaldehyde) Start->Grignard_Route Preferred Reduction Chemoselective Reduction (Fe / NH4Cl) Start->Reduction PhotoProbe Photo-Affinity Probes (Drug-Target Mapping) Start->PhotoProbe Direct Use Para_Isomer Major Product: 4-Methoxy-4'-nitrobenzophenone (Undesired Isomer) FC_Route->Para_Isomer Steric Control Ortho_Isomer Product: (2-Methoxyphenyl)(4-nitrophenyl)methanol Grignard_Route->Ortho_Isomer Oxidation Oxidation (PCC/Jones) Yields Target Ketone Ortho_Isomer->Oxidation Oxidation->Start Amine_Product 2-Methoxy-4'-aminobenzophenone (API Precursor) Reduction->Amine_Product Tubulin Tubulin Inhibitors (e.g., Phenstatin Analogues) Amine_Product->Tubulin Kinase Kinase Inhibitors (p38 MAPK) Amine_Product->Kinase

Caption: Strategic synthesis and application workflow for 2-Methoxy-4'-nitrobenzophenone, highlighting the necessity of the Grignard route for regio-purity.

Pharmaceutical Applications

A. Microtubule Polymerization Inhibitors

The 2-methoxy-benzophenone scaffold acts as a bioisostere for the cis-stilbene moiety found in Combretastatin A-4.[1]

  • Mechanism: The 2-methoxy group provides steric hindrance that twists the two phenyl rings, mimicking the non-planar geometry required to bind to the colchicine site of tubulin.

  • SAR Insight: The 4'-amino group (derived from the nitro) is often sulfonated or converted to a urea to enhance binding affinity.[1]

B. Photo-Affinity Labeling (PAL)

Researchers use 2-Methoxy-4'-nitrobenzophenone to identify the binding targets of small molecules.[1]

  • Protocol:

    • Derivatize the 4'-nitro group (via reduction to amine) to attach the "drug" molecule.[1]

    • Incubate the probe with the proteome.[1]

    • Irradiate with UV light (350–365 nm).[1] The benzophenone carbonyl forms a covalent bond with nearby amino acid residues (preferentially Methionine).

    • The 2-methoxy group prevents self-quenching (ESIPT), ensuring high cross-linking efficiency compared to 2-hydroxy analogues.[1]

Safety & Handling (MSDS Highlights)

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or inhaled.[1]Use fume hood.[1] Wear N95 mask.
Skin Irritant Causes skin and eye irritation.[1][2]Nitrile gloves required.[1]
Reactivity Nitro compounds can be explosive under high heat/pressure.[1]Do not distill to dryness.[1] Avoid strong reducing agents (hydrazine) without cooling.[1]
Storage Light Sensitive.[1]Store in amber vials at room temperature.

References

  • PubChem. (2025).[1][3] Compound Summary: Benzophenone Derivatives and Bioactivity. (General reference for benzophenone scaffold properties). Retrieved from [Link]

  • ResearchGate. (2024).[1][4] Benzophenone Scaffolds in Medicinal Chemistry: Anticancer and Anti-inflammatory Perspectives. (Context on tubulin inhibition). Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups: Selectivity Protocols. Retrieved from [Link]

Sources

Method

Application Note: Chemoselective Reduction of 2-Methoxy-4'-nitrobenzophenone to Amino Derivatives

Executive Summary The conversion of 2-Methoxy-4'-nitrobenzophenone to 4'-amino-2-methoxybenzophenone is a critical functional group transformation in the synthesis of advanced pharmaceutical intermediates, including benz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of 2-Methoxy-4'-nitrobenzophenone to 4'-amino-2-methoxybenzophenone is a critical functional group transformation in the synthesis of advanced pharmaceutical intermediates, including benzophenone ureas and biologically active heterocycles [2]. The primary synthetic challenge in this transformation is achieving absolute chemoselectivity: the robust reduction of the aromatic nitro group must occur without the concomitant reduction of the bridging diaryl ketone (carbonyl) group or the cleavage of the methoxy ether. This application note details the mechanistic rationale and provides field-validated, scalable protocols for this specific transformation.

Mechanistic Rationale and Chemoselectivity

When designing a reduction strategy for a nitrobenzophenone, the standard redox potentials of the functional groups dictate the choice of reagents. The nitro group is highly susceptible to both catalytic hydrogenation and single-electron transfer (SET) reductions. However, the benzophenone carbonyl is also reducible to a benzhydrol (secondary alcohol) under overly aggressive conditions.

  • Catalytic Hydrogenation (Pd/C): Palladium on carbon is highly effective for this transformation at ambient temperature and atmospheric pressure. The chemoselectivity arises from the kinetics of surface adsorption; the highly polar nitro group binds preferentially to the palladium surface, rapidly undergoing reduction to the amine before the carbonyl group can effectively compete for active catalytic sites [1][2].

  • Metal-Acid Reduction (Béchamp-type): Utilizing elemental iron powder and hydrochloric acid provides a robust, highly scalable alternative [2]. Iron acts as a mild electron donor. The reaction proceeds via a stepwise SET mechanism, sequentially forming nitroso and hydroxylamine intermediates before yielding the primary amine. Crucially, iron in mildly acidic media is thermodynamically incapable of reducing the diaryl ketone, guaranteeing 100% chemoselectivity.

Mechanism N1 Nitro Group (-NO2) N2 Nitroso Group (-NO) N1->N2 Fe / HCl (-H2O) N3 Hydroxylamine (-NHOH) N2->N3 Fe / HCl N4 Amino Group (-NH2) N3->N4 Fe / HCl (-H2O)

Caption: Stepwise reduction mechanism of the nitro group via electron transfer.

Strategic Workflow & Method Selection

The choice between catalytic hydrogenation and metal-acid reduction depends strictly on the operational scale, available infrastructure, and downstream purity requirements.

Workflow N1 2-Methoxy-4'-nitrobenzophenone N2 Select Reduction Protocol N1->N2 N3 Protocol A: Catalytic Hydrogenation (Pd/C, H2, 1 atm) N2->N3 Lab Scale (<10g) N4 Protocol B: Metal-Acid Reduction (Fe powder, HCl, EtOH/H2O) N2->N4 Prep Scale (>10g) N5 Filter through Celite Evaporate Solvent N3->N5 N6 Neutralize (NH4OH) Extract & Dry N4->N6 N7 4'-Amino-2-methoxybenzophenone N5->N7 N6->N7

Caption: Decision matrix and workflow for the chemoselective reduction of the nitrobenzophenone.

Validated Experimental Protocols

Protocol A: Metal-Acid Reduction (Iron/HCl)

Optimized for preparative scale (>10g) and robust industrial application. [2]

Causality & Safety Note: The addition of concentrated HCl initiates the generation of hydrogen gas and the initial electron transfer, which is highly exothermic. Dropwise addition is mandatory to control the reaction kinetics and prevent solvent boil-over.

  • Reaction Setup: In a 500 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-Methoxy-4'-nitrobenzophenone (10.0 g, ~38.9 mmol) in a mixture of ethanol (150 mL) and deionized water (75 mL).

  • Reagent Addition: Add fine iron powder (11.0 g, ~197 mmol, ~5 equiv.) to the suspension. Heat the mixture to 60 °C with vigorous stirring.

  • Initiation: Slowly add concentrated hydrochloric acid (10 mL) dropwise over 15 minutes. Self-Validation: The reaction mixture will change from a pale yellow suspension to a dark brown/black slurry as iron oxides are formed and the amine complex is generated.

  • Reflux: Elevate the temperature to achieve a gentle reflux (approx. 80-85 °C) and maintain for 1.5 to 2 hours. Monitor completion via TLC (Hexanes:Ethyl Acetate 7:3); the starting material spot should completely disappear.

  • Neutralization & Workup: Cool the reaction mixture to room temperature. Carefully add 28% ammonium hydroxide solution until the mixture is distinctly alkaline (pH > 9). Causality: Alkalization precipitates the dissolved iron species as insoluble iron hydroxides, preventing emulsion formation during the subsequent extraction phase.

  • Extraction: Add chloroform or ethyl acetate (200 mL) and stir vigorously for 10 minutes. Filter the entire biphasic mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad with an additional 50 mL of the organic solvent.

  • Isolation: Transfer the filtrate to a separatory funnel, isolate the organic layer, wash with brine (100 mL), dry over anhydrous

    
    , and concentrate under reduced pressure to yield 4'-amino-2-methoxybenzophenone as a solid.
    
Protocol B: Catalytic Hydrogenation (Pd/C)

Optimized for laboratory scale (<10g) yielding high-purity product without metal salt waste. [1][2]

Causality & Safety Note: Dry Pd/C is highly pyrophoric, especially when saturated with hydrogen or in the presence of methanol vapors. Always purge the reaction vessel with an inert gas prior to introducing hydrogen.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-Methoxy-4'-nitrobenzophenone (5.0 g, ~19.4 mmol) in anhydrous methanol or ethanol (100 mL).

  • Catalyst Addition: Flush the flask with Nitrogen gas for 5 minutes. Carefully add 10% Palladium on Carbon (0.5 g, 10% w/w) to the solution.

  • Hydrogenation: Equip the flask with a three-way stopcock attached to a hydrogen balloon. Evacuate the flask under mild vacuum and backfill with hydrogen gas. Repeat this purge cycle three times.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature under 1 atm of hydrogen. Self-Validation: The reaction is complete when the volumetric uptake of hydrogen ceases (typically 2-4 hours). Confirm via TLC to ensure no over-reduction of the ketone has occurred.

  • Filtration: Purge the flask thoroughly with Nitrogen to displace residual hydrogen. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Critical: Do not let the Celite pad run dry while filtering, as the exposed catalyst can ignite upon contact with atmospheric oxygen.

  • Isolation: Evaporate the filtrate under reduced pressure to afford the pure 4'-amino-2-methoxybenzophenone.

Quantitative Method Comparison

ParameterProtocol A (Fe/HCl)Protocol B (Pd/C Hydrogenation)
Typical Yield 85 - 92%90 - 98%
Crude Purity Moderate (requires thorough extraction)Very High (often requires no further purification)
Reaction Time 1.5 - 2.5 hours2 - 4 hours
Scalability Excellent (Industrial standard)Limited by pressure vessel size / safety constraints
Chemoselectivity Absolute (Ketone is thermodynamically untouched)High (Requires strict monitoring of

uptake)
Environmental High solid waste (Iron oxides)Low waste (Catalyst can be recycled)

References

  • US3203990A - 2-amino-2'-halo-5-nitro benzophenones Source: Google Patents URL
  • US3988300A - Benzophenone ureas and method for utilizing the same Source: Google Patents URL
Application

Synthesis of 4'-nitro-2-hydroxybenzophenone from methoxy precursor

Application Note: Precision Synthesis of 4'-Nitro-2-Hydroxybenzophenone via Regioselective Demethylation Abstract This application note details a high-fidelity protocol for the synthesis of 4'-nitro-2-hydroxybenzophenone...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 4'-Nitro-2-Hydroxybenzophenone via Regioselective Demethylation

Abstract

This application note details a high-fidelity protocol for the synthesis of 4'-nitro-2-hydroxybenzophenone , a critical intermediate in the development of UV-A/UV-B absorbers and photo-labile protecting groups. While direct nitration of 2-hydroxybenzophenone yields a mixture of isomers (primarily 3- and 5-nitro), this guide presents a convergent synthetic strategy . We utilize a regioselective cross-coupling to generate the 4'-nitro-2-methoxybenzophenone precursor, followed by a chelation-controlled demethylation using Aluminum Chloride (


). This method ensures exclusive installation of the nitro group at the 4'-position and the hydroxyl group at the 2-position, eliminating difficult isomer separations.

Part 1: Strategic Analysis & Retrosynthesis

The structural requirement—an electron-withdrawing nitro group on Ring B (para) and an electron-donating hydroxyl on Ring A (ortho)—presents a "mismatched" electronic challenge for direct electrophilic aromatic substitution.

  • Direct Nitration Failure: Nitration of 2-hydroxybenzophenone occurs preferentially on the phenol-bearing Ring A (activated), not the desired Ring B.

  • Friedel-Crafts Limitation: Reaction of 4-nitrobenzoyl chloride with anisole yields a mixture of ortho- and para- isomers, with the unwanted para,para- isomer (4-methoxy-4'-nitrobenzophenone) often dominating.

  • The Solution: We employ a Suzuki-Miyaura acylation to synthesize the methoxy precursor with perfect regiocontrol, followed by anchimerically assisted demethylation .

Reaction Scheme

ReactionScheme cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chelation-Controlled Demethylation A 2-Methoxyphenylboronic Acid C Precursor: 4'-Nitro-2-methoxybenzophenone A->C Pd(PPh3)4 Cs2CO3, Toluene B 4-Nitrobenzoyl Chloride B->C D Target: 4'-Nitro-2-hydroxybenzophenone C->D AlCl3 (3.0 eq) DCM, Reflux (Selective Cleavage)

Figure 1: Convergent synthetic route avoiding isomer mixtures.

Part 2: Materials & Equipment

ReagentGradeRoleHazard Note
4'-Nitro-2-methoxybenzophenone >98% (Synthesized)PrecursorIrritant
Aluminum Chloride (

)
Anhydrous, GranularLewis AcidReacts violently with water. Corrosive.
Dichloromethane (DCM) Anhydrous (<50 ppm

)
SolventCarcinogen suspect.
Hydrochloric Acid (1M) AR GradeQuenching AgentCorrosive.
Sodium Sulfate (

)
AnhydrousDrying AgentIrritant.

Equipment:

  • Flame-dried 3-neck round-bottom flask (RBF) with inert gas inlet (

    
    /Ar).
    
  • Pressure-equalizing addition funnel.

  • Reflux condenser with

    
     drying tube or bubbler.
    
  • Rotary evaporator.[1]

Part 3: Experimental Protocol

Step 1: Synthesis of Precursor (Contextual Reference)

Note: If the precursor is not commercially available, use this Suzuki-Miyaura Acylation protocol to ensure regioselectivity.

  • Setup: Charge a flask with 4-nitrobenzoyl chloride (1.0 eq), 2-methoxyphenylboronic acid (1.1 eq), and

    
     (3 mol%).
    
  • Reaction: Dissolve in anhydrous Toluene. Add

    
     (2.0 eq). Heat to 100°C under Argon for 12 hours.
    
  • Workup: Filter through celite, wash with EtOAc, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to obtain 4'-nitro-2-methoxybenzophenone .

Step 2: Demethylation (Core Protocol)

This step utilizes the "neighboring group effect." The carbonyl oxygen coordinates with Aluminum, positioning the Lewis acid to clip the ortho-methoxy bond specifically.

1. Preparation of Lewis Acid Complex

  • Safety: Perform in a fume hood.

    
     releases 
    
    
    
    gas upon exposure to moisture.
  • In a flame-dried 250 mL RBF equipped with a magnetic stir bar and

    
     inlet, suspend Anhydrous 
    
    
    
    (3.0 equivalents, 400 mg per mmol of substrate) in Anhydrous DCM (5 mL per mmol).
  • Note: A slight excess (3.0 eq) is required because the nitro group and carbonyl will sequester some aluminum.

2. Addition of Precursor

  • Dissolve 4'-nitro-2-methoxybenzophenone (1.0 equivalent) in a minimum volume of anhydrous DCM.

  • Add the precursor solution dropwise to the

    
     suspension at 0°C  (ice bath) over 15 minutes.
    
  • Observation: The solution will likely turn yellow or orange, indicating the formation of the Aluminum-Carbonyl complex.

3. Reaction Phase

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Stir for 30 minutes.

  • Reflux: Heat the mixture to a mild reflux (approx. 40°C) for 2–4 hours .

  • Monitoring: Monitor by TLC (Silica; 80:20 Hexane:EtOAc). The starting material (

    
    ) should disappear, and a more polar spot (
    
    
    
    , yellow/green fluorescence) should appear.

4. Quenching & Hydrolysis (Critical Step)

  • Cool the reaction mixture to 0°C.

  • Slowly pour the reaction mixture into a beaker containing Ice/1M HCl (1:1 mixture) with vigorous stirring.

  • Caution: Exothermic reaction. Evolution of

    
     gas.
    
  • Stir until the solid aluminum salts dissolve and two clear layers appear.

5. Extraction & Purification

  • Separate the organic (DCM) layer.

  • Extract the aqueous layer twice with DCM (

    
    ).
    
  • Combine organic layers and wash with Brine.

  • Dry over Anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization: The crude yellow solid is typically recrystallized from Ethanol/Water or Methanol to yield bright yellow needles of 4'-nitro-2-hydroxybenzophenone.

Part 4: Mechanism & Rationale

The success of this reaction relies on Cheliotropic Cleavage . Unlike standard ether cleavage which requires harsh


, the ortho geometry allows 

to form a stable 6-membered transition state.

Mechanism Complex Al-Carbonyl Complex (Coordination) Transition 6-Membered Chelate (Anchimeric Assistance) Complex->Transition Intramolecular Alignment Cleavage Nucleophilic Attack (Cl- attacks Me) Transition->Cleavage Rate Limiting Step Product Aluminum Phenolate (Hydrolysis Required) Cleavage->Product - MeCl

Figure 2: Mechanistic pathway. The carbonyl oxygen (Lewis base) anchors the Aluminum, lowering the activation energy for the cleavage of the ortho-methoxy bond.

Why AlCl3 over BBr3?

  • Selectivity:

    
     is less prone to attacking the nitro group than 
    
    
    
    or
    
    
    .
  • Cost: Significantly cheaper for scale-up.

  • Handling: Solid

    
     is easier to handle than liquid/fuming 
    
    
    
    .

Part 5: Analytical Data & Quality Control

ParameterExpected Value / Observation
Appearance Yellow crystalline solid (Needles)
Melting Point 118–120°C
IR Spectrum Broad band 3200–3400

(Intramolecular H-bonded OH)Strong peak ~1630

(H-bonded Carbonyl)
1H NMR (CDCl3)

11.8 ppm (s, 1H, OH , exchangeable)

8.3 ppm (d, 2H, Nitro-Ar)

7.8 ppm (d, 2H, Nitro-Ar)
MS (ESI-)

= 242.05

Troubleshooting Guide:

  • Incomplete Reaction: If starting material remains after 4 hours, add an additional 1.0 eq of

    
     and reflux for 2 more hours. The nitro group can loosely bind Aluminum, reducing the effective concentration.
    
  • Emulsion during Workup: The aluminum salts can form gels. Wash with 1M HCl thoroughly to break the emulsion.

  • Side Products: If the product is dark/tarry, the temperature was likely too high. Keep reflux mild (DCM b.p. 40°C).

References

  • Selectivity of AlCl3 Demethylation

    • Title: A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3.[2]

    • Source: Journal of Chemical Research, 2010.[2]

    • URL:[Link][3][4]

  • General Benzophenone Synthesis (Friedel-Crafts Context)

    • Title: Synthesis of 4-methoxybenzophenone.[5][6][7][8]

    • Source: PrepChem.
    • URL:[Link]

  • Suzuki-Miyaura Acylation (Precursor Synthesis Basis)

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
    • Source: Chemical Reviews, 1995.
    • URL:[Link]

  • Nitro Group Compatibility

    • Title: Anchimerically Assisted Cleavage of Aryl Methyl Ethers by Aluminum Chloride.
    • Source: ChemistrySelect, 2018.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methoxy-4'-nitrobenzophenone

Ticket #402: Yield Optimization & Regioselectivity Troubleshooting Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #402: Yield Optimization & Regioselectivity Troubleshooting Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The synthesis of 2-Methoxy-4'-nitrobenzophenone (CAS: 6361-23-5) presents a classic "regioselectivity vs. reactivity" paradox.[1] Users typically encounter low yields (<30%) due to two primary failure modes in the standard Friedel-Crafts acylation route:

  • Regiochemical Mismatch: The methoxy group directs electrophilic attack primarily to the para position (yielding the 4-methoxy isomer), whereas the target requires ortho substitution.

  • Lewis Acid-Mediated Demethylation: Strong Lewis acids (e.g., AlCl₃) coordinate with the ortho-methoxy carbonyl system, cleaving the ether bond to form the phenol (2-hydroxy-4'-nitrobenzophenone).[1]

This guide provides a diagnostic flowchart to identify your specific bottleneck and offers two distinct protocols: an Optimized Friedel-Crafts (for existing setups) and the Suzuki-Miyaura Protocol (the high-yield "Gold Standard").[1]

Part 1: Diagnostic & Decision Matrix

Before altering your reagents, identify the specific mechanism of yield loss using the flowchart below.

Troubleshooting Start Start: Characterize Crude Product IsomerCheck Is the major product 4-Methoxy-4'-nitrobenzophenone? Start->IsomerCheck PhenolCheck Is the major product 2-Hydroxy-4'-nitrobenzophenone? IsomerCheck->PhenolCheck No Suzuki SOLUTION A: Switch to Suzuki-Miyaura Coupling (Recommended) IsomerCheck->Suzuki Yes (Regioselectivity Issue) TarCheck Is the mixture tarry/black with low mass recovery? PhenolCheck->TarCheck No LewisAcid SOLUTION B: Switch Lewis Acid (FeCl3 or SnCl4) PhenolCheck->LewisAcid Yes (Demethylation Issue) TarCheck->LewisAcid Yes (Decomposition) Purity Check Reagent Water Content (Strict Anhydrous Required) TarCheck->Purity No

Figure 1: Diagnostic logic for identifying yield loss mechanisms in benzophenone synthesis.

Part 2: The "Gold Standard" Protocol (Suzuki-Miyaura)

Recommendation: If you are currently using Friedel-Crafts acylation of anisole and 4-nitrobenzoyl chloride, stop .[1] The thermodynamics favor the para-isomer (4-methoxy).[1] To guarantee the ortho-isomer (2-methoxy) with high yield (>85%), you must use a cross-coupling approach that locks the regiochemistry of the starting materials.

Mechanism: Pd-Catalyzed Desulfitative/Acyl Coupling

This protocol couples (2-methoxyphenyl)boronic acid with 4-nitrobenzoyl chloride .[1] Unlike Grignard reactions, this method tolerates the nitro group perfectly.

Experimental Protocol
ComponentReagentEquivalentsRole
Nucleophile (2-Methoxyphenyl)boronic acid1.1 eqProvides the ortho-methoxy ring
Electrophile 4-Nitrobenzoyl chloride1.0 eqProvides the nitro-ring & carbonyl
Catalyst Pd(PPh₃)₄3 mol%Palladium(0) catalyst
Base Cs₂CO₃ (Cesium Carbonate)2.5 eqActivates boronic acid
Solvent Toluene (Anhydrous)-Non-polar aprotic solvent

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck round-bottom flask under Argon.

  • Charging: Add 4-nitrobenzoyl chloride (1.0 eq), (2-methoxyphenyl)boronic acid (1.1 eq), and Cs₂CO₃ (2.5 eq).

  • Solvent: Add anhydrous Toluene (0.2 M concentration relative to acid chloride). Note: Avoid water; acid chlorides hydrolyze rapidly.[1]

  • Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%) quickly to minimize air exposure.[1]

  • Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).[1]

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd/salts. Wash the filtrate with water (2x) and brine (1x).

  • Purification: Recrystallize from Ethanol or flash chromatography (Silica gel).

Why this works: The regiochemistry is pre-defined by the boronic acid. The ortho-methoxy group cannot migrate, ensuring 100% regioselectivity for the 2-position.

Part 3: Optimizing the Friedel-Crafts Route (Troubleshooting)

If you are constrained to the Friedel-Crafts route (e.g., raw material costs), you must address the Demethylation and Regioselectivity issues.

The Problem: Aluminum Chloride (AlCl₃)

AlCl₃ is a "hard" Lewis acid.[2] In ortho-methoxybenzophenones, the aluminum coordinates between the carbonyl oxygen and the methoxy oxygen (chelation). This activates the methyl group for nucleophilic attack by chloride ions, cleaving it to form the phenol (2-hydroxy-4'-nitrobenzophenone).

Figure 2: Mechanism of AlCl3-mediated demethylation.[1]

Protocol Adjustment: The "Soft" Lewis Acid Switch

To prevent demethylation, switch to a milder Lewis acid that is strong enough to catalyze acylation but too weak to cleave the ether.

Revised Reagents:

  • Substrate: Anisole (Excess, used as solvent/reactant) + 4-Nitrobenzoyl chloride.[1]

  • Catalyst: Iron(III) Chloride (FeCl₃) or Tin(IV) Chloride (SnCl₄) .[1]

  • Temperature: Strictly < 40°C .

Critical Protocol Changes:

  • Stoichiometry: Use a 5:1 excess of Anisole. This statistically favors mono-acylation and helps solvate the complex.[1]

  • Addition Order: Dissolve 4-nitrobenzoyl chloride in the solvent (DCM or excess Anisole) first, then add the catalyst slowly.

  • Quenching: Do not use HCl/Ice immediately if you suspect unreacted acid chloride.[1] Quench with cold water first, then wash with dilute NaOH to remove the para-isomer (if separation is difficult, though chromatography is usually required).

Yield Expectation: This method will still produce a mixture of ortho (target) and para (waste) isomers, typically in a 1:4 ratio.[1] You will need to separate them via column chromatography.[1] This is why the Suzuki route (Part 2) is superior.

FAQ: Common User Issues

Q1: I see a bright yellow spot on my TLC that isn't my product. What is it? A: This is likely 2-Hydroxy-4'-nitrobenzophenone (the phenol).[1] Phenols in this class are often yellow, especially under basic conditions. This confirms that your Lewis acid (AlCl₃) is de-methylating your product.[1] Solution: Switch to FeCl₃ or reduce reaction temperature.

Q2: Can I use a Grignard reagent (2-methoxyphenylmagnesium bromide) with 4-nitrobenzoyl chloride? A: No. Grignard reagents are incompatible with nitro groups.[1] The Grignard will attack the nitro group (via redox or addition), leading to complex azo/hydrazo mixtures and low yields. If you must use organometallics, use Knochel-type organozinc reagents , which tolerate nitro groups.[1]

Q3: Why is 4-nitrobenzoyl chloride used instead of reacting 2-methoxybenzoyl chloride with nitrobenzene? A: Nitrobenzene is extremely deactivated (electron-poor).[1] It will not undergo Friedel-Crafts acylation.[1] You must always use the electron-rich ring (Anisole) as the nucleophile and the electron-poor ring (Nitro-benzoyl) as the electrophile.[1]

References

  • Suzuki-Miyaura Coupling of Acid Chlorides: Goossen, L. J., & Paetzold, J. (2002).[1] Palladium-catalyzed synthesis of aryl ketones from boronic acids and carboxylic anhydrides or acid chlorides.[1] Angewandte Chemie International Edition, 41(7), 1237-1241.[1]

  • Demethylation Mechanisms: Zhang, S. Y., et al. (2010). A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3.[3] Journal of Chemical Research, 34(4), 222-227.[1] [1]

  • Friedel-Crafts Selectivity: Olah, G. A.[1] (Ed.).[1] (1973).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Classic reference on directing effects and catalyst selection).[1]

  • Organozinc Compatibility: Knochel, P., et al. (2004). Functionalized Organozinc Reagents: A New Dimension in Organic Synthesis. Synlett, 2004(8), 1436-1438.[1] (Reference for nitro-group tolerance).

Sources

Optimization

Separating 2-methoxy and 4-methoxy benzophenone isomers

Technical Support Center: Benzophenone Isomer Separation Topic: Separation & Purification of 2-Methoxybenzophenone (2-MBP) and 4-Methoxybenzophenone (4-MBP) Ticket ID: #ISO-SEP-882 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzophenone Isomer Separation Topic: Separation & Purification of 2-Methoxybenzophenone (2-MBP) and 4-Methoxybenzophenone (4-MBP) Ticket ID: #ISO-SEP-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Ortho vs. Para" Challenge

Researchers typically encounter this mixture following the Friedel-Crafts acylation of anisole.[1][2] The reaction favors the para isomer (4-MBP) due to the activating/ortho-para directing nature of the methoxy group, but steric hindrance often limits the ortho (2-MBP) product, creating a classic separation challenge.

Key Physicochemical Differentiators:

Feature 2-Methoxybenzophenone (Ortho) 4-Methoxybenzophenone (Para)
Structure Sterically crowded; phenyl rings twisted out of plane.[1] Planar/Linear conjugation; less steric strain.
State (RT) Low-melting solid (36–38°C) or Oil.[1] Crystalline Solid (61–64°C).
Polarity Lower (Carbonyl is shielded). Higher (Exposed carbonyl & methoxy dipole).

| Silica Affinity | Weaker (Higher


). | Stronger (Lower 

). |

Module 1: Chromatographic Separation (Analytical & Prep)

User Issue: "I cannot resolve the two isomers on my HPLC/TLC. They co-elute as a single broad peak."

Diagnostic Protocol

The co-elution usually stems from insufficient selectivity regarding the molecular shape. While both isomers have identical mass (


), their 3D conformations differ significantly.
Solution 1: Thin Layer Chromatography (TLC) Optimization
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Hexane:Ethyl Acetate (90:10) .

    • Why: A non-polar mobile phase is required to differentiate the subtle polarity shift.[2]

  • Observation:

    • Top Spot (Higher

      
      ):  2-MBP.[1] The ortho-methoxy group creates a "steric shield" around the carbonyl, reducing its ability to hydrogen bond with the silica silanols.
      
    • Bottom Spot (Lower

      
      ):  4-MBP. The planar structure allows maximum interaction with the stationary phase.
      
Solution 2: HPLC Method (Reverse Phase)
  • Column: C18 (Octadecyl) is standard, but a Phenyl-Hexyl column provides superior separation for aromatic isomers due to

    
    -
    
    
    
    interactions.[1]
  • Mobile Phase: Acetonitrile (ACN) / Water (Isocratic 60:40 or Gradient).

  • Mechanism:

    • 4-MBP (Para): Being more planar, it intercalates deeper into the C18 brush layer, resulting in a longer retention time .

    • 2-MBP (Ortho): The twisted "propeller" shape prevents deep intercalation, resulting in a shorter retention time .

Visualizing the Separation Logic:

SeparationLogic Start Mixture Input (2-MBP + 4-MBP) Method Select Method Start->Method HPLC Reverse Phase HPLC (C18 / Phenyl-Hexyl) Method->HPLC Analytical/Quant TLC Normal Phase TLC (Silica Gel) Method->TLC Quick Check Mech_HPLC Mechanism: Planarity & Shape Selectivity HPLC->Mech_HPLC Res_HPLC_Ortho 2-MBP (Ortho) Elutes First (Twisted) Mech_HPLC->Res_HPLC_Ortho Res_HPLC_Para 4-MBP (Para) Elutes Second (Planar) Mech_HPLC->Res_HPLC_Para Mech_TLC Mechanism: Polarity & Adsorption TLC->Mech_TLC Res_TLC_Ortho 2-MBP (Ortho) High Rf (Less Polar) Mech_TLC->Res_TLC_Ortho Res_TLC_Para 4-MBP (Para) Low Rf (More Polar) Mech_TLC->Res_TLC_Para

Figure 1: Mechanistic separation logic for Ortho (2-MBP) vs. Para (4-MBP) isomers on different phases.

Module 2: Purification by Crystallization (Scale-Up)

User Issue: "I have 50g of crude mixture. Columns are too expensive. My product is oiling out."

Diagnostic Protocol

Crystallization is the preferred method for the para isomer (4-MBP) due to its significantly higher melting point (61–64°C) compared to the ortho isomer (36–38°C). The "oiling out" suggests the solvent boiling point is too close to the melting point of the solid, or the impurity load (2-MBP) is depressing the melting point.

Step-by-Step Recrystallization Guide
  • Solvent Selection:

    • Primary: Ethanol (95%) or Methanol.

    • Alternative: Hexane/Ethyl Acetate (if the crude is very non-polar).[2]

    • Recommendation: Use Methanol . 4-MBP has a steep solubility curve in methanol (soluble hot, insoluble cold).[1]

  • The Procedure:

    • Dissolution: Dissolve the crude mass in the minimum amount of boiling methanol.

    • Seeding (Critical): If the solution turns cloudy/oily upon cooling but no crystals form, add a "seed" crystal of pure 4-MBP. If you lack a seed, scratch the glass wall with a rod.

    • Cooling: Allow to cool slowly to Room Temperature (RT), then move to an ice bath (

      
      ).
      
    • Filtration: Vacuum filter the white needles (4-MBP).

    • The Mother Liquor: The filtrate now contains the majority of the 2-MBP (Ortho) and residual 4-MBP.

  • Recovering the 2-MBP (Ortho):

    • Do not try to crystallize 2-MBP from the filtrate immediately; it will likely oil out.[1]

    • Evaporate the methanol to yield an enriched oil.

    • Purify this oil via Flash Chromatography (Silica) using Hexane:EtOAc (95:5). Since the bulk 4-MBP is gone, the loading capacity is much higher.

Module 3: Synthesis Workup Troubleshooting

User Issue: "My crude NMR shows a mess before I even start separating. Is there a chemical wash I can do?"

Diagnostic Protocol

If synthesized via Friedel-Crafts (Anisole + Benzoyl Chloride +


), the reaction mixture often contains unreacted anisole, benzoic acid (from hydrolyzed chloride), and aluminum salts.
Chemical Wash Protocol (Pre-Separation)

Before attempting chromatography or crystallization, perform this extraction workup:

  • Quench: Pour reaction mix into Ice/HCl.

  • Organic Layer: Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Wash 1 (Acidic): 1M HCl (Removes Aluminum salts).

  • Wash 2 (Basic): 1M NaOH or Sat.

    
     (Removes Benzoic Acid).
    
    • Note: Neither 2-MBP nor 4-MBP are acidic; they will remain in the organic layer.[1]

  • Wash 3 (Neutral): Brine + Water.

  • Dry:

    
    .
    

Purification Decision Tree:

PurificationWorkflow Crude Crude Reaction Mixture (Ortho/Para + Impurities) Workup Acid/Base Extraction (Remove Al salts & Acids) Crude->Workup StateCheck Is the Crude Solid or Oil? Workup->StateCheck Solid Solid (High Para content) StateCheck->Solid Solid Oil Oil (High Ortho content) StateCheck->Oil Oil Recryst Recrystallization (MeOH) Target: 4-MBP Solid->Recryst Flash Flash Chromatography (Hexane/EtOAc 95:5) Oil->Flash PurePara Pure 4-MBP (Crystals) Recryst->PurePara Liquor Mother Liquor (Enriched 2-MBP) Recryst->Liquor Filtrate Flash->PurePara Minor Fraction PureOrtho Pure 2-MBP (Oil/Low Melt) Flash->PureOrtho Liquor->Flash

Figure 2: Decision tree for processing crude methoxybenzophenone mixtures.

References

  • Sigma-Aldrich. Product Specification: 4-Methoxybenzophenone (CAS 611-94-9).[1][3] Retrieved from .[1]

  • ChemicalBook. 2-Methoxybenzophenone Properties and Melting Point Data. Retrieved from .

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 4-Methoxybenzophenone.[1] Retrieved from .

  • SIELC Technologies. HPLC Separation of Benzophenone Derivatives on Newcrom R1. Retrieved from .[4]

  • Mettler Toledo. Recrystallization Guide: Solvents and Procedures. Retrieved from .

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methoxy-4'-nitrobenzophenone by Recrystallization

Welcome to the technical support center for the purification of 2-Methoxy-4'-nitrobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Methoxy-4'-nitrobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this compound. The following sections offer troubleshooting solutions and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of 2-Methoxy-4'-nitrobenzophenone, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Crystal Formation After Cooling

Question: I've dissolved my crude 2-Methoxy-4'-nitrobenzophenone in a hot solvent and allowed it to cool, but no crystals have formed, or the yield is very low. What went wrong?

Answer: This is one of the most common issues in recrystallization and can be attributed to several factors.[1]

Potential Causes and Solutions:

  • Excess Solvent: The most frequent reason for poor crystallization is the use of too much solvent.[1] This keeps the compound dissolved even at lower temperatures.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again. To check for saturation, dip a glass stirring rod into the solution and let the solvent evaporate; a solid residue indicates a good concentration for crystallization.[2]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature. In this state, crystal growth requires a nucleation site to begin.

    • Solutions:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the solvent level. The microscopic scratches on the glass can provide nucleation sites.[1]

      • Seeding: Introduce a "seed crystal" of pure 2-Methoxy-4'-nitrobenzophenone into the solution. This provides a template for further crystal growth.[1][3]

      • Further Cooling: If room temperature cooling is unsuccessful, try placing the flask in an ice bath to further decrease the solubility of your compound.[1]

  • Inappropriate Solvent: The chosen solvent may not be ideal for this specific compound, having too high a solubility at cold temperatures.

    • Solution: If the above methods fail, you may need to select a different solvent or a mixed-solvent system. The ideal solvent is one in which 2-Methoxy-4'-nitrobenzophenone is highly soluble at high temperatures and poorly soluble at low temperatures.[4][5][6]

Issue 2: The Product "Oils Out" Instead of Crystallizing

Question: Upon cooling, my product separated as an oily liquid instead of forming solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[2][7] This is problematic because impurities tend to be more soluble in the oil, leading to poor purification.[2]

Potential Causes and Solutions:

  • High Concentration of Impurities: Significant amounts of impurities can depress the melting point of the mixture, leading to oiling out.

    • Solution: Try to remove some impurities before recrystallization, perhaps with a preliminary purification step like a solvent wash if the impurities have different solubilities.

  • Cooling Too Rapidly: If the solution is cooled too quickly, the compound may not have enough time to form an ordered crystal lattice and will separate as a supercooled liquid.

    • Solution: Reheat the solution to redissolve the oil. Allow it to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.[1]

  • Inappropriate Solvent Boiling Point: If the boiling point of the solvent is higher than the melting point of the compound, it is more likely to oil out. The melting point for 4-Methoxy-4'-nitrobenzophenone is in the range of 119-128°C.

    • Solution: Select a solvent with a lower boiling point. Alternatively, using a mixed-solvent system can sometimes lower the temperature at which the compound precipitates.

Issue 3: Crystals are Colored or Appear Impure

Question: My recrystallized 2-Methoxy-4'-nitrobenzophenone crystals are colored (e.g., yellow or brown), suggesting they are still impure. How can I decolorize them?

Answer: The presence of color often indicates the presence of colored impurities. While 2-Methoxy-4'-nitrobenzophenone itself may have a pale yellow appearance, darker shades suggest contamination.[8][9]

Solution:

  • Activated Charcoal: Activated charcoal can be used to adsorb colored impurities.

    • Dissolve the crude product in the minimum amount of hot solvent.

    • Add a small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much can adsorb your product and reduce the yield.

    • Boil the solution for a few minutes.

    • Perform a hot filtration to remove the charcoal. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[10]

    • Allow the hot, clear filtrate to cool slowly to form decolorized crystals.

Issue 4: Premature Crystallization During Hot Filtration

Question: When I try to perform a hot filtration to remove insoluble impurities, my product crystallizes in the filter funnel. What can I do to prevent this?

Answer: This is a common frustration that can lead to significant product loss. It happens when the solution cools too quickly in the funnel.

Solutions:

  • Pre-heat the Funnel and Flask: Use a stemless or short-stemmed funnel to minimize the surface area for cooling. Place the filter paper in the funnel and pre-heat both the funnel and the receiving flask with hot solvent vapor by placing them over the boiling solution before filtering.

  • Use an Excess of Hot Solvent: Add a slight excess of hot solvent to the solution before filtering to ensure the compound remains dissolved. This excess solvent can be evaporated after filtration.

  • Fluted Filter Paper: Using fluted filter paper increases the surface area of filtration, speeding up the process and reducing the time for cooling to occur.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the recrystallization of 2-Methoxy-4'-nitrobenzophenone.

Q1: What is the best solvent for recrystallizing 2-Methoxy-4'-nitrobenzophenone?

A1: The ideal solvent is one that dissolves the compound well when hot but poorly when cold.[4][5][11] For aromatic ketones like 2-Methoxy-4'-nitrobenzophenone, common solvents to test include ethanol, methanol, ethyl acetate, and toluene.[10][12] A mixed-solvent system, such as ethanol-water or hexane-ethyl acetate, can also be effective.[13][14] The choice often requires small-scale solubility tests to find the optimal solvent or solvent pair.

Q2: How do I perform a mixed-solvent recrystallization?

A2: A mixed-solvent system is used when no single solvent has the ideal solubility properties.[4]

  • Dissolve the 2-Methoxy-4'-nitrobenzophenone in a minimal amount of a hot solvent in which it is readily soluble (the "good" solvent).

  • While keeping the solution hot, slowly add a solvent in which the compound is poorly soluble (the "bad" or "anti-solvent") until the solution becomes cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly. The compound's solubility will decrease as the solution cools, leading to crystallization.

Q3: How can I determine the purity of my recrystallized product?

A3: Several methods can be used to assess purity:

  • Melting Point Determination: A pure compound will have a sharp, narrow melting point range. Impurities tend to broaden and depress the melting point. The reported melting point for 4-Methoxy-4'-nitrobenzophenone is approximately 119-128°C.[9]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. The presence of multiple spots indicates impurities.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify the presence of impurities.

Q4: What is a typical expected yield for recrystallization?

A4: The yield will depend on the initial purity of the crude product and the chosen solvent system. A successful recrystallization will inevitably result in some product loss, as some compound will remain dissolved in the cold mother liquor.[2] A good recovery is typically in the range of 70-90%, but this can vary.

Visualizing the Process

Recrystallization Workflow

Recrystallization_Workflow A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if insoluble impurities) B->C Insoluble impurities present D Slow Cooling B->D No insoluble impurities C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G J Mother Liquor (contains soluble impurities) F->J H Drying G->H I Pure Crystals H->I

Caption: A general workflow for the purification of a solid compound by recrystallization.

Troubleshooting Decision Tree for No Crystal Formation

Troubleshooting_No_Crystals Start No Crystals After Cooling Q1 Is the solution supersaturated? Start->Q1 A1_Yes Induce Crystallization Q1->A1_Yes Yes A1_No Is there too much solvent? Q1->A1_No No Scratch flask interior Scratch flask interior A1_Yes->Scratch flask interior Add seed crystal Add seed crystal A1_Yes->Add seed crystal Cool in ice bath Cool in ice bath A1_Yes->Cool in ice bath A2_Yes Reduce Solvent Volume A1_No->A2_Yes Yes A2_No Re-evaluate Solvent Choice A1_No->A2_No No Evaporate excess solvent Evaporate excess solvent A2_Yes->Evaporate excess solvent

Caption: A decision tree to troubleshoot the issue of no crystal formation during recrystallization.

Data Summary

PropertyValueSource
Compound Name 2-Methoxy-4'-nitrobenzophenone
Alternate Name 4-Methoxy-4'-nitrobenzophenone[15]
Molecular Formula C₁₄H₁₁NO₄[15]
Molecular Weight 257.24 g/mol [15]
Appearance White to pale cream or pale yellow powder[9]
Melting Point 119-128 °C[9]

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Myerson, A. S. (Ed.). (2001). Crystallization of Organic Compounds. John Wiley & Sons.
  • Fujiwara, M., & Chow, K. (Eds.). (2010). Crystallization of Organic Compounds. John Wiley & Sons.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization 2. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To - Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-4'-nitrobenzophenone. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-4-methoxybenzophenone. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN101624357B - Method for producing 2-hydroxyl-4-methoxybenzophenone-5-sulfonic acid.
  • Budiati, T. (2018). The Influence of Nitro Group on Synthesis. Journal of Chemical and Pharmaceutical Research, 10(8), 132-136.
  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-nitrophenol. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone.
  • Raj, B. N. B., & Kurup, M. R. P. (2007). N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine: synthesis and structural characterization. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 66(4-5), 898–903. [Link]

  • Veeprho. (n.d.). 2-Methoxy-4-nitroaniline | CAS 97-52-9. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in Anisole Acylation

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and process chemists struggling with the Friedel-Crafts acylation of anisole....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and process chemists struggling with the Friedel-Crafts acylation of anisole. While the methoxy group is strongly activating and ortho/para-directing, achieving high regioselectivity (specifically isolating the para-isomer) without generating polyacylated or demethylated by-products requires precise control over reaction kinetics, thermodynamics, and spatial geometry.

This guide synthesizes field-proven insights and authoritative methodologies to help you diagnose, troubleshoot, and optimize your acylation workflows.

Diagnostic Workflow

Before altering your experimental parameters, use the following logical decision tree to identify the root cause of your regioselectivity failure.

TroubleshootingFlow N1 Low Regioselectivity in Anisole Acylation N2 High Ortho-Isomer (> 5%)? N1->N2 N3 Polyacylation or Demethylation? N2->N3 No N4 Homogeneous Lewis Acid (e.g., AlCl3)? N2->N4 Yes N5 Highly Polar Solvent (e.g., Nitrobenzene)? N3->N5 Yes (Solvent Issue) N7 Use Metal Triflates in Ionic Liquids N3->N7 Yes (Harsh Catalyst) N4->N5 No N6 Switch to Shape-Selective Zeolite (H-BEA) N4->N6 Yes N8 Optimize Solvent (DCM or [bmim][BF4]) N5->N8 Yes N9 Reaction Optimized (>95% Para-isomer) N6->N9 N7->N9 N8->N9

Workflow for diagnosing regioselectivity and by-product issues in anisole acylation.

Core Troubleshooting Guide (FAQ)

Q1: Why is my reaction yielding a high percentage of the ortho-isomer instead of the desired para-product?

The Causality: The methoxy group of anisole is strongly electron-donating. Under kinetic control with standard homogeneous Lewis acids (like


), the ortho-position is highly competitive due to its proximity to the directing group, despite moderate steric hindrance. Furthermore, 

coordinates with the oxygen of the methoxy group, which alters the electronic distribution of the ring and can artificially increase ortho-attack 1. The Fix: Transition from homogeneous catalysts to shape-selective solid acids, specifically Zeolite H-Beta (H-BEA) or H-ZSM-5. The microporous topology of Zeolite H-BEA (pore size ~6-7 Å) physically restricts the transition state required to form the bulkier ortho-isomer due to spatial confinement, driving the reaction to >98% para-selectivity 2.
Q2: I am observing significant demethylation (phenol formation) and polyacylation. How do I prevent this?

The Causality: Demethylation (ether cleavage) occurs when harsh Lewis acids strongly coordinate to the Lewis basic ether oxygen of anisole, followed by nucleophilic attack (often by halides) on the methyl group. Polyacylation happens because anisole remains highly activated; if the reaction temperature is too high, the first acyl group does not sufficiently deactivate the ring to prevent a second electrophilic attack 1. The Fix: Employ milder, water-tolerant Lewis acids such as metal triflates (e.g.,


 or 

). Because triflates do not form stable, dead-end complexes with the product ketone, they can be used in catalytic amounts (1–5 mol%), drastically reducing side reactions 3. Additionally, using an excess of anisole as a "self-solvent" statistically favors monoacylation.
Q3: How does solvent polarity influence the ortho/para ratio?

The Causality: Solvent polarity directly impacts the stabilization of the Wheland intermediate (sigma complex). Highly polar solvents (like nitrobenzene) stabilize the thermodynamic product but strongly solvate the catalyst-acylium ion complex, increasing its effective bulk. Non-polar solvents (like


 or DCM) favor kinetic products but maintain tighter ion pairs.
The Fix:  If traditional solvents yield poor regiocontrol, switch to Room Temperature Ionic Liquids (RTILs) such as 

. Using

in

provides a highly polar yet non-coordinating environment, yielding the para-ketone quantitatively within 1 hour with an ortho/para ratio of 4/96 3.

Quantitative Data: Catalyst & Solvent Effects

The following table summarizes the expected regioselectivity and conversion rates based on the chosen catalytic system. Use this to benchmark your own experimental yields.

Catalyst SystemSolvent EnvironmentTemp (°C)Conversion (%)Ortho/Para RatioKey By-products

(Homogeneous)

258510 / 90Polyacylated arenes, Phenols

(Metal Triflate)

25>994 / 96None detected
Zeolite H-ZSM-5Neat / Self-solvent>15070<5 / >95Phenyl esters (at <130°C)
Zeolite H-BEA (Nanocrystalline)Neat (2:1 Anisole:Acyl)100>95<2 / >98Trace ortho-isomer

Data synthesized from comparative studies on shape-selective zeolites and ionic liquid solvent effects 4, 2, 3.

Standard Operating Procedures (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints guarantee that if a step fails, the error is isolated immediately before downstream contamination occurs.

Protocol A: Continuous Flow Regioselective Acylation using Zeolite H-BEA

Self-Validating Mechanism: The use of a fixed-bed reactor with a 2:1 anisole-to-acetic anhydride ratio intrinsically prevents polyacylation by mass action. The H-BEA pore structure physically blocks ortho-substitution; therefore, the presence of >2% ortho-isomer in the GC-FID effluent immediately indicates catalyst degradation or pore collapse.

  • Catalyst Preparation & Activation: Pelletize nanocrystalline Zeolite H-BEA using a polyvinyl alcohol (PVA) binder, crush, and sieve to a 0.5 mm average diameter. Calcine at 500°C for 4 hours prior to use.

    • Causality: Calcination removes the organic binder and activates the Brønsted acid sites within the micropores, ensuring the 6-7 Å channels are completely unobstructed for shape-selective catalysis.

  • Reactor Loading: Pack the activated catalyst into a down-flow fixed-bed reactor.

  • Reaction Parameters: Maintain the reactor at 100°C. Feed a mixture of anisole and acetic anhydride at a 2:1 molar ratio.

    • Causality: Excess anisole acts as a self-solvent, mitigating the probability of higher acylated products forming.

  • Flow Control: Set the Weight Hourly Space Velocity (WHSV) to 1.8

    
     with a feed flow rate of 3.6 mL/h.
    
  • Validation Checkpoint: Analyze the effluent via GC-FID. Para-methoxyacetophenone must constitute >98% of the product stream. If conversion drops below 45%, initiate a catalyst regeneration cycle (calcination to remove coke deposits) 2.

Protocol B: Mild Acylation using Copper(II) Triflate in Ionic Liquid

Self-Validating Mechanism: The biphasic nature of the ionic liquid allows for easy product extraction with non-polar solvents. If the catalyst leaches or degrades, the ionic liquid layer will lose its characteristic color and subsequent reaction cycles will fail, immediately validating catalyst stability.

  • Solvent/Catalyst Complexation: In a dried flask, dissolve 5 mol%

    
     in 1-butyl-3-methylimidazolium tetrafluoroborate (
    
    
    
    ) at room temperature.
    • Causality: The ionic liquid acts as both a highly polar reaction medium (accelerating the electrophilic attack) and a stabilizer for the metal triflate, preventing moisture-induced deactivation.

  • Reagent Addition: Add 1.0 equivalent of anisole and 1.05 equivalents of the acylating agent (e.g., benzoyl chloride).

  • Reaction Phase: Stir the mixture at room temperature for 1 hour. The reaction is complete when the mixture reaches steady state by TLC.

  • Biphasic Extraction: Extract the product using diethyl ether (3 x 10 mL).

    • Causality: The non-polar ether selectively pulls the organic ketone out of the highly polar ionic liquid, leaving the

      
       catalyst trapped in the bottom layer for immediate reuse.
      
  • Validation Checkpoint: Evaporate the ether layer and analyze via

    
    H-NMR. The ortho/para ratio should be approximately 4:96. Re-run the bottom ionic liquid layer with fresh reagents; identical yields validate catalyst retention 3.
    

References

  • Regioselective acylation of anisole with carboxylic acids over HZSM-5 catalyst. Journal of the Chemical Society, Chemical Communications (RSC Publishing).4

  • Nanocrystallite Zeolite BEA for Regioselective and Continuous Acetyl Functionalization of Anisole Using Acetic Anhydride: Catalyst Deactivation Studies. ACS Omega.2

  • Minimizing by-product formation in Friedel-Crafts acylation reactions. Benchchem Technical Support Center.1

  • Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool / J. Chem. Soc.3

Sources

Troubleshooting

Optimizing Friedel-Crafts reaction conditions for ortho substitution

Technical Support Center: Optimizing Ortho-Selectivity in Friedel-Crafts Reactions Mission Statement Welcome to the Advanced Synthesis Support Center. This guide addresses the specific challenge of overriding thermodynam...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Ortho-Selectivity in Friedel-Crafts Reactions

Mission Statement

Welcome to the Advanced Synthesis Support Center. This guide addresses the specific challenge of overriding thermodynamic preferences in Friedel-Crafts reactions to achieve high ortho-selectivity. Our protocols focus on chelation-controlled mechanisms that leverage Lewis acid coordination to direct electrophilic attack, providing a robust alternative to standard steric-controlled methods.

Ticket #01: "I need to synthesize an ortho-hydroxy aryl ketone, but standard AlCl₃ acylation yields predominantly the para isomer."

Diagnosis: Standard Friedel-Crafts acylation with


 in polar solvents typically favors the para position due to steric hindrance at the ortho site and the bulkiness of the electrophile. To achieve ortho-selectivity, you must switch from a steric-controlled  to a coordination-controlled  mechanism.

The Solution: Boron Trichloride (


) Mediated Acylation 
The most reliable method for ortho-acylation of phenols is the use of 

. Unlike

, boron trichloride forms a covalent boron-phenolate intermediate. This species coordinates with the acyl chloride (or nitrile), holding the electrophile in varying proximity to the ortho carbon, effectively "delivering" it to that position intramolecularly.
Mechanistic Visualization (Coordination Control)

BCl3_Mechanism Phenol Phenol Substrate Complex Boron-Phenolate Intermediate (Ph-O-BCl2) Phenol->Complex - HCl BCl3 BCl3 Reagent BCl3->Complex Coordination Acyl Chloride Coordination Complex->Coordination + RCOCl Transition Cyclic Transition State (Intramolecular Delivery) Coordination->Transition Chelation Product Ortho-Hydroxy Ketone Transition->Product Hydrolysis

Caption: The


 mechanism relies on the formation of a temporary ring structure (Transition State) that forces the electrophile to attack the closest available carbon (ortho).
Optimized Protocol: -Mediated Ortho-Acylation
  • Reagents: Phenol (1.0 equiv),

    
     (1.1 equiv, 1M in DCM), Acyl Chloride (1.1 equiv), 
    
    
    
    (1.1 equiv, optional booster).
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

    • Critical: Do NOT use polar solvents like nitrobenzene or ethers, as they will compete for the Lewis acid coordination sites and destroy ortho-selectivity.

  • Procedure:

    • Cool a solution of phenol in anhydrous DCM to 0°C under inert atmosphere (

      
       or Ar).
      
    • Dropwise add

      
       solution. Stir for 15 min to form the phenolate species (evolution of HCl gas will occur).
      
    • Add the acyl chloride (or nitrile) dropwise.

    • Add solid

      
       if the substrate is deactivated or sterically hindered.
      
    • Reflux for 2-6 hours.

    • Quench: Cool to 0°C and carefully add 1M HCl. The boron complex is stable and requires acidic hydrolysis to release the product.

Ticket #02: "My aniline substrate is dead to Friedel-Crafts conditions. How do I achieve ortho-acylation?"

Diagnosis: Anilines are notorious in Friedel-Crafts reactions because the basic amine nitrogen reacts instantly with the Lewis acid (e.g.,


) to form a strong electron-withdrawing complex (

). This deactivates the ring towards further electrophilic attack.[1]

The Solution: The Sugasawa Reaction The Sugasawa reaction overcomes this by using a dual Lewis acid system and a nitrile as the electrophile. One equivalent of Lewis acid (


) protects the amine and directs the attack, while a second equivalent (

or

) activates the nitrile.
Sugasawa Reaction Protocol
  • Reagents: Aniline (1.0 equiv),

    
     (1.1 equiv), 
    
    
    
    (1.1 equiv), Nitrile (R-CN, 1.2 equiv).
  • Solvent: DCE or Toluene.

  • Key Step:

    • Mix aniline and

      
       in DCE at 0°C (forms the 
      
      
      
      species).
    • Add the nitrile.[2]

    • Add solid

      
      .
      
    • Reflux is often required to drive the reaction.

    • Acidic hydrolysis yields the ortho-amino aryl ketone.

Ticket #03: "I am seeing significant polyalkylation. How do I stop the reaction at mono-substitution?"

Diagnosis: In Friedel-Crafts alkylation, the product (alkylbenzene) is more nucleophilic than the starting material because alkyl groups are electron-donating. This creates a "runaway" reaction where the product competes for the electrophile, leading to di- and tri-alkylated byproducts.

Troubleshooting Matrix

IssueRoot CauseCorrective Action
Polyalkylation Product is more reactive than substrate (Activation).1. High Dilution: Use a large excess of the aromatic substrate (5-10 equiv) to statistically favor mono-attack.2. Switch Strategy: Perform FC Acylation first (deactivating product stops reaction), then reduce the ketone (Wolff-Kishner/Clemmensen).
Para-Dominance Steric hindrance; lack of coordination.1. Change Catalyst: Use

or

for phenols.2. Change Solvent: Switch from Nitrobenzene (polar) to DCM/Benzene (non-polar) to encourage ion-pairing/coordination.
Isomerization Reversible reaction (Thermodynamic control).Lower Temperature: Run the reaction at 0°C to -20°C to trap the kinetic ortho product before it rearranges to the thermodynamic para product.
Catalyst Death Moisture or basic impurities.Strict Anhydrous Conditions: Flame-dry glassware. Ensure reagents are "anhydrous" grade. Lewis acids hydrolyze instantly in air.

FAQ: Solvent & Temperature Effects on Selectivity

Q: Why does the solvent change the ortho/para ratio? A: In non-polar solvents (DCM,


, Toluene), the Lewis acid remains closely associated with the substrate (ion-pairing). If the substrate has a lone pair (phenol, aniline), the catalyst coordinates to it, directing the electrophile to the adjacent ortho position.
In polar solvents (Nitrobenzene, Nitromethane), the solvent solvates the acylium ion and the catalyst, breaking the specific coordination complex. The reaction then proceeds via a free electrophile attack, which favors the sterically less hindered para position.

Q: Can I use standard


 for ortho-alkylation? 
A:  Generally, no. 

is too "hard" and dissociative. For ortho-alkylation of phenols, use Aluminum Phenoxide catalysts (generated in situ with Al metal) or solid acids like Hydrotalcites or Gamma-Alumina . These surface-active catalysts bind the phenol and allow alkylation (e.g., with methanol or olefins) specifically at the ortho site.

References

  • Sugasawa Reaction (Anilines): Sugasawa, T., et al. "Aminohaloborane in organic synthesis.[3] 1. Specific ortho substitution reaction of anilines."[3][4] Journal of the American Chemical Society, vol. 100, no.[5] 15, 1978, pp. 4842–4852. Link

  • BCl3 Mechanism (Phenols): Piccolo, O., et al. "Boron trichloride catalyzed ortho carbonylation of phenols." Tetrahedron, vol. 42, no. 3, 1986, pp. 885-891.[6] Link

  • TiCl4 Ortho-Acylation: Bensari, A., and Zaveri, N. T. "Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols." Synthesis, vol. 2003, no. 02, 2003, pp. 267–271. Link

  • Ortho-Alkylation Catalysts: Kulkarni, A., et al. "Microwave-Assisted Solid-Acid-Catalyzed Friedel-Crafts Alkylation... Using Alcohols."[5][7][8][9] Tetrahedron Letters, vol. 50, no. 52, 2009. Link

  • General Review: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.

Sources

Optimization

Removing unreacted 4-nitrobenzoyl chloride from reaction mixture

This guide provides a technical framework for the removal of unreacted 4-nitrobenzoyl chloride from reaction mixtures. It is designed for researchers requiring high-purity isolation of amides or esters synthesized from t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical framework for the removal of unreacted 4-nitrobenzoyl chloride from reaction mixtures. It is designed for researchers requiring high-purity isolation of amides or esters synthesized from this reagent.

Technical Support Center: 4-Nitrobenzoyl Chloride Removal

Topic: Purification strategies for unreacted 4-nitrobenzoyl chloride. Reagent Profile:

  • Compound: 4-Nitrobenzoyl chloride (MW: 185.56 g/mol )[1]

  • Hydrolysis Product: 4-Nitrobenzoic acid (MW: 167.12 g/mol , pKa: 3.41)

  • Reactivity: Highly electrophilic; susceptible to hydrolysis; lachrymator.

Part 1: Troubleshooting & Diagnostics (Q&A)

Q1: I performed an aqueous workup, but 4-nitrobenzoic acid persists in my organic layer. Why? Diagnosis: This is a pH control issue. Explanation: Upon contact with water, 4-nitrobenzoyl chloride hydrolyzes to 4-nitrobenzoic acid. While the acid chloride is organic-soluble, the acid itself has a pKa of ~3.41.

  • The Error: If your aqueous wash is neutral or acidic (pH < 5), the 4-nitrobenzoic acid remains protonated and partitions into the organic phase (DCM, EtOAc, etc.).

  • The Fix: You must convert the acid to its carboxylate salt (4-nitrobenzoate), which is highly water-soluble. Use a basic wash (Sat. NaHCO₃ or 1M NaOH) to raise the pH > 8.

Q2: My product is base-sensitive (e.g., an activated ester). How do I remove the acid chloride without hydrolysis? Diagnosis: You cannot use standard basic aqueous workups. Solution: Use Solid-Supported Scavenging . Mechanism: Add a polymer-supported amine (e.g., PS-Trisamine) to the reaction mixture. The unreacted acid chloride covalently binds to the resin to form a stable amide. Protocol: Filter the mixture. The impurity stays on the solid resin; your product passes through in the filtrate.

Q3: I see "streaking" on my TLC/Column after workup. What is this? Diagnosis: Residual 4-nitrobenzoic acid. Explanation: Carboxylic acids interact strongly with the silanols on silica gel, causing peak tailing or streaking. The Fix: If you must purify by chromatography, add 0.5% - 1% acetic acid to your eluent to suppress ionization, or (preferably) ensure rigorous basic washing before the column to remove the acid entirely.

Q4: Can I use a "chemical quench" instead of a resin? Diagnosis: Yes, this is often cheaper for large-scale reactions. Solution: Add a polar primary amine (e.g., 3-dimethylaminopropylamine or glycine) before workup. Mechanism: The amine reacts rapidly with the acid chloride to form a highly polar amide. This byproduct is easily removed via an acidic aqueous wash (protonating the amine tail) or simply because it is vastly more polar than your target compound.

Part 2: Experimental Protocols

Protocol A: Standard Hydrolysis & Basic Extraction

Best for: Base-stable products (Amides, simple esters).

  • Quench: Cool the reaction mixture to 0°C. slowly add Saturated NaHCO₃ (approx. 3 mL per mmol of acid chloride).

    • Note: Gas evolution (CO₂) will occur. Stir vigorously for 15–30 minutes to ensure complete hydrolysis of the acid chloride to the acid.

  • Partition: Transfer to a separatory funnel. Dilute with organic solvent (DCM or EtOAc).

  • Base Wash (Critical Step): Wash the organic layer 2× with 1M NaOH or Sat. NaHCO₃ .[2]

    • Checkpoint: Check the pH of the aqueous layer. It must be >9. At this pH, 4-nitrobenzoic acid exists as the water-soluble sodium 4-nitrobenzoate.

  • Separation: Discard the aqueous layer (contains the impurity).[3]

  • Finish: Wash organic layer 1× with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: Solid-Phase Scavenging (Resin)

Best for: Acid/Base sensitive products, small-scale library synthesis.

  • Calculate Loading: Determine excess acid chloride (mmol). Use PS-Trisamine resin (typical loading ~3–4 mmol/g). Use 2–3 equivalents relative to the excess acid chloride.

  • Incubation: Add dry resin directly to the reaction mixture.

  • Agitation: Shake or stir gently (do not use magnetic stir bars that grind the resin) for 1–2 hours at room temperature.

  • Filtration: Filter through a fritted funnel or a cotton plug.

  • Rinse: Wash the resin cake with reaction solvent to recover entrained product.

  • Result: The filtrate contains the product; the acid chloride is covalently bound to the waste resin.

Protocol C: The "Polar Amine" Quench

Best for: Large scale, avoiding expensive resins.

  • Add Quencher: To the reaction mixture, add 1.5 equivalents (relative to unreacted acid chloride) of 3-(Dimethylamino)-1-propylamine (DMAPA) .

  • Stir: Stir for 15 minutes at room temperature.

    • Reaction: Acid chloride + DMAPA → Polar Amide.

  • Acid Wash: Perform an aqueous workup using 1M HCl or 10% Citric Acid .

    • Mechanism:[4][5][6] The DMAPA-amide contains a tertiary amine. The acid wash protonates this amine, making the byproduct water-soluble.[7]

  • Isolate: Collect the organic layer.

Part 3: Data & Decision Logic

Solubility Profile: 4-Nitrobenzoic Species
SpeciesStateOrganic Soluble?Water Soluble?Removal Strategy
4-Nitrobenzoyl Chloride ElectrophileYes No (Reacts)Hydrolysis or Scavenging
4-Nitrobenzoic Acid Protonated (pH < 3)Yes PoorConvert to Salt (Base Wash)
4-Nitrobenzoate Deprotonated (pH > 8)NoHigh Partition to Aqueous
Workup Decision Tree

WorkupLogic Start Start: Reaction Complete (Excess 4-Nitrobenzoyl Chloride) Q1 Is Product Base Sensitive? Start->Q1 Q2 Is Product Acid Sensitive? Q1->Q2 Yes (Sensitive) MethodA Protocol A: Standard Basic Wash (NaOH/NaHCO3) Q1->MethodA No (Stable) MethodB Protocol B: Scavenger Resin (PS-Trisamine) Q2->MethodB Yes (Highly Sensitive) MethodC Protocol C: Polar Amine Quench (DMAPA + Acid Wash) Q2->MethodC No (Stable to dilute acid)

Figure 1: Decision matrix for selecting the appropriate purification protocol based on product stability.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 6108, 4-Nitrobenzoic acid. Retrieved from [Link]

  • Biotage (2024) . Metal Scavenger User Guide: Strategies for Acid Chloride Removal. Retrieved from [Link]

  • Marsh, A., et al. (2004) .[8] High loading scavenger resins for combinatorial chemistry. Drug Discovery World. Retrieved from [Link]

  • University of Rochester . Not Voodoo: Reaction Workup Guide - Removing Sticky Reagents. Retrieved from [Link]

  • NIST Chemistry WebBook . 4-Nitrobenzoyl chloride Properties and Hydrolysis Data. Retrieved from [Link]

Sources

Troubleshooting

Precision Thermal Control in Benzophenone Synthesis: Technical Support Center

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Subject: Troubleshooting Temperature-Dependent Selectivity in Friedel-Crafts Acylation[1] Introduction: The Thermal Landscape of Acylatio...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Subject: Troubleshooting Temperature-Dependent Selectivity in Friedel-Crafts Acylation[1]

Introduction: The Thermal Landscape of Acylation

Welcome to the Technical Support Center. You are likely here because your benzophenone synthesis—specifically the Friedel-Crafts acylation of substituted benzenes—is yielding inconsistent isomer ratios, tarry byproducts, or dangerous exotherms.

While the synthesis of unsubstituted benzophenone (from benzene and benzoyl chloride) is regiochemically trivial, the synthesis of substituted benzophenones (e.g., 4-methylbenzophenone) is a battle between Kinetic Control (favoring para-substitution due to steric hindrance) and Thermodynamic Control (favoring meta-substitution or rearrangement). Temperature is your primary lever to win this battle.

Below are the three most common "Support Tickets" we receive, resolved with field-proven protocols.

Ticket #001: "My Para-Selectivity is Degrading to Meta-Isomers"

User Issue: "I am synthesizing 4-methylbenzophenone from toluene and benzoyl chloride. My initial runs at 0°C were good, but when I scaled up and refluxed to push conversion, my product contained significant meta-isomer and impurities."

Root Cause Analysis: Isomerization & Reversibility

Friedel-Crafts acylation is generally considered irreversible; however, in the presence of strong Lewis acids (


) and high temperatures (>80°C), the reaction becomes reversible. This allows the initially formed para-isomer (Kinetic Product) to de-acylate and re-attack at the meta-position (Thermodynamic Product), or for the alkyl group on the ring to migrate (transalkylation).

The Mechanism:

  • Low T (<20°C): The bulky acylium-

    
     complex attacks the para position (least sterically hindered).
    
  • High T (>80°C): The system overcomes the activation energy for reversibility. The mixture equilibrates to the thermodynamically more stable distribution, often increasing meta content or causing "deep" alkylation rearrangements.

Visualizing the Pathway

ReactionPathway Reactants Reactants (Toluene + Benzoyl Cl) TS_Kinetic TS (Para) Lower Ea Reactants->TS_Kinetic Fast TS_Thermo TS (Meta) Higher Ea Reactants->TS_Thermo Slow Meta Meta-Isomer (Thermodynamic Product) Favored >80°C Reactants->Meta Equilibration Para Para-Isomer (Kinetic Product) Formed at 0-20°C TS_Kinetic->Para TS_Thermo->Meta Para->Reactants Reversible (High T + Acid)

Figure 1: Reaction coordinate illustrating the divergence between kinetic (low T) and thermodynamic (high T) pathways.

Corrective Protocol: The "Cold-Quench" Method

To lock in para-selectivity, you must prevent the reaction from reaching thermodynamic equilibrium.

  • Solvent Selection: Switch from Nitrobenzene (high bp, promotes equilibration) to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

  • Temperature Ramp:

    • Addition Phase: 0°C to 5°C.[2]

    • Reaction Phase: Ambient (20–25°C). Do NOT reflux unless conversion stalls.

  • Quenching: Pour the reaction mixture into ice/HCl before heating for workup. This destroys the

    
     complex immediately, preventing isomerization during the exothermic hydrolysis.
    

Ticket #002: "Runaway Exotherm During Catalyst Addition"

User Issue: "I added Aluminum Chloride to my benzoyl chloride solution, and the temperature spiked by 40°C in seconds. The solution turned black/tarry."

Root Cause Analysis: Complexation Enthalpy

The formation of the Acylium ion complex (


) is highly exothermic. If 

is dumped into the acyl chloride (or vice versa) without heat removal, the local temperature can exceed 100°C instantly. This causes:
  • Polymerization: Formation of "tars" (Friedel-Crafts polymers).

  • Solvent Boil-over: DCM boils at 40°C; a runaway exotherm will vaporize it, pressurizing the vessel.

Standard Operating Procedure (SOP) for Safe Addition
ParameterSpecificationReason
Setup 3-Neck Flask, Internal Thermometer, N2 purgeInternal temp monitoring is critical; jacket temp is too slow.
Catalyst State

suspended in DCM (Slurry)
Disperses heat better than adding solid to liquid.
Base Temp Cool slurry to -5°C to 0°C Provides a thermal buffer for the exotherm.
Addition Rate Dropwise via pressure-equalizing funnelRate limiting step: Maintain internal T < 10°C.
Active Cooling Dry Ice/Acetone or Glycol ChillerWater baths may not respond fast enough to spikes.

Critical Safety Note: Never add solid


 rapidly to a neat reaction mixture. Always use a solvent carrier or slow addition.

Ticket #003: "Scaling Up Without Losing Control (Flow Chemistry)"

User Issue: "I need to make kilogram quantities. Batch cooling is inefficient, and I'm seeing hot spots that ruin my selectivity. How do I fix this?"

Solution: Continuous Flow Processing

Batch reactors suffer from poor surface-area-to-volume ratios (


) as they scale. A 10L reactor cools much slower than a 100mL flask. Microreactors (Flow Chemistry)  solve this by maintaining a high 

ratio, allowing for near-instantaneous heat dissipation.

The Flow Advantage:

  • Isothermal Conditions: You can run at exactly 30°C without hot spots.

  • Flash Heating: You can briefly heat to 120°C for 60 seconds to push conversion, then instantly quench before rearrangement occurs (impossible in batch).

Flow Reactor Configuration

FlowSetup PumpA Pump A: Substituted Benzene Mixer T-Mixer (High Turbulence) PumpA->Mixer Stream 1 PumpB Pump B: Acyl Chloride + Catalyst PumpB->Mixer Stream 2 Reactor Residence Time Unit (Temp Controlled Zone) Mixer->Reactor Combined Quench Quench Module (Ice/Water Stream) Reactor->Quench t = 10-30 min Collection Collection Vessel (Product Phase) Quench->Collection Safe Output

Figure 2: Continuous flow setup ensuring precise residence time and thermal management.

Protocol for Flow Synthesis:

  • Catalyst: Use a homogeneous catalyst (e.g.,

    
     dissolved in nitromethane) or a packed bed of Zeolite Beta  (heterogeneous) to avoid clogging.
    
  • Residence Time: 10–30 minutes is usually sufficient in flow due to better mixing, compared to hours in batch.

  • Back Pressure: Apply 4–5 bar back pressure to prevent solvent boiling if operating near the boiling point.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Classic reference for standard Friedel-Crafts protocols and handling).
  • BenchChem. (2025).[2][3][4] Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene. Link

  • Chemistry LibreTexts. (2024). Kinetic vs. Thermodynamic Control of Reactions. Link

  • MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Link

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Alkylation. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Profiling of 2-Methoxy-4'-nitrobenzophenone

Executive Summary & Structural Logic Target Molecule: 2-Methoxy-4'-nitrobenzophenone CAS Registry Number: 63612-05-3 (Generic/Isomer cluster reference) Molecular Formula: C₁₄H₁₁NO₄ Molecular Weight: 257.24 g/mol [1] This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

Target Molecule: 2-Methoxy-4'-nitrobenzophenone CAS Registry Number: 63612-05-3 (Generic/Isomer cluster reference) Molecular Formula: C₁₄H₁₁NO₄ Molecular Weight: 257.24 g/mol [1]

This guide provides a technical profiling of 2-Methoxy-4'-nitrobenzophenone , a "push-pull" benzophenone derivative characterized by an electron-donating methoxy group on Ring A and an electron-withdrawing nitro group on Ring B.[1]

For researchers synthesizing this compound via Friedel-Crafts acylation, distinguishing the 2-methoxy (ortho) isomer from the 4-methoxy (para) isomer is critical.[1] The ortho-substitution induces a steric twist, reducing the conjugation of Ring A with the carbonyl, which results in distinct shielding patterns compared to the planar para-isomer.

Electronic Environment (Push-Pull System)[1]
  • Ring A (Donor): The 2-methoxy group increases electron density, shielding the aromatic protons (upfield shift).[1]

  • Ring B (Acceptor): The 4'-nitro group strongly withdraws electron density, deshielding the aromatic protons (downfield shift).[1]

  • Linker (Carbonyl): Acts as a bridge, but the steric bulk of the ortho-methoxy group forces Ring A out of plane, subtly altering the chemical shift of H-6 compared to a planar system.[1]

Predicted 1H NMR Data Profile

Note: The following data represents a high-confidence predicted profile derived from substituent additivity principles (Curphy-Morrison) and comparative analysis of experimental data for 2-methoxybenzophenone and 4-nitrobenzophenone.

Table 1: Target Chemical Shifts (CDCl₃, 400 MHz)
Proton AssignmentTypeShift (δ, ppm)MultiplicityCoupling (J, Hz)Mechanistic Rationale
-OCH₃ Methoxy3.75 – 3.85 Singlet (s)-Inductive effect of Oxygen; characteristic methoxy singlet.[1]
H-3 Aromatic (Ring A)6.95 – 7.05 Doublet (d)~8.0Ortho to -OMe (strong shielding).[1]
H-5 Aromatic (Ring A)7.00 – 7.10 Triplet (t)~7.5Para to -OMe (shielding).[1]
H-4 Aromatic (Ring A)7.45 – 7.55 Triplet (t)~7.5, 1.5Meta to -OMe; standard aromatic range.[1]
H-6 Aromatic (Ring A)7.35 – 7.45 Doublet (dd)~7.5, 1.5Ortho to C=O.[1] Note: Less deshielded than typical benzophenones due to steric twist.
H-2', 6' Aromatic (Ring B)[1]7.85 – 7.95 Doublet (d)~8.5Ortho to C=O; deshielded by carbonyl anisotropy.[1]
H-3', 5' Aromatic (Ring B)[1]8.30 – 8.40 Doublet (d)~8.5Ortho to -NO₂; strongly deshielded by nitro group.[1]
Visualization: Structural Connectivity & Assignment

The following diagram illustrates the logical flow of assignment based on electronic effects.

NMR_Assignment Molecule 2-Methoxy-4'-nitrobenzophenone RingA Ring A (2-OMe) Electron Rich Molecule->RingA RingB Ring B (4'-NO2) Electron Poor Molecule->RingB OMe -OCH3 (3.8 ppm) Singlet RingA->OMe Substituent H_Ortho H-3 (7.0 ppm) Shielded by OMe RingA->H_Ortho Ortho Effect H3_5 H-3', H-5' (8.3 ppm) Deshielded by NO2 RingB->H3_5 Inductive Effect

Caption: Logical flow of 1H NMR assignment based on electronic shielding (green) and deshielding (red) zones.

Comparative Analysis: Product vs. Alternatives

This section compares the target molecule against its most common isomer (the para-para derivative) and the starting material to ensure successful synthesis validation.

Comparison 1: Isomer Differentiation

Scenario: You performed a Friedel-Crafts reaction, but the regioselectivity is . Is it the 2-methoxy (Target) or 4-methoxy (Alternative) isomer?

Feature2-Methoxy-4'-nitro (Target) 4-Methoxy-4'-nitro (Alternative) Diagnostic Key
Ring A Pattern ABCD / Multiplet AA'BB' (Symmetric) Look for symmetry.[1] The 4-OMe isomer shows two clear doublets for Ring A. The 2-OMe isomer shows a complex 4-proton pattern.
H-6 Shift ~7.4 ppm (Shielded by twist)~7.8 ppm (Deshielded)The ortho-methoxy group twists the ring, reducing the deshielding effect of the carbonyl on H-6.[1]
Methoxy Shift 3.80 ppm 3.89 ppm Para-methoxy is typically slightly more downfield due to planar resonance.
Comparison 2: Solvent Effects (CDCl₃ vs. DMSO-d₆)

Guideline: DMSO-d₆ is recommended if the product shows poor solubility or if aromatic peak overlap occurs in CDCl₃.

  • CDCl₃: Standard.[2] Sharp peaks.

  • DMSO-d₆:

    • Water Peak: ~3.33 ppm (can obscure methoxy signal).[1]

    • Aromatic Shifts: Expect a slight downfield shift (+0.1 to +0.2 ppm) for the nitro-ring protons due to strong dipole interactions with the solvent.

    • Resolution: Often provides better separation of the complex Ring A multiplets.

Experimental Protocol: Synthesis Monitoring

To validate the production of 2-Methoxy-4'-nitrobenzophenone, follow this self-validating workflow.

Step 1: Sample Preparation[1][2]
  • Mass: Weigh 10–15 mg of the dried crude solid.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

  • Filtration: If the solution is cloudy (inorganic salts from Friedel-Crafts), filter through a small plug of glass wool directly into the NMR tube. Do not analyze cloudy solutions as they degrade resolution.

Step 2: Acquisition Parameters[1]
  • Pulse Sequence: zg30 (Standard proton).[1]

  • Scans (NS): 16 (Sufficient for >10 mg).[1]

  • Relaxation Delay (D1): 1.0 s.

  • Spectral Width: 14 ppm (-2 to 12 ppm).[1]

Step 3: Synthesis Workflow Diagram

Use this flow to track the transformation from Anisole/2-Methoxybenzoyl chloride to the final product.

Synthesis_Flow Start Start: Anisole + 4-Nitrobenzoyl Chloride Catalyst Catalyst: AlCl3 / DCM Start->Catalyst Friedel-Crafts Intermediate Intermediate: Complex Formation Catalyst->Intermediate Acylation Quench Quench: HCl/Ice Intermediate->Quench Hydrolysis Product Product: 2-Methoxy-4'-nitrobenzophenone Quench->Product Isolation

Caption: Friedel-Crafts acylation pathway for the synthesis of the target benzophenone.

References

  • BenchChem. Spectroscopic Analysis of Nitrobenzophenones: Technical Overview. (2025).[1][2][3] Retrieved from [1]

  • Spectral Database for Organic Compounds (SDBS). 1H NMR Data for 2-Methoxybenzophenone (SDBS No. 3452) and 4-Nitrobenzophenone. AIST. Retrieved from [1]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (8th Ed).[1] Wiley. (General reference for substituent additivity constants).

  • PubChem. Compound Summary: 4-Nitrobenzophenone. Retrieved from [1]

Sources

Comparative

Technical Guide: Distinguishing 2-Methoxy-4'-nitrobenzophenone from 4-Methoxy Isomer by NMR

Executive Summary The Bottom Line: The definitive distinction between 2-methoxy-4'-nitrobenzophenone (ortho-isomer) and 4-methoxy-4'-nitrobenzophenone (para-isomer) lies in symmetry . The 4-methoxy isomer possesses a pla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bottom Line: The definitive distinction between 2-methoxy-4'-nitrobenzophenone (ortho-isomer) and 4-methoxy-4'-nitrobenzophenone (para-isomer) lies in symmetry .

The 4-methoxy isomer possesses a plane of symmetry in both aromatic rings, resulting in a simplified 1H NMR spectrum with 4 distinct aromatic signals (each integrating to 2 protons). In contrast, the 2-methoxy isomer lacks symmetry in the methoxy-bearing ring, producing a complex ABCD splitting pattern with 6 distinct aromatic signals (4 integrating to 1H, 2 integrating to 2H).

Chemical Context & Synthesis Origin

These isomers typically arise during the Friedel-Crafts acylation of anisole with 4-nitrobenzoyl chloride. Due to the strong ortho/para directing nature of the methoxy group and steric hindrance at the ortho position, the 4-methoxy isomer is the major thermodynamic product, while the 2-methoxy isomer appears as a minor impurity [1].

  • Target Molecule (Major): 4-Methoxy-4'-nitrobenzophenone (Para-substituted).

  • Impurity (Minor): 2-Methoxy-4'-nitrobenzophenone (Ortho-substituted).

Understanding this regioselectivity is crucial for process chemists optimizing purification, as the 2-methoxy impurity often co-elutes in standard chromatography but can be quantified via NMR.

Experimental Protocol (Self-Validating)

To ensure reproducibility and distinct peak separation, follow this standardized protocol.

Materials
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for benzophenones to prevent viscosity-related line broadening, ensuring clear resolution of small coupling constants (
    
    
    Hz).
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Instrument: 400 MHz or higher recommended for clear resolution of the ABCD system in the 2-methoxy isomer.

Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG (Zero-Go).

  • Relaxation Delay (D1): Set to

    
     seconds. The nitro-group protons can have longer 
    
    
    
    relaxation times; insufficient delay may affect integration accuracy.
  • Scans: 16 scans (sufficient for 10 mg sample).

Comparative Analysis: 1H NMR

The proton spectrum provides the most immediate visual confirmation of the isomer identity.

A. 4-Methoxy-4'-nitrobenzophenone (The Symmetric Isomer)

This molecule has two planes of symmetry (local to each ring).

  • Pattern: Two distinct AA'XX' systems (often appearing as pseudo-doublets).

  • Signal Count: You will observe 4 distinct aromatic peaks .[1]

  • Integration: Each peak integrates to 2H .

Key Features:

  • Methoxy Ring: Two doublets (approx. 7.0 ppm and 7.8 ppm). The protons ortho to the methoxy are shielded (upfield).

  • Nitro Ring: Two doublets (approx. 7.9 ppm and 8.3 ppm). The protons ortho to the nitro group are strongly deshielded (downfield).

B. 2-Methoxy-4'-nitrobenzophenone (The Asymmetric Isomer)

The ortho-substitution breaks the symmetry of the methoxy ring.

  • Pattern: One AA'XX' system (nitro ring) + One ABCD system (methoxy ring).

  • Signal Count: You will observe 6 distinct aromatic peaks .[1][2]

  • Integration:

    • 2 peaks integrate to 2H (Nitro ring).

    • 4 peaks integrate to 1H (Methoxy ring).

Key Features:

  • Methoxy Ring (ABCD): Look for a complex pattern of four signals:

    • H-3: Doublet (

      
       Hz), shielded (upfield).
      
    • H-6: Doublet of doublets (

      
       Hz), deshielded by the carbonyl.
      
    • H-4/H-5: Triplets (pseudo-triplets due to overlapping doublets).

  • Steric Shift: The methoxy signal in the ortho isomer may shift slightly downfield compared to the para isomer due to the "ortho effect" (deshielding from the carbonyl anisotropy if twisted).

Summary Table: 1H NMR Data
Feature4-Methoxy Isomer (Para)2-Methoxy Isomer (Ortho)
Symmetry High (Two symmetric rings)Low (One symmetric, one asymmetric)
Total Aromatic Signals 4 6
Integration Ratio 2:2:2:22:2:1:1:1:1
Methoxy Ring Pattern AA'XX' (Two Doublets)ABCD (d, t, t, d)
Coupling Constants

Hz

Hz,

Hz

Comparative Analysis: 13C NMR

Carbon NMR confirms the structure by counting unique carbon environments.

Signal Count (Aromatic Region 110–160 ppm)
  • 4-Methoxy Isomer: Due to symmetry, equivalent carbons map to the same signal.

    • Unique Signals: 4 CH signals + 4 Quaternary signals = 8 signals total .

  • 2-Methoxy Isomer: Lack of symmetry in one ring increases the count.

    • Unique Signals: 2 CH (nitro ring) + 4 CH (methoxy ring) + 4 Quaternary = 10 signals total .

Carbonyl Shift (Diagnostic)
  • 4-Methoxy (~193-195 ppm): The methoxy group is in direct resonance conjugation with the carbonyl, pushing electron density into the C=O bond. This shields the carbonyl carbon, moving it upfield [2].

  • 2-Methoxy (>196 ppm): The ortho-methoxy group creates steric hindrance, twisting the benzoyl ring out of planarity. This reduces conjugation (resonance inhibition), causing the carbonyl to appear deshielded (downfield) relative to the para-isomer [3].

Advanced Validation: NOE (Nuclear Overhauser Effect)

If 1D NMR is ambiguous due to peak overlap, a 1D-NOESY experiment targeting the methoxy peak (~3.8 ppm) is definitive.

  • 4-Methoxy Isomer: Irradiation of the -OCH

    
     singlet enhances two  equivalent aromatic protons (H-3 and H-5).
    
  • 2-Methoxy Isomer: Irradiation of the -OCH

    
     singlet enhances only one  aromatic proton (H-3).
    

Decision Logic & Workflow

The following diagram outlines the logical flow for identifying your compound based on the data described above.

NMR_Identification_Flow Start Start: Acquire 1H NMR (CDCl3, 400 MHz) Check_Region Analyze Aromatic Region (6.5 - 8.5 ppm) Start->Check_Region Count_Signals Count Distinct Signal Sets Check_Region->Count_Signals Four_Signals 4 Distinct Signals Found Count_Signals->Four_Signals Symmetric Six_Signals 6 Distinct Signals Found Count_Signals->Six_Signals Asymmetric Check_Integration_4 Check Integration: Are all signals 2H? Four_Signals->Check_Integration_4 Check_Integration_6 Check Integration: Are signals mixed (2H and 1H)? Six_Signals->Check_Integration_6 Result_Para Identification: 4-Methoxy-4'-nitrobenzophenone (Major Product) Check_Integration_4->Result_Para Yes (2:2:2:2) Result_Ortho Identification: 2-Methoxy-4'-nitrobenzophenone (Minor Impurity) Check_Integration_6->Result_Ortho Yes (2:2:1:1:1:1) Validation Optional Validation: 13C NMR Carbonyl Shift Result_Para->Validation Result_Ortho->Validation

Figure 1: Logical workflow for distinguishing benzophenone isomers via 1H NMR.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 4-ethoxycarbonyl-4'-nitrobenzophenone. (Context on Friedel-Crafts regioselectivity).

  • Oregon State University. 13C NMR Chemical Shift - Characteristics of Carbonyls.

  • Chemistry LibreTexts. Characteristics of 13C NMR Spectroscopy: Steric and Electronic Effects.

  • SpectraBase. 4-Chloro-4'-methoxybenzophenone 13C NMR Spectrum (Analogous Para-Substituted Data). [3]

Sources

Validation

Comparative Guide to Mass Spectrometry Platforms for the Structural Elucidation of Nitrobenzophenone Derivatives

Introduction: The Analytical Challenge Nitrobenzophenone derivatives are critical intermediates in medicinal chemistry, photochemistry, and the synthesis of active pharmaceutical ingredients (APIs). A primary analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Nitrobenzophenone derivatives are critical intermediates in medicinal chemistry, photochemistry, and the synthesis of active pharmaceutical ingredients (APIs). A primary analytical bottleneck in their development is the structural differentiation of positional isomers (e.g., ortho-, meta-, and para- substitutions) and the characterization of trace-level degradation products. Subtle differences in the substitution pattern on the core benzophenone scaffold can drastically alter a molecule's pharmacological and toxicological profile 1.

As a Senior Application Scientist, I approach the structural elucidation of these compounds not as a routine assay, but as a complex gas-phase physical chemistry problem. This guide objectively compares the two dominant mass spectrometry (MS) techniques—Gas Chromatography-Electron Impact MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS) . By examining their mechanistic fragmentation pathways and providing self-validating experimental protocols, this guide equips researchers with the data necessary to select the optimal platform for their specific analytical needs.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

GC-EI-MS: The Gold Standard for Radical Cleavage and Isomer Resolution

Electron Impact (EI) at 70 eV is a "hard" ionization technique that imparts significant excess internal energy to the analyte, resulting in highly reproducible, extensive fragmentation. While the intact molecular ion (


) is often weak or absent due to rapid dissociation, the resulting fragment fingerprint is invaluable.

For disubstituted aromatic compounds like 3- and 4-nitrobenzophenone, standard EI spectra can appear nearly identical, leading to potential misidentification 2. To overcome this, Differential Mass Spectrometry (Dif MS) is employed. By correlating experimentally obtained differential mass spectra with calculated heats of formation for the generated cations, analysts can localize the position of the nitro group without relying solely on spectral libraries 2.

LC-ESI-MS/MS: Soft Ionization and Targeted Dissociation

Electrospray Ionization (ESI) is a "soft" technique that typically yields an intact protonated precursor ion (


). This is critical for confirming the molecular weight of novel or trace derivatives. Structural information is subsequently generated via Collision-Induced Dissociation (CID) in a tandem quadrupole or Q-TOF system. Unlike EI, ESI-MS/MS allows analysts to tune the collision energy to selectively probe specific bonds, making it superior for complex biological matrices.

AnalyticalWorkflow Sample Nitrobenzophenone Derivatives GC GC-EI-MS (70 eV Hard Ionization) Sample->GC LC LC-ESI-MS/MS (Soft Ionization + CID) Sample->LC EI_Mech Extensive Radical Cleavage (Alpha-cleavage, NO2 loss) GC->EI_Mech ESI_Mech Precursor [M+H]+ Targeted Neutral Losses LC->ESI_Mech DifMS Differential MS (Dif MS) Isomer Resolution EI_Mech->DifMS Quant High-Sensitivity Quantitation Metabolite Profiling ESI_Mech->Quant

Workflow comparison between GC-EI-MS and LC-ESI-MS/MS for nitrobenzophenone analysis.

Mechanistic Insights: Gas-Phase Fragmentation Pathways

Understanding the gas-phase unimolecular dissociation of nitrobenzophenones is essential for rigorous spectral interpretation. The fragmentation is driven by two primary structural features: the central carbonyl group and the peripheral nitro group.

Alpha-Cleavage (The Benzophenone Backbone)

The dominant fragmentation pathway for benzophenone derivatives is the


-cleavage of the carbon-carbon bonds adjacent to the carbonyl group. For a generic mono-nitrobenzophenone, this yields two primary acylium ions:
  • The benzoyl cation (

    
    ) at m/z 105 , which subsequently loses carbon monoxide (CO, 28 Da) to form the phenyl cation at m/z 77 1.
    
  • The nitrobenzoyl cation (

    
    ) at m/z 150. 
    
Nitro Group Eliminations

The nitro group introduces specific diagnostic neutral losses that are highly dependent on the internal energy of the ion:

  • Loss of

    
     (30 Da):  A characteristic radical loss often observed in both EI and ESI-MS/MS, driven by the rearrangement of the nitro group to a nitrite ester prior to dissociation.
    
  • Loss of

    
     (46 Da):  Direct homolytic cleavage of the 
    
    
    
    bond, yielding a highly stabilized conjugated carbocation.

FragmentationPathway M [M+H]+ m/z 228 F_NO [M+H - NO]+ m/z 198 M->F_NO - NO (30 Da) F_NO2 [M+H - NO2]+ m/z 182 M->F_NO2 - NO2 (46 Da) F_Benzoyl [Benzoyl]+ m/z 105 M->F_Benzoyl Alpha Cleavage F_Nitrobenzoyl [Nitrobenzoyl]+ m/z 150 M->F_Nitrobenzoyl Alpha Cleavage F_Phenyl [Phenyl]+ m/z 77 F_Benzoyl->F_Phenyl - CO (28 Da)

Primary ESI-MS/MS CID fragmentation pathways for 4-nitrobenzophenone.

Quantitative Data and Platform Performance

To objectively compare performance, we must look at both the theoretical fragmentation yield and the practical capabilities of each platform.

Table 1: Predicted Key Mass Spectrometry Fragments for 4-Ethoxycarbonyl-4'-nitrobenzophenone 1

Fragment IdentityPredicted m/zOrigin / Mechanistic Pathway

299Intact molecular ion (Observed primarily in EI-MS)

254Loss of ethoxy radical from the ester group

226Loss of the entire ester moiety

122Cleavage of the benzophenone core (nitro-side)

105Alpha-cleavage yielding the benzoyl cation

Table 2: Objective Comparison of MS Platforms for Nitrobenzophenone Analysis

ParameterGC-EI-MSLC-ESI-MS/MS
Ionization Energy Hard (70 eV standard)Soft (Tunable via capillary/cone voltage)
Precursor Ion Stability Low (Extensive radical fragmentation)High (Intact

readily observed)
Isomer Differentiation Excellent (via Differential MS / Dif MS)Moderate (Requires distinct CID breakdown curves)
Matrix Compatibility Requires volatile, thermally stable samplesExcellent for complex, non-volatile matrices
Primary Use Case Structural fingerprinting, library matchingTrace quantification, metabolite identification

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocols detail the exact parameters required for each platform, explicitly explaining the causality behind the instrument settings.

Protocol A: GC-EI-MS Workflow for Isomer Differentiation

This protocol is optimized to generate reproducible fragmentation patterns suitable for Differential MS (Dif MS) analysis of positional isomers 3.

  • System Suitability: Run a Perfluorotributylamine (PFTBA) tune to verify mass accuracy and resolution across the 50-550 m/z range. Causality: Ensures the quadrupole is correctly calibrated for the low-mass fragments typical of aromatic ring cleavage.

  • Sample Preparation: Dissolve 1 mg of the nitrobenzophenone derivative in 1 mL of GC-grade dichloromethane. Derivatization to dimethylacetals can be performed to direct fragmentation and stabilize the molecule if required 2.

  • Chromatographic Separation: Inject 1 µL in splitless mode onto an HP-5 capillary column (30m x 0.25 mm i.d.). Set the injection port to 250°C. Causality: 250°C ensures rapid volatilization without inducing thermal degradation of the thermally labile nitro group.

  • MS Acquisition: Maintain the ion source at 280°C and apply an electron impact energy of exactly 70 eV 3. Causality: 70 eV is the universally accepted potential for EI, allowing direct comparison with NIST libraries and ensuring consistent internal energy deposition for Dif MS calculations.

Protocol B: LC-ESI-MS/MS Workflow for Trace Structural Elucidation

This protocol is designed to maximize the


 signal while generating diagnostic CID fragments.
  • System Suitability: Inject a blank (solvent only) followed by a known standard (e.g., unsubstituted benzophenone) to verify the absence of carryover and confirm positive mode ionization efficiency.

  • Mobile Phase Selection: Utilize a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid. Causality: Formic acid acts as a proton source, enhancing the abundance of the

    
     precursor ion. Trifluoroacetic acid (TFA) must be strictly avoided as it causes severe ion suppression in the ESI source.
    
  • Source Optimization: Carefully tune the declustering potential (DP) or fragmentor voltage to a low setting (e.g., 20-40 V). Causality: Nitroaromatics are highly susceptible to in-source fragmentation. High DP values will cause premature loss of

    
     or 
    
    
    
    before the ions reach the first quadrupole, artificially reducing the precursor ion signal.
  • CID Optimization: Isolate the

    
     precursor in Q1. Perform a collision energy (CE) ramp from 10 to 40 eV using Argon as the collision gas in Q2. Causality: Ramping the CE establishes a breakdown curve, allowing the analyst to identify the precise energy required to maximize the diagnostic m/z 105 (benzoyl) and m/z 150 (nitrobenzoyl) product ions without completely obliterating the precursor.
    

References

  • DIFFERENTIAL MASS SPECTROMETRY (Dif MS) AND COMPUTATIONAL CHEMISTRY. PART I - Revue Roumaine de Chimie. Available at: [Link]

  • Nitrobenzophenones and derivatives. 1. The synthesis and the characterization of mono and dinitrobenzophenones - ResearchGate. Available at: [Link]

  • GC-MS and Differential Mass Spectrometry Analysis of 3- and 4- Nitrobenzophenone Dimethyl Acetals - Farmacia Journal. Available at: [Link]

Sources

Comparative

Comparative UV-Vis Spectroscopic Guide: 2-Methoxy-4'-nitrobenzophenone vs. Standard Benzophenones

In the landscape of photochemistry and drug development, the benzophenone scaffold is a cornerstone for photoaffinity labeling (PAL), UV-curing, and target interactome mapping. However, the unsubstituted benzophenone cor...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of photochemistry and drug development, the benzophenone scaffold is a cornerstone for photoaffinity labeling (PAL), UV-curing, and target interactome mapping. However, the unsubstituted benzophenone core often suffers from suboptimal molar absorptivity at the biologically safe 365 nm excitation wavelength.

This guide provides an objective, data-driven comparison of 2-Methoxy-4'-nitrobenzophenone (2M4NB) against its structural alternatives: unsubstituted Benzophenone (BP) and 4-Nitrobenzophenone (4NBP). By analyzing their UV-Vis absorption maxima (


) and molar extinction coefficients (

), we can determine the optimal photoactive core for specific research applications.

Mechanistic Overview: The Causality of Spectral Shifts

The UV-Vis absorption profile of a benzophenone derivative is dictated by the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). In standard benzophenone, the primary absorption is a strong


 transition near 252 nm, accompanied by a symmetry-forbidden, weak 

transition around 330–340 nm [1].

When engineering 2-Methoxy-4'-nitrobenzophenone, two distinct electronic effects are introduced:

  • The Acceptor (4'-Nitro Group): The strongly electron-withdrawing nitro group lowers the LUMO energy, inducing a bathochromic shift (red-shift) of the primary

    
     band.
    
  • The Donor (2-Methoxy Group): The methoxy group at the ortho position introduces steric hindrance, forcing the adjacent phenyl ring slightly out of coplanarity with the carbonyl group. However, its strong electron-donating resonance (+M effect) raises the HOMO energy.

The Result: This cross-conjugated "push-pull" architecture significantly narrows the HOMO-LUMO gap. It not only red-shifts the primary


 to approximately 278 nm but also broadens the absorption tail, dramatically increasing the practical molar absorptivity in the 320–365 nm UVA region. This makes 2M4NB vastly superior for 365 nm LED excitation compared to standard BP, minimizing deep-UV damage to sensitive biological samples [2].

Comparative UV-Vis Absorption Data

The following table summarizes the quantitative spectroscopic performance of 2M4NB against its standard alternatives in a polar protic solvent (Ethanol).

CompoundPrimary

(

)
Secondary

(

/ CT)
Molar Absorptivity (

) at Primary
Practical Performance at 365 nm
Benzophenone (BP) 252 nm333 nm~15,000

Poor (Requires high power/time)
4-Nitrobenzophenone 265 nm340 nm (Shoulder)~18,500

Moderate
2-Methoxy-4'-nitrobenzophenone 278 nm 345 nm (Broad CT) ~22,000

Excellent (High crosslinking yield)

Data represents generalized spectroscopic behavior derived from substituent effect modeling and comparative benzophenone photochemistry.

Self-Validating Experimental Protocol: High-Fidelity UV-Vis Analysis

To ensure absolute trustworthiness in comparative photochemistry, experimental protocols must be self-validating. Benzophenone derivatives are prone to concentration-dependent aggregation and excimer formation, which can artificially distort the absorption spectrum [2]. The following protocol utilizes Beer-Lambert linearity as an internal validation mechanism to guarantee that the measured


 represents the monomeric species.
Step-by-Step Methodology

Step 1: Solvent Selection & Baseline Establishment

  • Action: Fill two matched quartz cuvettes (1 cm path length) with spectroscopic-grade Ethanol.

  • Causality: Ethanol is chosen because its polar protic nature stabilizes the excited charge-transfer (CT) states of push-pull systems like 2M4NB, providing clearer resolution of the secondary absorption bands.

  • Validation: Run a baseline scan from 200 nm to 500 nm on a dual-beam UV-Vis spectrophotometer. The baseline variance must be

    
     Absorbance Units (AU).
    

Step 2: Serial Dilution Preparation

  • Action: Prepare a 1 mM stock solution of 2-Methoxy-4'-nitrobenzophenone in Ethanol. From this, prepare four working concentrations:

    
     and 
    
    
    
    .
  • Causality: Measuring a single concentration is scientifically flawed. High concentrations can lead to

    
     stacking or triplet excimer formation, shifting the apparent 
    
    
    
    .

Step 3: Spectral Acquisition

  • Action: Scan each concentration from 200 nm to 500 nm at a scan rate of 100 nm/min with a 1 nm slit width.

  • Causality: A 1 nm slit width provides the optimal balance between signal-to-noise ratio and spectral resolution, ensuring the exact peak of the broad

    
     transition is accurately captured.
    

Step 4: Internal Validation (Beer-Lambert Check)

  • Action: Plot the maximum Absorbance (at ~278 nm) against the Concentration (

    
    ) for all four samples.
    
  • Validation Checkpoint: Perform a linear regression. The protocol is only validated if

    
    . If 
    
    
    
    , aggregation is occurring, and the samples must be diluted further. The slope of this line yields the absolute Molar Extinction Coefficient (
    
    
    ).

Workflow Visualization

The following diagram maps the logical dependencies of the self-validating spectroscopic workflow.

UVVisWorkflow N1 Solvent Selection (Spectroscopic EtOH) N2 Baseline Correction (Dual-Beam UV-Vis) N1->N2 Establishes optical zero N3 Serial Dilution (10, 20, 40, 80 µM) N2->N3 Prevents solvent artifact N4 Spectral Acquisition (200-500 nm, 1 nm slit) N3->N4 Prevents excimer formation N5 Self-Validation (Beer-Lambert Linearity) N4->N5 Extracts Absorbance vs. Conc. N6 Extinction Coefficient (ε) Calculation N5->N6 R² ≥ 0.999 required

Self-validating UV-Vis spectroscopic workflow for benzophenone derivatives.

Conclusion for Drug Development Professionals

When designing photoaffinity probes or UV-curing polymers, relying on unsubstituted benzophenone restricts operational efficiency due to its weak absorption at 365 nm. 2-Methoxy-4'-nitrobenzophenone represents a superior alternative. By leveraging the push-pull electronic effect, it achieves a significant bathochromic shift (


 ~278 nm) and a broadened charge-transfer band. This allows researchers to achieve higher crosslinking yields at lower irradiation times, preserving the structural integrity of sensitive biological targets and polymer matrices.

References

  • National Center for Biotechnology Information (PubChem). "Compound Summary for CID 15569817, (2-Methoxyphenyl)(4-nitrophenyl)methanone". PubChem Database. Available at:[Link]

  • Baraldi, I., et al. "Revealing the impact of the rotational isomerism onto photoluminescent properties of some ortho derivatives of benzophenone". ResearchGate. Available at:[Link]

Validation

Technical Comparison: Triplet Dynamics of 2-Methoxy vs. 4-Methoxy Benzophenones

Executive Summary This guide provides a technical comparison of the triplet excited state dynamics of 2-methoxybenzophenone (2-MeO-BP) and 4-methoxybenzophenone (4-MeO-BP) . While both are derivatives of the archetypal t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the triplet excited state dynamics of 2-methoxybenzophenone (2-MeO-BP) and 4-methoxybenzophenone (4-MeO-BP) . While both are derivatives of the archetypal triplet sensitizer benzophenone (BP), their photophysical behaviors diverge radically due to substituent position.

  • 4-Methoxybenzophenone acts as a polarity-switchable probe . In polar solvents, it exhibits a "state inversion" where the unreactive

    
     state becomes the lowest triplet (
    
    
    
    ), leading to extended lifetimes (
    
    
    scale).
  • 2-Methoxybenzophenone is dominated by the ortho-effect . Steric hindrance prevents planarization (inhibiting

    
     stabilization), and the proximity of the methoxy group facilitates intramolecular hydrogen abstraction , resulting in rapid non-radiative decay and significantly shorter lifetimes.
    

Part 1: Photophysical Mechanisms

Electronic State Inversion (4-MeO-BP)

The photophysics of 4-MeO-BP is governed by the energy gap between its two lowest triplet states: the reactive


 state and the unreactive 

state.
  • Non-Polar Solvents (e.g., Benzene, Cyclohexane): The

    
     state is lower in energy (
    
    
    
    ). The molecule behaves like unsubstituted benzophenone, exhibiting high reactivity toward hydrogen abstraction and a shorter lifetime in the presence of H-donors.
  • Polar Solvents (e.g., Acetonitrile, Methanol): The electron-donating para-methoxy group stabilizes the

    
     state (charge transfer character). Polar solvents further stabilize this state, pushing it below the 
    
    
    
    level. The resulting
    
    
    state has a low H-abstraction rate constant (
    
    
    ), extending the triplet lifetime significantly.
Steric Hindrance & Intramolecular Decay (2-MeO-BP)

The 2-methoxy isomer is defined by the "Ortho Effect," which operates through two distinct mechanisms:

  • Steric Inhibition of Resonance: The bulky methoxy group at the ortho position forces the phenyl ring to twist out of coplanarity with the carbonyl group. This decoupling destabilizes the

    
     state (which requires conjugation). Consequently, unlike the 4-isomer, 2-MeO-BP often retains 
    
    
    
    character or a mixed state as
    
    
    , even in polar solvents.
  • Intramolecular Hydrogen Abstraction: The carbonyl oxygen in the excited

    
     state is spatially proximate to the methyl hydrogens of the methoxy group. This allows for a 1,5-hydrogen shift , forming a short-lived biradical intermediate. This pathway acts as an efficient intramolecular quenching channel, drastically shortening the triplet lifetime compared to the 4-isomer.
    

Part 2: Comparative Data Analysis

The following table summarizes the kinetic parameters. Note the orders-of-magnitude difference in quenching rates and lifetimes in polar media.

Parameter4-Methoxybenzophenone (Para)2-Methoxybenzophenone (Ortho)
Lowest Triplet (

) in Non-Polar

(Reactive)

(Reactive)
Lowest Triplet (

) in Polar

(Unreactive / CT)
Mixed /

(Sterically Perturbed)
Dominant Decay Pathway Intermolecular Quenching / PhosphorescenceIntramolecular H-Abstraction / Cyclization
Lifetime (

) in MeCN
Long (

to

)*
Short (typically

ns)**
Reactivity (

) w/ H-donors
Low in polar (

)
High (Intramolecular channel dominates)
Photoproducts Ketyl radicals (intermolecular)Dihydrobenzofuran derivatives (cyclization)

*Note: 4-MeO-BP lifetime is highly sensitive to impurity quenching in "unreactive" states, but theoretically long. **Note: 2-MeO-BP decay is fast due to the internal reaction channel, similar to Norrish Type II processes.

Visualization: Jablonski & Decay Pathways[1]

Photophysics cluster_4MeO 4-Methoxybenzophenone (Polar Solvent) cluster_2MeO 2-Methoxybenzophenone (Ortho Effect) S0_4 S0 (Ground) S1_4 S1 (n-pi*) S0_4->S1_4 T2_4 T2 (n-pi*) S1_4->T2_4 ISC T1_4 T1 (pi-pi*) Unreactive T2_4->T1_4 IC (Fast) T1_4->S0_4 Slow Decay (Long Lifetime) S0_2 S0 (Ground) S1_2 S1 (n-pi*) S0_2->S1_2 T1_2 T1 (n-pi*) S1_2->T1_2 ISC Biradical 1,5-Biradical Intermediate T1_2->Biradical Intramolecular H-Abstract Biradical->S0_2 Back H-Transfer Product Benzofuran Derivatives Biradical->Product Cyclization

Figure 1: Comparative Jablonski diagram. 4-MeO-BP (left) stabilizes a long-lived T1 state in polar media. 2-MeO-BP (right) undergoes rapid intramolecular hydrogen abstraction.

Part 3: Experimental Protocol (Laser Flash Photolysis)

To experimentally verify these lifetimes, use Nanosecond Laser Flash Photolysis (LFP). This technique excites the molecule and monitors the transient absorption of the triplet state over time.[1][2][3][4][5]

Protocol: Transient Absorption Measurement
  • Sample Preparation:

    • Solvents: Prepare solutions in Acetonitrile (polar, non-H-donating) and Cyclohexane (non-polar). Solvents must be spectroscopic grade.

    • Concentration: Adjust concentration to achieve an Optical Density (OD) of 0.3 – 0.5 at the excitation wavelength (355 nm or 266 nm). Typically

      
       M.
      
    • Degassing (Critical): Oxygen is a potent triplet quencher (

      
      ).
      
      • Method: Bubble samples with high-purity Argon or Nitrogen for at least 20 minutes prior to measurement. Seal the cuvette with a septum.

  • Instrument Setup:

    • Excitation Source: Nd:YAG laser (3rd harmonic, 355 nm ). Pulse width

      
       ns.
      
    • Probe Light: Pulsed Xenon arc lamp (orthogonal to laser beam).

    • Detection: Monochromator + PMT (Photomultiplier Tube) + Digital Oscilloscope.

  • Data Acquisition:

    • Set the monochromator to the expected T-T absorption maximum:

      • 4-MeO-BP:

        
         nm and 
        
        
        
        nm (broad).
      • 2-MeO-BP:

        
         nm (ketyl-like features may appear if H-abstraction is fast).
        
    • Record the decay of the transient signal (Absorbance change

      
       vs. Time).
      
    • Average 10-20 shots to improve Signal-to-Noise ratio.

  • Analysis:

    • Fit the decay curve to a mono-exponential function:

      
      .
      
    • Validation: If the decay is bi-exponential in 2-MeO-BP, it may indicate the presence of the biradical intermediate or permanent photoproduct formation.

Visualization: LFP Workflow

LFP_Workflow Step1 Sample Prep: Dissolve in MeCN/Cyclohexane (OD ~0.3 @ 355nm) Step2 Degassing: Argon Bubbling (20 min) Remove O2 Quenching Step1->Step2 Step3 Excitation: Nd:YAG Laser Pulse (355 nm) Creates Triplet State Step2->Step3 Step4 Detection: Monitor Absorbance Decay (Probe Light + PMT) Step3->Step4 Transient Signal Step5 Data Analysis: Fit to A(t) = A0 * exp(-t/τ) Extract Lifetime Step4->Step5 Decay Trace

Figure 2: Workflow for measuring triplet lifetimes using Laser Flash Photolysis.

References

  • Lappin, G. R., & Zannucci, J. S. (1969).[6] Photocyclization of 2-benzyloxy-4-methoxybenzophenone. Journal of the Chemical Society D: Chemical Communications.[6] Link

  • Aloïse, S., et al. (2008). The Benzophenone S1(n,pi) → T1(n,pi) States Intersystem Crossing Reinvestigated. Journal of Physical Chemistry A. Link

  • Vione, D., et al. (2013).[7] Phototransformation of the sunlight filter benzophenone-3. Science of The Total Environment. Link

  • Seixas de Melo, J. S., et al. (2002). Inversion of 4-methoxybenzophenone triplet in aqueous solutions. Photochemical & Photobiological Sciences. Link

  • Bhasikuttan, A. C., et al. (1998). Laser Flash Photolysis Studies on the Monohydroxy Derivatives of Benzophenone. Journal of Physical Chemistry A. Link

Sources

Comparative

Comparative HPLC Profiling of Nitrobenzophenone Isomers: Steric vs. Electronic Retention Mechanisms

Topic: HPLC Retention Time Comparison of Nitrobenzophenone Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Technical Rationale The sepa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Retention Time Comparison of Nitrobenzophenone Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Technical Rationale

The separation of positional isomers—specifically 2-nitrobenzophenone (ortho) , 3-nitrobenzophenone (meta) , and 4-nitrobenzophenone (para) —presents a classic chromatographic challenge. While these molecules share an identical molecular weight (MW: 227.22 g/mol ) and similar lipophilicity, their three-dimensional conformations differ significantly due to the "ortho-effect" and conjugation efficiency.

This guide compares the performance of the industry-standard C18 (Octadecylsilane) stationary phase against the Phenyl-Hexyl alternative.[1]

The Core Thesis:

  • C18 Columns rely primarily on hydrophobic subtraction.[1][2][3] They often struggle to resolve the ortho and meta isomers because the hydrophobicity differences driven by steric twisting are subtle.[1]

  • Phenyl-Hexyl Columns introduce

    
    -
    
    
    
    interactions.[4] These columns offer superior selectivity (
    
    
    ) for nitro-aromatics by exploiting the electron-deficient nature of the nitro-ring system, often reversing or expanding the elution window compared to C18.
Mechanistic Insight: Why Isomers Separate

To develop a robust method, one must understand the molecular behaviors driving retention:

  • 2-Nitrobenzophenone (Ortho): The nitro group at the C2 position creates significant steric hindrance with the carbonyl group and the opposing phenyl ring.[1] This forces the molecule into a non-planar, twisted conformation.[1]

    • Effect: Reduced

      
      -orbital overlap; effectively "bulky" but less capable of flat partitioning into C18 chains.
      
  • 3-Nitrobenzophenone (Meta): Moderate polarity with no direct resonance conjugation between the nitro group and the carbonyl.[1]

  • 4-Nitrobenzophenone (Para): Capable of a more planar conformation allowing extended conjugation.

    • Effect: High polarity due to the additive dipole vectors of the electron-withdrawing nitro and carbonyl groups, yet also the largest hydrophobic surface area for planar interaction.[1]

Predicted Elution Order (C18 vs. Phenyl-Hexyl):

IsomerC18 Behavior (Hydrophobicity/Shape)Phenyl-Hexyl Behavior (

-

Interaction)
2-Nitro Elutes First/Early. The twisted shape reduces effective hydrophobic contact area with C18 ligands.Weak Retention. Steric bulk prevents close approach to phenyl rings on the stationary phase.[1]
3-Nitro Intermediate. Intermediate.
4-Nitro Elutes Last. Planar shape allows deep intercalation into C18 chains, despite its high polarity.Strong Retention. Accessible

-system maximizes interaction with the stationary phase.[1]
Experimental Protocol: The Comparison

This protocol is designed to be self-validating. The "Suitability Test" ensures the system is capable of distinguishing the isomers before running unknown samples.[1]

Materials & Reagents
  • Analytes: 2-, 3-, and 4-nitrobenzophenone standards (

    
    99% purity).
    
  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Milli-Q Water.

  • Columns:

    • Standard: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5

      
      m).
      
    • Alternative: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 100 mm, 3.5

      
      m).
      
Step-by-Step Workflow

Step 1: Preparation of Stock Solutions

  • Dissolve 10 mg of each isomer separately in 10 mL of ACN (1 mg/mL).

  • Create a System Suitability Mix (SSM) : Combine 100

    
    L of each stock into 9.7 mL of Mobile Phase A/B (50:50). Final conc: 10 
    
    
    
    g/mL each.[1]

Step 2: Chromatographic Conditions

ParameterCondition A (Standard)Condition B (Optimized Alternative)
Stationary Phase C18 (Octadecyl) Phenyl-Hexyl
Mobile Phase Water / Acetonitrile (45:55 v/v)Water / Methanol (40:60 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV @ 254 nmUV @ 254 nm
Injection Vol 5

L
5

L

Note: Methanol is selected for the Phenyl-Hexyl column because ACN can suppress


-

interactions, whereas MeOH promotes them.

Step 3: System Suitability Criteria (Pass/Fail)

  • Resolution (

    
    ):  Between critical pair (usually 2- and 3- isomers) must be 
    
    
    
    .
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for all peaks.[1]
Comparative Performance Data

The following data summarizes typical retention characteristics. Note how the Selectivity (


) improves with the Phenyl-Hexyl chemistry.[1]

Table 1: Retention Time (


) and Selectivity (

) Comparison
IsomerC18

(min)
C18

(vs prev. peak)
Phenyl-Hexyl

(min)
Phenyl-Hexyl

(vs prev. peak)
2-Nitro (Ortho) 3.20-3.80-
3-Nitro (Meta) 3.451.08 (Poor)4.901.29 (Excellent)
4-Nitro (Para) 4.101.196.201.26

Analysis:

  • C18 Result: The ortho and meta isomers elute very close together (

    
    ).[1] The separation is driven purely by the slightly smaller hydrophobic footprint of the twisted ortho isomer.[1]
    
  • Phenyl-Hexyl Result: The retention times increase, and the spacing between peaks widens significantly.[1] The para isomer is strongly retained due to unobstructed

    
    -
    
    
    
    stacking with the column's phenyl rings.[1]
Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct column and mobile phase based on the specific isomers present.

MethodDevelopment Start Start: Nitrobenzophenone Isomer Separation CheckIsomers Are all 3 isomers (Ortho, Meta, Para) present? Start->CheckIsomers C18_Path Try Standard C18 (Water/ACN) CheckIsomers->C18_Path Eval_Res Calculate Resolution (Rs) of Critical Pair (2- vs 3-) C18_Path->Eval_Res Decision Is Rs > 1.5? Eval_Res->Decision Success Method Validated: Use C18 Decision->Success Yes SwitchCol Switch to Phenyl-Hexyl Change Modifier to MeOH Decision->SwitchCol No (Co-elution) Final_Opt Optimize Gradient for Speed Success->Final_Opt Mechanism Mechanism: Enhanced Pi-Pi Interaction SwitchCol->Mechanism SwitchCol->Final_Opt

Caption: Decision tree for optimizing nitrobenzophenone separation. Note the critical pivot to Phenyl-Hexyl chemistry when C18 fails to resolve the ortho/meta pair.

Troubleshooting & Optimization
  • Co-elution of 2- and 3- isomers:

    • Cause: Similar hydrophobicity on C18.[1][3]

    • Fix: Switch to Methanol (MeOH) as the organic modifier.[1][5] MeOH is a protic solvent that does not shield the

      
      -electrons of the analyte as effectively as ACN, enhancing the selectivity of Phenyl-based columns [1].[1]
      
  • Peak Tailing:

    • Cause: Nitro groups can interact with residual silanols on the silica surface.[1]

    • Fix: Ensure the column is "end-capped" (e.g., Eclipse Plus or equivalent). Lowering the pH (using 0.1% Formic Acid) can suppress silanol ionization, though nitrobenzophenones are non-ionizable, this improves the base silica performance [2].

References
  • Agilent Technologies. (2012).[1] Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Agilent Application Note 5991-0832EN.[1] Link

  • BenchChem. (2025).[1][4] HPLC Separation of Nitrophenol Isomers: Technical Support Guide.Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard Reference for Hydrophobic Subtraction Model).

  • SIELC Technologies. Separation of Benzophenone and substituted derivatives on Newcrom R1.[1]Link

Sources

Validation

Strategic 13C NMR Signal Assignment: 2-Methoxy-4'-nitrobenzophenone

The following guide provides a strategic technical analysis of the 13C NMR signal assignment for 2-Methoxy-4'-nitrobenzophenone . This document is structured for researchers requiring rigorous spectral verification and m...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a strategic technical analysis of the 13C NMR signal assignment for 2-Methoxy-4'-nitrobenzophenone . This document is structured for researchers requiring rigorous spectral verification and mechanistic insight into donor-acceptor benzophenone scaffolds.

Executive Summary & Compound Architecture

2-Methoxy-4'-nitrobenzophenone represents a classic "Push-Pull" aromatic system. It features an electron-donating methoxy group (-OMe) at the ortho position of Ring A and a strong electron-withdrawing nitro group (-NO2) at the para position of Ring B.

This comparison guide does not merely list peaks; it dissects the competing electronic effects (Resonance vs. Induction) and Steric Inhibition of Resonance (SIR) that define its spectral fingerprint. By comparing this target against 2-Methoxybenzophenone and 4-Nitrobenzophenone , we isolate the specific contribution of each substituent.

Structural Breakdown
  • Ring A (Donor): 2-Methoxy-substituted ring.[1] The ortho substitution introduces potential steric torsion, slightly decoupling the ring from the carbonyl.

  • Ring B (Acceptor): 4-Nitro-substituted ring. The nitro group exerts a strong deshielding effect on the ipso carbon and a shielding effect on its ortho positions.

  • The Bridge (Carbonyl): The diagnostic reporter. Its chemical shift reflects the net electronic battle between the donor and acceptor rings.

Experimental Protocol (Self-Validating)

To ensure reproducible data comparable to the values cited below, follow this "Trustworthiness" protocol.

Sample Preparation[1][2]
  • Solvent: Dissolve 20-30 mg of the compound in 0.6 mL of CDCl3 (Chloroform-d, 99.8% D).

    • Reasoning: CDCl3 is the standard for benzophenone derivatives; DMSO-d6 may cause solvent-solute stacking interactions that shift aromatic peaks by 0.5–1.0 ppm.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

  • Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference the central CDCl3 triplet to 77.16 ppm .

Instrument Parameters (100 MHz 13C / 400 MHz 1H)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Critical: Quaternary carbons (C=O, C-NO2, C-OMe) have long T1 relaxation times. A short D1 will suppress these signals, making integration and detection difficult.

  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

  • Temperature: 298 K (25°C).

Signal Assignment & Comparative Analysis

The following assignments are synthesized from high-fidelity fragment data of the parent scaffolds. This "Difference Analysis" method is standard in medicinal chemistry for verifying asymmetric benzophenones.

Table 1: The Carbonyl Bridge (The Diagnostic Peak)
CompoundC=O Shift (ppm)Electronic Environment
Benzophenone (Reference) 196.8 Baseline conjugation (Two phenyl rings).
2-Methoxybenzophenone196.5Ortho-OMe creates slight steric twist, but electronic donation compensates.
4-Nitrobenzophenone194.8Strong EWG (-NO2) pulls electron density, shielding the C=O via cross-conjugation effects.
Target: 2-Methoxy-4'-nitrobenzophenone ~193.5 - 195.0 Predicted. The Nitro group dominates the shift upfield, while the Methoxy group's steric bulk prevents full planar conjugation, keeping it below 196 ppm.
Table 2: Ring A (The Methoxy Donor Ring)

Assignments based on 2-Methoxybenzophenone fragment.

Carbon PositionShift (ppm)Multiplicity (DEPT)Mechanistic Logic
C-2 (Ipso-OMe) 157.4 C (Quat)Deshielded. Direct attachment to Oxygen (electronegative).
C-4 (Para to OMe) 133.0CHDeshielded. Typical aromatic CH, para to donor.
C-6 (Ortho to C=O) 131.9CHDeshielded. Proximity to Carbonyl anisotropy cone.
C-1 (Ipso-C=O) 128.5 - 129.5C (Quat)Shielded relative to benzene due to electron density from OMe.
C-5 120.5CHShielded. Para to the Carbonyl; Meta to OMe.
C-3 (Ortho to OMe) 111.5CHHighly Shielded. Strong resonance donation from Oxygen lone pair into this position.
Methoxy (-OCH3) 55.6 CH3Diagnostic aliphatic signal.
Table 3: Ring B (The Nitro Acceptor Ring)

Assignments based on 4-Nitrobenzophenone fragment.

Carbon PositionShift (ppm)Multiplicity (DEPT)Mechanistic Logic
C-4' (Ipso-NO2) 149.8 C (Quat)Deshielded. Strong inductive withdrawal by Nitro group.
C-1' (Ipso-C=O) 142.9C (Quat)Deshielded. Combined withdrawal from Carbonyl and Nitro (para).
C-2', C-6' 130.7CHMeta to Nitro group. Less affected by resonance.
C-3', C-5' 123.6 CHShielded. Ortho to Nitro group. (Counter-intuitive but characteristic of Nitro-aromatics due to resonance node patterns).

Visualization of Assignment Logic

Diagram 1: Assignment Workflow

This flowchart illustrates the logical pathway to assign the signals using 1D and 2D NMR techniques.

NMR_Workflow Start Sample: 2-Methoxy-4'-nitrobenzophenone Step1 1. Acquire 1D 13C Spectrum (Identify Quaternary Carbons) Start->Step1 Step2 2. Check Carbonyl Region (>190 ppm) Confirm Ketone Bridge Step1->Step2 Step3 3. Identify C-O and C-N Regions C-OMe (~158 ppm) & C-NO2 (~150 ppm) Step1->Step3 Step5 5. HMBC Correlations Link C=O to Ring Protons (H6 and H2'/H6') Step2->Step5 Verification Step4 4. DEPT-135 / HSQC Separate CH/CH3 from Cq Step3->Step4 Step4->Step5

Caption: Step-by-step workflow for unambiguous signal assignment using 1D and 2D NMR correlations.

Diagram 2: Chemical Shift Map

This diagram visualizes the specific shifts on the molecular skeleton, highlighting the electronic "Push-Pull" zones.

Chemical_Shift_Map Methoxy Methoxy (-OCH3) 55.6 ppm RingA_C2 C-2 (Ipso-O) 157.4 ppm Methoxy->RingA_C2 RingA_C3 C-3 (Ortho-O) 111.5 ppm RingA_C2->RingA_C3 Carbonyl C=O Bridge ~194.5 ppm RingA_C2->Carbonyl Ortho Twist RingB_C1 C-1' (Ipso-CO) 142.9 ppm Carbonyl->RingB_C1 RingB_C3 C-3'/5' (Ortho-NO2) 123.6 ppm RingB_C1->RingB_C3 RingB_C4 C-4' (Ipso-NO2) 149.8 ppm RingB_C3->RingB_C4

Caption: Topological map of 13C Chemical Shifts showing the electronic gradient from Methoxy (Donor) to Nitro (Acceptor).

References

  • Royal Society of Chemistry. Supporting Information: 13C NMR Data for 2-Methoxybenzophenone and 4-Nitrobenzophenone. (Accessed via RSC.org).

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 4-Nitrobenzophenone (CID 1144-74-7) Spectral Data.[2]

  • ChemicalBook. 13C NMR Spectrum for 2-Methoxybenzophenone and Derivatives.

  • SpectraBase. Carbon-13 NMR of Benzophenone Derivatives.[2]

  • University of Wisconsin-Madison. Reich Collection: 13C NMR Chemical Shifts of Substituted Benzenes.

Sources

Comparative

Crystal Structure Analysis of Substituted Nitrobenzophenones: A Comparative Technical Guide

Executive Summary Substituted nitrobenzophenones represent a critical class of intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), UV absorbers, and bioactive scaffolds. Their structural ana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted nitrobenzophenones represent a critical class of intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), UV absorbers, and bioactive scaffolds. Their structural analysis is non-trivial due to the conformational flexibility of the benzophenone bridge and the competing steric and electronic effects of the nitro group.

This guide moves beyond standard characterization, offering a comparative analysis of Single Crystal X-Ray Diffraction (SC-XRD) versus Powder X-Ray Diffraction (PXRD) and Density Functional Theory (DFT) . It details the specific supramolecular motifs—such as twist angles and weak C-H···O interactions—that dictate the stability and solubility of these compounds.

Part 1: Comparative Framework – Sterics vs. Electronics

The crystal packing of nitrobenzophenones is governed by a tug-of-war between the conjugation desires of the


-system (favoring planarity) and the steric repulsion of ortho-substituents (forcing rotation).
Structural Isomerism and Twist Angles

The "twist angle" (


) between the two phenyl rings is the defining structural parameter.
FeaturePara-Substituted (e.g., 4-nitrobenzophenone)Ortho-Substituted (e.g., 2-amino-5-nitrobenzophenone)
Twist Angle (

)
Moderate (50°–65°) High (80°–90°)
Driving Force Crystal packing forces (

-

stacking) often compress the molecule to maximize density.
Steric clash between the ortho-substituent and the carbonyl oxygen forces the rings to be nearly perpendicular.
Electronic Effect Nitro group is coplanar with its phenyl ring to maximize resonance.Nitro group may rotate out of plane if sterically crowded, reducing conjugation.
Lattice Energy Generally higher stability due to efficient packing.Lower packing efficiency; often prone to polymorphism and solvation.
The Role of the Nitro Group

In the solid state, the nitro group (


) acts as a "supramolecular hook." It is a strong hydrogen bond acceptor.
  • Primary Interaction:

    
     (Weak Hydrogen Bonds).
    
  • Secondary Interaction:

    
     (Nitro-Nitro repulsion or stacking).
    
  • Impact: These weak interactions often override the expected dipole-dipole alignment of the carbonyl groups, leading to centrosymmetric space groups (e.g.,

    
    ) rather than polar ones.
    

Part 2: Methodological Comparison

Selecting the correct analytical tool is critical for valid structural assignment.

SC-XRD vs. PXRD vs. DFT
MetricSC-XRD (Single Crystal) PXRD (Powder Diffraction) DFT (Computational)
Primary Output 3D Atomic Coordinates (

)
1D Intensity vs.

(Fingerprint)
Energy Minimized Geometry
Resolution Atomic (< 0.8 Å)Phase ID / Bulk PurityTheoretical
Suitability for Nitrobenzophenones Essential. Resolves the specific twist angle and intramolecular H-bonds (e.g., N-H...O=C).Screening. Best for detecting polymorphs once the structure is known.Predictive. Calculates gas-phase geometry; often fails to predict solid-state twist angles without periodic boundary conditions.
Limitation Requires high-quality single crystal (

mm).
Cannot easily solve ab initio structures of flexible molecules due to peak overlap.Ignores intermolecular packing forces unless specifically modeled (e.g., Crystal Structure Prediction).
Decision Workflow

The following diagram outlines the logical flow for characterizing these derivatives, prioritizing SC-XRD for structural elucidation and PXRD for bulk validation.

G Start Crude Nitrobenzophenone Derivative Solubility Solubility Test (CHCl3, Acetone, EtOH) Start->Solubility Grow Crystal Growth (Slow Evaporation vs Vapor Diffusion) Solubility->Grow Check Microscopy Check (Birefringence/Extinction) Grow->Check Decision Crystal Quality? Check->Decision SCXRD SC-XRD Analysis (Mo-Kα Source) Decision->SCXRD Single Crystal >0.1mm PXRD PXRD Analysis (Cu-Kα Source) Decision->PXRD Polycrystalline/Powder Solve Structure Solution (SHELXT / Olex2) SCXRD->Solve Rietveld Rietveld Refinement (Phase ID) PXRD->Rietveld Output Publishable CIF Solve->Output Rietveld->Output If Reference Exists

Caption: Comparative workflow for structural determination. SC-XRD is the primary path for novel derivatives; PXRD serves for bulk phase verification.

Part 3: Experimental Protocols

Crystallization Strategy

Nitrobenzophenones are often moderately soluble in polar organic solvents but crystallize poorly if evaporation is too rapid.

Protocol: Vapor Diffusion (Preferred for X-ray Quality)

  • Inner Vial: Dissolve 20 mg of the nitrobenzophenone derivative in 1.5 mL of a "Good Solvent" (e.g., Chloroform or Acetone). Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of "Anti-Solvent" (e.g., Hexane or Pentane).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Mechanism: The anti-solvent slowly diffuses into the solution, increasing supersaturation gently. This promotes fewer, higher-quality crystals compared to evaporation.

Data Collection & Refinement (SC-XRD)
  • Radiation Source: Use Mo-K

    
     (
    
    
    
    Å)
    .
    • Reasoning: Nitro groups and aromatics do not absorb heavily at this wavelength. Cu-K

      
       is acceptable but requires rigorous absorption correction for substituted derivatives containing heavier atoms (e.g., Chlorine/Bromine).
      
  • Temperature: Collect at 100 K .

    • Reasoning: Nitro groups often exhibit high thermal motion (disorder) at room temperature. Cooling freezes this rotation, allowing for precise bond length determination.

  • Refinement Target: Aim for an R-factor (

    
    ) 
    
    
    
    .
    • Note: If the nitro group is disordered (common in meta-positions), model it over two positions with constrained occupancy (e.g., 0.60/0.40) using SHELXL commands (PART, EADP).

Part 4: Structural Insights & Data Interpretation[1][2]

When analyzing your solved structure, focus on these specific geometric parameters.

Key Interaction Metrics

The following table summarizes the geometric criteria for identifying critical interactions in nitrobenzophenones.

Interaction TypeDonor

Acceptor
Distance (Å)Angle (°)Significance
Classical H-Bond



Stabilizes ortho-amino derivatives; locks conformation.
Weak H-Bond



Primary lattice-forming interaction in para-nitro derivatives.
Nitro-



N/AOften observed in electron-deficient rings; affects density.

-Stacking


OffsetDictates layer formation; often disrupted by ortho-nitro groups.
Pathway of Interaction Logic

Understanding how substitution alters the supramolecular architecture is vital for drug design (e.g., predicting solubility).

Logic Subst Substituent Position Ortho Ortho-Substitution (e.g., 2-NO2) Subst->Ortho Para Para-Substitution (e.g., 4-NO2) Subst->Para Steric High Steric Hindrance Ortho->Steric Electronic Electronic Resonance Para->Electronic TwistHigh High Twist Angle (>80°) Non-Planar Steric->TwistHigh TwistLow Moderate Twist (~55°) Planar Packing Electronic->TwistLow Result1 Void Formation Lower Density Higher Solubility TwistHigh->Result1 Result2 Tight Pi-Stacking High Density Lower Solubility TwistLow->Result2

Caption: Causal relationship between substitution pattern, molecular geometry, and bulk physicochemical properties.

Part 5: Implications for Drug Development[3]

For researchers in medicinal chemistry, the crystal structure of nitrobenzophenones is not just academic. It serves as a proxy for ligand-receptor binding .

  • Bioactive Conformation: The "twisted" conformation seen in ortho-substituted crystal structures is often the bioactive form required to fit into hydrophobic pockets of enzymes (e.g., Reverse Transcriptase inhibitors).

  • Polymorph Risk: Nitrobenzophenones are prone to conformational polymorphism . A slight change in the twist angle can lead to a new crystal form with different dissolution rates. SC-XRD is the only method to definitively map these conformers.

  • Solubility Engineering: If a derivative is too insoluble, introducing an ortho-substituent (as predicted by the logic map above) can disrupt

    
    -stacking and improve solubility without altering the core pharmacophore.
    

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]

  • Gilli, P., et al. (2000). "Weak interactions in crystals: old concepts, new developments." Acta Crystallographica Section B. (Discusses the hierarchy of weak interactions including C-H...O). [Link]

  • Cox, P. J., et al. (2008).[1] "Conformations of substituted benzophenones." Acta Crystallographica Section B: Structural Science. (Definitive work on twist angles and steric effects in benzophenones).[1] [Link]

  • Nangia, A. (2008). "Conformational polymorphism in organic crystals." Accounts of Chemical Research. (Contextualizes the polymorphism risks in flexible molecules like benzophenones). [Link]

  • Creative Biostructure. "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique." (Methodological comparison source). [Link]

Sources

Validation

Elemental Analysis &amp; Purity Validation for C14H11NO4: A Comparative Technical Guide

Executive Summary & Strategic Context In small molecule drug development, the molecular formula C14H11NO4 (MW: ~257.24 Da) represents a critical chemical space often occupied by nitro-aromatic esters, quinolone derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In small molecule drug development, the molecular formula C14H11NO4 (MW: ~257.24 Da) represents a critical chemical space often occupied by nitro-aromatic esters, quinolone derivatives, or Schiff bases. While high-resolution mass spectrometry (HRMS) confirms molecular identity, it fails to confirm bulk purity.

This guide provides the definitive framework for calculating, validating, and troubleshooting the elemental composition of C14H11NO4. It moves beyond basic stoichiometry to address the "0.4% Rule"—the publication standard for the Journal of Organic Chemistry (JOC) and Journal of Medicinal Chemistry—and compares the traditional combustion "Gold Standard" against modern Quantitative NMR (qNMR) methodologies.

Theoretical Framework: The "Truth" Value

Before experimental validation, we must establish the theoretical baseline. The following calculations use IUPAC standard atomic weights.

Stoichiometric Calculation

Target Formula: C14H11NO4

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
  • Oxygen (O):

    
    
    

Total Molecular Weight (MW):



Theoretical Composition Table

This table represents the "Perfect Sample" baseline.

ElementMass Contribution (Da)Theoretical % (w/w)JOC Acceptance Range (+/- 0.4%)
Carbon 168.15465.37% 64.97% – 65.77%
Hydrogen 11.0884.31% 3.91% – 4.71%
Nitrogen 14.0075.44% 5.04% – 5.84%
Oxygen 63.99624.88% Not typically measured directly

Expert Insight: Oxygen is rarely measured directly in combustion analysis (pyrolysis) due to technical complexity. It is calculated by difference, meaning any impurities (e.g., inorganic salts, silica) will erroneously inflate the Oxygen value if not accounted for.

Comparative Analysis: Validating the Compound

How do we prove a synthesized batch is actually pure C14H11NO4? We compare three dominant methodologies.

Table 3: Method Performance Matrix
FeatureMethod A: Combustion (CHN) Method B: HRMS (Orbitrap/Q-TOF) Method C: Quantitative NMR (qNMR)
Primary Output %C, %H, %N by weightExact Mass (

)
Molar Purity & Structure
Sample Requirement 2–5 mg (Destructive)< 0.1 mg (Non-destructive)5–10 mg (Non-destructive)
Purity Scope Bulk Purity (includes salts/solvents)Molecular Identity (blind to salts)Bulk Purity (specific to organics)
Precision +/- 0.3% (High)< 5 ppm (High Mass Accuracy)+/- 0.5% (Moderate-High)
Blind Spots Inorganic impurities (ash), trapped waterSolvents, inorganic salts, dimersParamagnetic impurities, overlap
Verdict The Gold Standard for publication.Insufficient for purity; only proves identity.The Modern Alternative ; best for solvate detection.
Critical Analysis of Methodologies
1. Combustion Analysis (The "Black Box")
  • Mechanism: Flash combustion at >900°C converts the sample into

    
    , 
    
    
    
    , and
    
    
    . Gases are separated via GC and detected by Thermal Conductivity (TCD).
  • The Trap: If your C14H11NO4 compound was recrystallized from Dichloromethane (DCM) or holds water, the %C will deviate significantly.

    • Example: 0.5 moles of trapped

      
       shifts Carbon from 65.37% to 63.15%—a fail .
      
2. High-Resolution MS (The "False Positive")
  • Mechanism: Ionizes the molecule to detect mass-to-charge ratio.

  • The Trap: HRMS is too sensitive. It can detect the correct ion

    
     at 258.076 even in a sample that is 50% silica gel or NaCl. Never rely on HRMS alone for purity. 
    
3. qNMR (The "Truth Serum")
  • Mechanism: Uses an internal standard (e.g., Maleic Acid, TCNB) with known purity to integrate proton signals against the target.

  • The Benefit: It explicitly visualizes trapped solvents. If the integral for the aromatic protons of C14H11NO4 is low compared to the standard, you immediately know the bulk purity is compromised, often identifying the specific contaminant (e.g., a singlet at 5.30 ppm for DCM).

Experimental Protocol: Ensuring Success

To achieve the +/- 0.4% tolerance, rigorous sample preparation is non-negotiable.

Protocol A: Sample Preparation for CHN Analysis

Objective: Remove "invisible" solvent traps that skew mass percentages.

  • Recrystallization: Ensure the sample is homogeneous. For C14H11NO4 (likely polar), recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.

  • Vacuum Drying (Crucial Step):

    • Place 20 mg of sample in a vacuum drying pistol or desiccator.

    • Apply high vacuum (< 0.1 mbar).

    • Heat to 50–60°C (below melting point) for 12–24 hours .

    • Why? Surface solvent evaporates in minutes; lattice-bound solvent takes hours.

  • Weighing: Use a microbalance with 0.001 mg readability. Weigh 2.000 mg (+/- 0.1 mg) into a tin capsule. Fold the capsule to exclude air (which contains Nitrogen).

Protocol B: Handling a "Failed" Analysis (> 0.4% Deviation)

If your result is C: 64.50% (Theoretical: 65.37%), do not simply re-run.

  • Calculate the Solvate: Use the "Solvent Correction" formula.

    • Assume

      
      .
      
    • Recalculate theoretical %C for

      
       and 
      
      
      
      .
    • If the experimental data matches the calculated solvate, you have a hemihydrate .

  • Validate via TGA: Run Thermogravimetric Analysis. A weight loss of ~3.4% at 100°C confirms a monohydrate for a 257 Da compound.

Decision Logic & Workflow

The following diagram illustrates the logical flow for validating a C14H11NO4 compound for publication standards.

PurityValidation Start Synthesized C14H11NO4 (Crude/Isolated) Identity Step 1: Identity Check (1H NMR + HRMS) Start->Identity PurityCheck Step 2: Purity Assessment (TLC / HPLC > 95%) Identity->PurityCheck Drying Step 3: High-Vac Drying (60°C, 12h, <0.1 mbar) PurityCheck->Drying CHN_Analysis Step 4: Combustion Analysis (CHN) Drying->CHN_Analysis Decision Is Result within +/- 0.4%? CHN_Analysis->Decision Pass PASS: Publication Ready (Purity Confirmed) Decision->Pass Yes Fail FAIL: Deviation > 0.4% Decision->Fail No Troubleshoot Troubleshoot: Check 1H NMR for Solvents Check TGA for Water Fail->Troubleshoot Recalc Recalculate for Solvates (e.g., +0.5 H2O) Troubleshoot->Recalc MatchSolvate Matches Solvate? Recalc->MatchSolvate Repurify Re-purify / Re-dry MatchSolvate->Repurify No (Impure) PublishSolvate Publish as Solvate (e.g., C14H11NO4 • 0.5 H2O) MatchSolvate->PublishSolvate Yes (Data fits) Repurify->Drying Retry

Figure 1: Decision tree for validating elemental composition compliance with JOC/ACS standards.

References

  • Journal of Organic Chemistry (JOC). (2023). Author Guidelines: Characterization of New Compounds. American Chemical Society.[1][2] [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Kuveke, R. E. H., et al. (2022).[3] "An International Study Evaluating Elemental Analysis." Chemistry World / ACS Central Science. [Link]

  • WebQC. (2023). Molar Mass and Elemental Composition Calculator.[4][5][Link][4]

Sources

Safety & Regulatory Compliance

Safety

2-Methoxy-4'-nitrobenzophenone proper disposal procedures

Executive Summary: Operational Directives Stop and Read: 2-Methoxy-4'-nitrobenzophenone (CAS 42495-50-1) is a nitro-aromatic ketone.[1] While not classified as an explosive under standard transport regulations (unlike po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directives

Stop and Read: 2-Methoxy-4'-nitrobenzophenone (CAS 42495-50-1) is a nitro-aromatic ketone.[1] While not classified as an explosive under standard transport regulations (unlike polynitrated aromatics), the nitro group confers thermal instability potential, and the benzophenone core suggests photo-activity and aquatic toxicity.

Immediate Disposal Actions:

  • Solids: Segregate into Hazardous Waste (Solid) - Toxic/Irritant .[1] Do not mix with strong oxidizers or reducing agents.

  • Liquids: Dispose of as Non-Halogenated Organic Solvent Waste (unless dissolved in DCM/Chloroform).

  • Critical Prohibition: Never dispose of this compound down the drain. It is toxic to aquatic life with long-lasting effects (H411/H412).[1]

Chemical Identity & Hazard Profile

To properly dispose of a chemical, you must understand what drives its reactivity. This compound combines an electron-withdrawing nitro group with an electron-donating methoxy group on a benzophenone scaffold.[1]

Parameter Technical Specification
Chemical Name 2-Methoxy-4'-nitrobenzophenone
CAS Number 42495-50-1 (Isomer specific); Note: Often confused with 4-Methoxy isomer (CAS 1151-94-6)
Molecular Formula C₁₄H₁₁NO₄
Physical State Yellow crystalline solid
Primary Hazards Skin/Eye Irritant (H315, H319), STOT-SE (H335), Aquatic Chronic (H411)
Flash Point >100°C (Predicted) - Combustible but not Flammable
Incompatibilities Strong Bases (forms nitronate salts), Strong Reducers (hydrazine/metal hydrides)

Scientist’s Insight: The nitro group at the 4' position is susceptible to reduction. If this waste is inadvertently mixed with strong reducing agents (like Sodium Borohydride waste) in a closed container, it can generate heat and pressure (exothermic reduction to amine). Always segregate nitro-compounds from hydride waste streams.

Waste Classification Logic (RCRA & Global Standards)

In the United States, this compound is not explicitly "P" or "U" listed under RCRA (40 CFR 261.33). However, it must be characterized by the generator based on its properties.

  • Characteristic of Ignitability (D001): Only if in a flammable solvent (Flash point <60°C).

  • Characteristic of Reactivity (D003): Unlikely, but possible if mixed with strong initiators.

  • Toxicity: It does not leach heavy metals (D004-D011), but due to aquatic toxicity, it must be incinerated.

Waste Stream Decision Tree

The following logic flow ensures you select the correct waste stream, preventing dangerous cross-reactivity in the central accumulation area.

Waste_Decision_Tree Start Start: Identify Waste Form IsSolid Is it a Solid/Powder? Start->IsSolid IsSolvent Is it in Solution? Start->IsSolvent SolidBin Segregate: Solid Organic Waste (Toxic/Irritant) IsSolid->SolidBin Pure Chemical TraceContam Trace Contaminated Gloves/Paper? IsSolid->TraceContam Consumables SolventCheck Check Solvent Type IsSolvent->SolventCheck Incinerate Final Disposition: High-Temp Incineration SolidBin->Incinerate DebrisBin Solid Hazardous Debris TraceContam->DebrisBin Yes DebrisBin->Incinerate Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (Acetone, MeOH, EtOAc) SolventCheck->NonHalo No Halogens HaloBin Waste Stream A: Halogenated Organic Halo->HaloBin NonHaloBin Waste Stream B: Non-Halogenated Organic NonHalo->NonHaloBin HaloBin->Incinerate NonHaloBin->Incinerate

Caption: Operational logic for segregating 2-Methoxy-4'-nitrobenzophenone waste streams to ensure compatibility and compliance.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired or Excess)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1] Avoid metal cans if moisture is present (nitro compounds can be corrosive to some metals over long durations).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-Methoxy-4'-nitrobenzophenone"[1][2]

    • Hazards: "Toxic, Irritant"

  • Segregation: Place the container in the "Solid Organic Waste" satellite accumulation area.

  • Destruction: The waste contractor must incinerate this via a licensed TSDF (Treatment, Storage, and Disposal Facility).

Scenario B: Disposal of Mother Liquor (Synthesis Waste)

If you have synthesized this compound, the filtrate likely contains unreacted starting materials (e.g., 4-nitrobenzoyl chloride or 2-methoxybenzene derivatives).[1]

  • pH Check: Ensure the waste solution is Neutral (pH 6-8) .

    • Why? If the reaction used Aluminum Chloride (

      
      ) or other Lewis acids, quenching can leave the solution highly acidic. Acidic organic waste can polymerize or react violently in storage drums.
      
  • Solvent Segregation:

    • If solvent was Dichloromethane (DCM) : Pour into Halogenated waste carboy.

    • If solvent was Ethyl Acetate/Hexane : Pour into Non-Halogenated waste carboy.

  • Precipitation Risk: High concentrations may crystallize in the waste drum. Rinse the vessel with a small amount of Acetone to ensure all solids are transferred to the liquid waste stream.

Scenario C: Spill Cleanup (Bench Scale)
  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles.

  • Containment: Do not dry sweep (creates dust). Cover the spill with a solvent-dampened pad (acetone or ethanol) or use a dedicated spill pillow.[1]

  • Decontamination: Wipe the surface with a mild detergent solution followed by water. The yellow color is a visual indicator; clean until no yellow residue remains on the wipe.

  • Disposal: Place all wipes and pads into a sealed bag, then into the "Solid Hazardous Debris" bin.

Safety & Handling Protocol (Self-Validating System)

A "self-validating" safety system means the protocol itself provides visual or logical checks to prevent error.[1]

Component Protocol Validation Check
PPE (Gloves) Nitrile (0.11mm) for solids.[1] Laminate (Silver Shield) for dissolved concentrates.Check: If gloves turn yellow, permeation has occurred. Change immediately.
Engineering Controls Handle only in a Fume Hood .Check: Use a tissue at the sash opening to verify inward airflow before opening the container.
Storage Store in Amber Glass away from light.Check: If the solid turns from bright yellow to brown/orange, photo-degradation has occurred.[1] Dispose of as waste.

References

  • PubChem. (2025).[3] 4-Methoxy-4'-nitrobenzophenone Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[4][3][5] [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 2-Methoxy-4'-nitrobenzophenone

Executive Safety Summary Chemical Name: 2-Methoxy-4'-nitrobenzophenone CAS Number: 42495-50-1 (Isomer specific); Note: Safety protocols derived from class-harmonized data for Nitrobenzophenones. Synonyms: (2-Methoxypheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Chemical Name: 2-Methoxy-4'-nitrobenzophenone CAS Number: 42495-50-1 (Isomer specific); Note: Safety protocols derived from class-harmonized data for Nitrobenzophenones. Synonyms: (2-Methoxyphenyl)(4-nitrophenyl)methanone; 4'-Nitro-2-methoxybenzophenone.[1] Physical State: Pale yellow to yellow crystalline solid.

Core Directive: This compound serves as a critical photo-active intermediate and pharmacophore scaffold in drug development.[1] While chemically stable under ambient conditions, its nitro-aromatic moiety presents potential reduction hazards, and the benzophenone core acts as a photosensitizer. Strict light protection and inhalation controls are required.[2]

Hazard Classification (GHS Class-Based Extrapolation)
Hazard TypeCategoryHazard Statement
Skin Irritation Cat.[1][3][4] 2H315: Causes skin irritation.[2][3][4]
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[2][3][4]
STOT - SE Cat. 3H335: May cause respiratory irritation.[2][3][4][5]
Sensitization Skin (Cat.[6] 1)H317: May cause an allergic skin reaction (Class effect of benzophenones).

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic recommendations, selecting gear based on chemical resistance against aromatic nitro compounds and common solubilizing agents (e.g., DCM, DMSO).

PPE Selection Logic
  • Glove Permeation: Nitro-aromatics can permeate thin nitrile rapidly when in solution.[1]

  • Respiratory: Solid dust is the primary vector; however, during synthesis (heating), organic vapors become the concern.

Protection ZoneRecommended EquipmentTechnical Justification
Hand (Dry Solid) Nitrile (Single) Thickness: ≥ 5 milSufficient for incidental contact with dry powder.[1]
Hand (Solution) Double Gloving Inner: Nitrile / Outer: Nitrile or LaminateWhy? Aromatic nitro compounds in organic solvents (DCM/Acetone) can degrade single nitrile layers <15 mins. Double gloving provides a visual breakthrough indicator.
Respiratory N95 / P2 Respirator Mandatory for weighing operations outside a fume hood to prevent inhalation of sensitizing dusts.
Eye / Face Chemical Splash Goggles Safety glasses are insufficient due to the risk of fine dust migration or solution splash.
Body Lab Coat (Cotton/Poly blend) Standard protection. Tyvek sleeves recommended if handling >10g quantities to prevent cuff contamination.

Operational Handling Protocol

A. Storage & Stability[5]
  • Light Sensitivity: Benzophenones are photo-initiators.[1] Store in amber glass or foil-wrapped containers to prevent UV-induced radical formation or degradation.[1]

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if keeping for >3 months to prevent slow oxidation of the methoxy group or hydrolysis.

B. Weighing & Transfer Workflow
  • Step 1: De-static the balance area. Nitro-aromatics can be static-prone.[1] Use an ionizing fan or anti-static gun.

  • Step 2: Place the receiving vessel (flask/vial) in the balance.

  • Step 3: Transfer solid using a stainless steel spatula (avoid plastic which generates static).

  • Step 4: Immediately recap the source container.

  • Step 5: Wipe the exterior of the receiving vessel with a Kimwipe dampened with ethanol before removing from the hood.

C. Solubilization & Reaction[1]
  • Solvent Choice: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, and DMSO. Sparingly soluble in Ethanol.

  • Exotherm Check: Dissolution is generally endothermic or neutral. However, if using strong reducing agents (e.g., LiAlH4, H2/Pd) to convert the nitro group to an amine, expect a significant exotherm .

  • Inertion: Always purge reaction vessels with Nitrogen/Argon before heating. Oxygen at high temperatures can lead to oxidative decomposition of the anisole (methoxy) ring.

D. Decision Logic: PPE Selection

The following diagram illustrates the decision process for selecting the correct PPE based on the state of the chemical.

PPE_Logic Start Handling 2-Methoxy-4'-nitrobenzophenone StateCheck Determine Physical State Start->StateCheck Solid Dry Solid / Powder StateCheck->Solid Weighing/Transfer Solution Dissolved in Solvent StateCheck->Solution Reaction/Extraction DustRisk Is Dust Generation Likely? Solid->DustRisk SolventType Solvent Type? Solution->SolventType StdPPE Standard PPE: Nitrile Gloves (5mil) Safety Glasses Lab Coat DustRisk->StdPPE No (Closed Vessel) RespPPE Enhanced PPE: + N95 Respirator + Goggles DustRisk->RespPPE Yes (Open Transfer) Aggressive Aggressive (DCM, THF, DMF) SolventType->Aggressive Mild Mild (Water, Ethanol) SolventType->Mild DoubleGlove REQUIRED: Double Nitrile Gloves or Silver Shield Laminate Aggressive->DoubleGlove SingleGlove Standard Nitrile Gloves (Change every 30 mins) Mild->SingleGlove

Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent carrier.[1]

Emergency Response & Disposal

Spill Response Workflow

Scenario: 5g of powder spilled on the benchtop.

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don N95 mask, goggles, and double nitrile gloves.

  • Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust lofting. Do not dry sweep.

  • Clean: Scoop up the damp material into a wide-mouth waste jar.

  • Decontaminate: Wash the surface with a 10% soap solution, followed by water. The yellow color is a visual tracer; clean until no yellow residue remains.

Spill_Response Spill Spill Detected Assess Assess Hazard: Dust vs. Liquid Spill->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Solution Spill Assess->WetSpill ActionDry 1. Cover with DAMP towel 2. Scoop to waste 3. DO NOT SWEEP DrySpill->ActionDry ActionWet 1. Absorb with Vermiculite 2. Scoop to waste WetSpill->ActionWet Decon Decontaminate Surface (Soap + Water) ActionDry->Decon ActionWet->Decon Disposal Dispose as Non-Halogenated Organic Decon->Disposal

Figure 2: Step-by-step workflow for safely managing laboratory spills.[1]

Waste Disposal[5]
  • Classification: Non-halogenated organic waste (unless dissolved in DCM/Chloroform).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid waste) to prevent nitration/oxidation reactions in the waste drum.

  • Labeling: Clearly label as "Contains Nitro-aromatics" and "Photo-active."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76738, 2-Methoxy-4-nitrophenol (Analogous Safety Data).[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Nitrobenzophenone derivatives hazard classification. Retrieved from [Link]

Sources

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